molecular formula C24H22F6N4O4 B12414094 AAK1-IN-2 TFA

AAK1-IN-2 TFA

Numéro de catalogue: B12414094
Poids moléculaire: 544.4 g/mol
Clé InChI: ARWMHIAYTRRPLS-NTEVMMBTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AAK1-IN-2 TFA is a useful research compound. Its molecular formula is C24H22F6N4O4 and its molecular weight is 544.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H22F6N4O4

Poids moléculaire

544.4 g/mol

Nom IUPAC

2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m0../s1

Clé InChI

ARWMHIAYTRRPLS-NTEVMMBTSA-N

SMILES isomérique

CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

SMILES canonique

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origine du produit

United States

Foundational & Exploratory

AAK1-IN-2 TFA: A Deep Dive into its Mechanism of Action for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAK1-IN-2 TFA, also identified as compound (S)-31, is a potent and selective, brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). With a half-maximal inhibitory concentration (IC50) of 5.8 nM, this small molecule holds significant promise as a therapeutic agent, particularly in the management of neuropathic pain. Its mechanism of action is centered on the disruption of clathrin-mediated endocytosis (CME), a fundamental cellular process, by inhibiting the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction to AAK1 and its Role in Cellular Processes

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of intracellular trafficking. A primary function of AAK1 is the phosphorylation of the AP2M1 subunit of the AP2 complex. This phosphorylation event is a critical step in the maturation of clathrin-coated pits, which are essential for the endocytosis of a wide array of cellular cargo, including receptors and signaling molecules. Through its influence on CME, AAK1 is implicated in various signaling pathways crucial for neuronal function and development, such as the Notch and WNT signaling cascades. Dysregulation of AAK1 activity has been linked to the pathophysiology of several disorders, most notably neuropathic pain, making it a compelling target for therapeutic intervention.

This compound: Potency and Binding Affinity

This compound demonstrates high potency in inhibiting AAK1 activity. The available quantitative data underscores its potential as a specific and effective modulator of AAK1 function.

ParameterValueReference
IC50 5.8 nM[1]
Kd 8.2 nM[2]

Table 1: In Vitro Potency and Binding Affinity of this compound

Core Mechanism of Action: Inhibition of AP2M1 Phosphorylation

The central mechanism through which this compound exerts its effects is by competitively binding to the ATP-binding site of AAK1, thereby preventing the phosphorylation of its key substrate, AP2M1. This inhibition disrupts the normal process of clathrin-mediated endocytosis.

Signaling Pathways Modulated by AAK1 Inhibition

The inhibition of AAK1 and the subsequent disruption of CME have cascading effects on several important signaling pathways:

  • Notch Signaling: AAK1 is a positive regulator of the Notch signaling pathway. By inhibiting AAK1, this compound can modulate Notch-dependent cellular processes.

  • WNT Signaling: AAK1 is involved in the regulation of the WNT signaling pathway. Inhibition of AAK1 can therefore influence WNT-mediated cellular events.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the mechanism of action of AAK1 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of this compound against AAK1.

General Procedure:

  • Reagents: Recombinant human AAK1 enzyme, a suitable peptide substrate (e.g., a peptide derived from AP2M1), ATP, and the test inhibitor (this compound).

  • Assay Setup: The kinase reaction is typically performed in a multi-well plate format. A solution containing the AAK1 enzyme, the peptide substrate, and varying concentrations of this compound is prepared in an appropriate assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).

    • Fluorescence-based assays: Using a labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

IC50_Workflow start Start reagents Prepare Reagents: - AAK1 Enzyme - Peptide Substrate - ATP - this compound (serial dilutions) start->reagents setup Set up Kinase Reaction in Plate reagents->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at Controlled Temperature initiate->incubate detect Detect Substrate Phosphorylation incubate->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

Cellular Assay: Western Blot for Phosphorylated AP2M1 (p-AP2M1)

This assay provides evidence of target engagement in a cellular context by measuring the levels of the phosphorylated form of AAK1's direct substrate.

Objective: To assess the ability of this compound to inhibit AAK1 activity in cells.

General Procedure:

  • Cell Culture and Treatment: A suitable cell line endogenously expressing AAK1 and AP2M1 (e.g., HEK293T cells) is cultured. The cells are then treated with varying concentrations of this compound for a defined period. A vehicle control (e.g., DMSO) is included.

  • Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of AP2M1 (p-AP2M1 at Thr156). A separate blot or a stripped and re-probed blot is incubated with an antibody for total AP2M1 as a loading control.

  • Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, followed by the addition of a chemiluminescent or fluorescent substrate.

  • Data Analysis: The band intensities for p-AP2M1 and total AP2M1 are quantified. The ratio of p-AP2M1 to total AP2M1 is calculated for each treatment condition and compared to the vehicle control to determine the extent of inhibition.

In Vivo Preclinical Evidence for AAK1 Inhibition in Neuropathic Pain

While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published, studies on other potent and selective AAK1 inhibitors, such as LP-935509, provide strong preclinical validation for this therapeutic approach.

  • Animal Models of Neuropathic Pain: AAK1 inhibitors have demonstrated efficacy in various rodent models of neuropathic pain, including the spinal nerve ligation (SNL) model and the chronic constriction injury (CCI) model.[3][4]

  • Behavioral Efficacy: Oral administration of AAK1 inhibitors has been shown to reverse established mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain, in these models.[5][6]

  • Brain Penetrance: The description of this compound as "brain-penetrant" is a critical feature for a centrally acting therapeutic for neuropathic pain.

Conclusion

This compound is a potent and selective inhibitor of AAK1 that effectively disrupts clathrin-mediated endocytosis by preventing the phosphorylation of AP2M1. This mechanism of action has significant implications for the modulation of key signaling pathways involved in neuronal function. The preclinical evidence from related AAK1 inhibitors strongly supports the therapeutic potential of this class of compounds for the treatment of neuropathic pain. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of this compound is warranted to advance its development as a novel analgesic.

References

AAK1-IN-2 TFA: A Technical Guide to its Role in Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1's key function is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical event for the initiation and maturation of clathrin-coated pits.[1][2] Inhibition of AAK1 has emerged as a promising therapeutic strategy for a range of diseases, including neuropathic pain, viral infections, and certain cancers, by disrupting these cellular entry and signaling pathways.[2][3][4]

This technical guide provides an in-depth overview of AAK1-IN-2 TFA, a potent and selective AAK1 inhibitor, and its role in clathrin-mediated endocytosis. It is designed to equip researchers, scientists, and drug development professionals with the necessary quantitative data, detailed experimental methodologies, and visual representations of the core biological processes to facilitate further investigation and therapeutic development.

This compound: Quantitative Data

This compound is a potent inhibitor of AAK1 with a reported half-maximal inhibitory concentration (IC50) of 5.8 nM.[5][6] The following tables summarize the quantitative data for this compound and related selective AAK1 inhibitors to provide a comparative benchmark for experimental design and evaluation.

Table 1: Potency of this compound

ParameterValue
TargetAdaptor-Associated Kinase 1 (AAK1)
IC50 (Enzymatic Assay)5.8 nM

Table 2: In Vitro Potency and Selectivity of the Structurally Similar AAK1 Inhibitor, LP-922761

TargetIC50 (nM)
AAK1 (Enzyme Assay)4.8
AAK1 (Cell-Based Assay)7.6
BIKE (BMP-2-inducible protein kinase)24

LP-922761 demonstrates selectivity for AAK1 over the related kinase BIKE and shows no significant activity at GAK, opioid, adrenergic α2, or GABAa receptors.[7]

Table 3: Comparative IC50 Values of Other AAK1 Inhibitors

InhibitorAAK1 IC50 (Enzymatic Assay) (µM)AAK1 IC50 (Cell-Based Assay) (µM)
TIM-0638.51Not Reported
TIM-098a0.240.87

Data for TIM-063 and TIM-098a are provided for comparative purposes to illustrate the range of potencies observed with different chemical scaffolds.[8]

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of the initial stages of clathrin-mediated endocytosis. Its primary role is to phosphorylate the μ2 subunit of the AP2 complex at Threonine 156.[7] This phosphorylation event increases the affinity of the AP2 complex for tyrosine-based sorting signals on the cytoplasmic tails of transmembrane cargo proteins.[1] The activated AP2 complex then recruits clathrin triskelia to the plasma membrane, initiating the assembly of a clathrin-coated pit. The subsequent invagination of the pit and eventual scission to form a clathrin-coated vesicle is a complex process involving numerous other proteins. By inhibiting AAK1, compounds like this compound prevent the initial phosphorylation of AP2μ2, thereby disrupting the entire downstream cascade of events in CME.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CargoReceptor Cargo Receptor Clathrin Clathrin CargoReceptor->Clathrin Recruits Clathrin AP2_inactive Inactive AP2 Complex AP2_active Active AP2 Complex (p-μ2) AP2_inactive->AP2_active CCP Clathrin-Coated Pit Formation Clathrin->CCP AAK1 AAK1 AAK1->AP2_inactive Phosphorylates μ2 AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits AP2_active->CargoReceptor Binds to Cargo Endocytosis Endocytosis CCP->Endocytosis

Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of AAK1 inhibitors like this compound.

In-Cell Western Assay for AAK1 Inhibition

This quantitative immunofluorescence assay measures the phosphorylation of AAK1's primary substrate, AP2M1, in a cellular context.[7]

Materials:

  • Cell Line: HeLa or other suitable cell line with endogenous AAK1 and AP2M1 expression.

  • AAK1 Inhibitor: this compound stock solution in DMSO.

  • Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) antibody and Mouse anti-total AP2M1 antibody.

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.

  • Reagents: 96-well black-walled imaging plates, cell culture medium, Phosphate-Buffered Saline (PBS), 3.7% formaldehyde in PBS, 0.1% Triton X-100 in PBS (Permeabilization Buffer), and a blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate to achieve a confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Treat cells for 1-2 hours at 37°C.

  • Fixation and Permeabilization:

    • Wash cells once with PBS.

    • Fix cells with 3.7% formaldehyde for 20 minutes at room temperature.

    • Wash cells five times with Permeabilization Buffer, with a 5-minute incubation for each wash.

  • Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation:

    • Prepare a cocktail of primary antibodies in blocking buffer.

    • Incubate cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash cells four times with wash buffer (0.1% Tween-20 in PBS) for 5 minutes each.

    • Prepare a cocktail of fluorescently labeled secondary antibodies in blocking buffer, protected from light.

    • Incubate cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Imaging and Data Analysis:

    • Wash cells four times with wash buffer.

    • Scan the plate using an infrared imaging system in both 700 nm and 800 nm channels.

    • Quantify the fluorescence intensity for both channels in each well.

    • Normalize the phospho-AP2M1 signal to the total AP2M1 signal.

    • Plot the normalized signal against the logarithm of the inhibitor concentration to determine the IC50 value.

In_Cell_Western_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with this compound (Serial Dilutions) & Vehicle Control Start->Treat FixPerm Fix with Formaldehyde & Permeabilize with Triton X-100 Treat->FixPerm Block Block with Blocking Buffer FixPerm->Block PrimaryAb Incubate with Primary Antibodies (Anti-pAP2M1 & Anti-Total AP2M1) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibodies PrimaryAb->SecondaryAb Image Image Plate with Infrared Imager SecondaryAb->Image Analyze Analyze Data: Normalize pAP2M1 to Total AP2M1 Image->Analyze End End: Determine IC50 Analyze->End

Caption: Experimental Workflow for In-Cell Western Assay.

NanoBRET™ Target Engagement Assay

This assay provides a direct measure of compound binding to AAK1 in living cells.[7]

Materials:

  • Cell Line: HEK293 cells.

  • Plasmids and Reagents: NanoLuc®-AAK1 Fusion Vector, transfection reagent, NanoBRET™ Tracer K-10, and NanoBRET™ Nano-Glo® Substrate.

  • AAK1 Inhibitor: this compound stock solution in DMSO.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector and incubate for 24 hours.

  • Cell Plating: Seed the transfected cells into a white, opaque 96-well or 384-well plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells.

    • Add the NanoBRET™ Tracer K-10 to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate.

    • Add the substrate to each well.

    • Read the plate on a luminometer capable of measuring BRET signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value for target engagement.

Transferrin Uptake Assay

This assay measures the effect of AAK1 inhibition on the overall process of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.

Materials:

  • Cell Line: A suitable cell line for endocytosis assays (e.g., HeLa, neurons).

  • AAK1 Inhibitor: this compound stock solution in DMSO.

  • Reagents: Human Transferrin conjugated with a fluorescent dye (e.g., Alexa Fluor 647), serum-free medium, and 4% paraformaldehyde.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a 24-well plate.

    • Treat cells with desired concentrations of this compound or vehicle control for a specified time.

  • Starvation: Starve the cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.

  • Transferrin Uptake:

    • Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.

  • Fixation:

    • Remove the transferrin-containing medium.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Imaging and Quantification:

    • Wash the cells with PBS.

    • Mount the coverslips on slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the intracellular fluorescence intensity to determine the extent of transferrin uptake. A decrease in fluorescence in inhibitor-treated cells indicates inhibition of CME.

Conclusion

This compound is a valuable tool for probing the intricacies of clathrin-mediated endocytosis and holds significant promise as a lead compound for therapeutic development. Its potent and selective inhibition of AAK1 provides a precise mechanism for disrupting the initial, critical steps of cargo recognition and clathrin-coated pit formation. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers to further investigate the cellular functions of AAK1 and to advance the development of novel therapeutics targeting this key regulatory kinase.

References

The Biological Functions of AAK1 Kinase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Adaptor-Associated Kinase 1 (AAK1) in Cellular Processes and Disease

Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a pivotal regulator of fundamental cellular processes, most notably clathrin-mediated endocytosis. Its influence extends to critical signaling pathways and its dysregulation is implicated in a range of pathologies, including neuropathic pain, neurological disorders, and viral infections. This technical guide provides a comprehensive overview of the biological functions of AAK1, detailing its molecular mechanisms, involvement in signaling cascades, and its potential as a therapeutic target. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Function: Regulation of Clathrin-Mediated Endocytosis

AAK1's most well-characterized role is its function as a key regulator of clathrin-mediated endocytosis (CME), the primary mechanism by which eukaryotic cells internalize molecules from the extracellular environment.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex at threonine 156.[3][4] This phosphorylation event is a critical step that enhances the binding of the AP-2 complex to cargo receptors on the plasma membrane, thereby promoting the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles.[5][6] The kinase activity of AAK1 is stimulated by clathrin itself.[5][6] In neuronal cells, AAK1 is enriched at presynaptic terminals, where it plays a crucial role in synaptic vesicle recycling.[7] In non-neuronal cells, it is found at the leading edge of migrating cells, colocalizing with clathrin and the AP-2 complex in clathrin-coated pits.[7]

AAK1_CME_Pathway CargoReceptor CargoReceptor AP2_inactive AP2_inactive CargoReceptor->AP2_inactive binds AP2_active AP2_active AP2_inactive->AP2_active phosphorylates μ2 Clathrin Clathrin AP2_active->Clathrin recruits Vesicle Vesicle AAK1 AAK1 AAK1->AP2_inactive Clathrin->AAK1 stimulates Clathrin->Vesicle forms coat

AAK1 in Cellular Signaling

Beyond its fundamental role in endocytosis, AAK1 is intricately involved in modulating key signaling pathways that are critical for development, cell fate determination, and neuronal function.

Notch Signaling Pathway

AAK1 acts as a positive regulator of the Notch signaling pathway.[8] It directly interacts with the membrane-tethered, active form of the Notch receptor following its initial cleavage.[9] By stabilizing this activated form of Notch, AAK1 functions upstream of the subsequent γ-secretase cleavage, a critical step for the release of the Notch intracellular domain (NICD) and its translocation to the nucleus to regulate gene expression.[9] AAK1 can also direct the activated Notch to Rab5-positive endosomes.[9]

Notch_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Notch_Receptor Notch Receptor Notch_Active Active Notch (membrane-tethered) Notch_Receptor->Notch_Active cleavage Ligand Ligand Ligand->Notch_Receptor binds Gamma_Secretase γ-Secretase Notch_Active->Gamma_Secretase substrate for AAK1 AAK1 AAK1->Notch_Active stabilizes NICD NICD Gamma_Secretase->NICD cleaves to release Nucleus Nucleus NICD->Nucleus translocates to

WNT Signaling Pathway

AAK1 has been identified as a negative regulator of the β-catenin-dependent WNT signaling pathway.[10] It achieves this by promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its clearance from the plasma membrane and subsequent downregulation of the signaling cascade.[10] Interestingly, WNT signaling can also activate AAK1, which in turn phosphorylates AP2M1 to enhance LRP6 endocytosis, forming a negative feedback loop.[10]

WNT_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm WNT WNT Frizzled Frizzled WNT->Frizzled binds AAK1 AAK1 WNT->AAK1 activates LRP6 LRP6 Frizzled->LRP6 Beta_Catenin β-Catenin LRP6->Beta_Catenin stabilizes AP2 AP-2 AAK1->AP2 activates AP2->LRP6 promotes endocytosis of Nucleus Nucleus Beta_Catenin->Nucleus translocates to

Neuronal Development

In the context of the nervous system, AAK1 plays a role in regulating dendrite growth and synapse development.[2] It functions downstream of NDR kinases to help control these processes.[2]

AAK1 in Disease and as a Therapeutic Target

The critical roles of AAK1 in fundamental cellular processes make it a significant player in various disease states and a promising target for therapeutic intervention.[2]

Neuropathic Pain

A compelling body of evidence points to AAK1 as a key mediator in the pathophysiology of neuropathic pain.[3][11] Studies have shown that AAK1 knockout mice exhibit a significantly reduced response to persistent pain.[3][11] Small molecule inhibitors of AAK1 have been demonstrated to be effective in animal models of neuropathic pain.[11][12] The antinociceptive effects of AAK1 inhibitors are thought to be mediated through the enhancement of α2 adrenergic receptor signaling in the spinal cord.[11]

Neurological Disorders

Dysregulation of AAK1 has been linked to several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][13] Its role in endocytosis and receptor trafficking likely contributes to the pathogenesis of these conditions.

Viral Infections

AAK1's central role in clathrin-mediated endocytosis makes it a crucial host factor for the entry of numerous viruses.[1][2][14] Viruses such as Hepatitis C virus (HCV), Rabies virus, Dengue virus, Ebola virus, and SARS-CoV-2 hijack the CME machinery to gain entry into host cells.[2][14][15] Consequently, inhibiting AAK1 has emerged as a promising broad-spectrum antiviral strategy.[14][15] For instance, the FDA-approved drug sunitinib, which inhibits AAK1, has been shown to block rabies virus entry into cells.[15]

Quantitative Data

A summary of key quantitative data related to AAK1 is presented in the tables below for easy comparison.

Table 1: IC50 Values of Selected AAK1 Inhibitors

InhibitorTarget(s)IC50 (nM)Reference(s)
LP-935509AAK1, BIKE, GAK3.3 (AAK1), 14 (BIKE), 320 (GAK)[16][17]
BMS-986176 (LX-9211)AAK12[18]
BMT-090605 hydrochlorideAAK1, BIKE, GAK0.6 (AAK1), 45 (BIKE), 60 (GAK)[18]
BMT-124110AAK10.9[18]
BMS-911172AAK135[18]
AAK1-IN-9AAK110.92[18]
AAK1-IN-10AAK19.62[18]
SGC-AAK1-1NAAK11800[18]
Compound 12AAK169[19]
Compound 23AAK10.6[19]

Table 2: AAK1 Tissue Expression

TissueRNA Expression (nTPM)Protein ExpressionReference(s)
Parathyroid GlandHighCytoplasmic and membranous[20]
BrainHighCytoplasmic and membranous[20]
Soft Tissue-Detected[21]

(nTPM: normalized Transcripts Per Million)

Table 3: AAK1 Substrates and Interacting Proteins

MoleculeTypeInteraction/SubstrateReference(s)
AP2M1 (μ2 subunit of AP-2)SubstratePhosphorylated at Thr156[3][4]
NumbSubstratePhosphorylated[4]
ClathrinInteracting ProteinStimulates AAK1 kinase activity[5][6]
α-adaptin (subunit of AP-2)Interacting ProteinDirect interaction[7]
Active Notch ReceptorInteracting ProteinDirect interaction and stabilization[9]
LRP6Interacting ProteinPromotes endocytosis of LRP6[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro AAK1 Kinase Assay

This protocol is designed to measure the enzymatic activity of AAK1 and to determine the potency of inhibitors.

Materials:

  • Recombinant human AAK1 protein

  • AAK1 substrate (e.g., recombinant AP2M1 or a synthetic peptide)

  • Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[22]

  • [γ-32P]ATP or [γ-33P]ATP

  • ATP

  • Test compounds (inhibitors)

  • P81 phosphocellulose paper or similar filter membrane

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant AAK1, and the AAK1 substrate.

  • Add the test compound at various concentrations (or DMSO as a vehicle control).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP (or [γ-33P]ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start: Prepare Reaction Mixture (AAK1, Substrate, Buffer) Add_Inhibitor Add Test Inhibitor (or Vehicle) Start->Add_Inhibitor Start_Reaction Initiate Reaction (Add ATP/[γ-³²P]ATP) Add_Inhibitor->Start_Reaction Incubate Incubate (e.g., 30°C, 30-60 min) Start_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash P81 Paper (Phosphoric Acid) Stop_Reaction->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze

Co-Immunoprecipitation of AAK1 and AP-2 Complex

This protocol is used to demonstrate the physical interaction between AAK1 and the AP-2 complex within a cellular context.

Materials:

  • Cell lysate from a cell line endogenously or exogenously expressing AAK1 and AP-2

  • Anti-AAK1 antibody or anti-AP-2 antibody

  • Protein A/G magnetic beads or agarose beads

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[22]

  • Wash Buffer (e.g., lysis buffer with a lower concentration of detergent)[22]

  • Elution Buffer (e.g., SDS-PAGE loading buffer)[22]

  • Western blot apparatus and reagents

Procedure:

  • Lyse cultured cells with ice-cold lysis buffer.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AAK1) overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting protein (e.g., an AP-2 subunit).

CoIP_Workflow Start Start: Cell Lysis Clarify Clarify Lysate (Centrifugation) Start->Clarify Preclear Pre-clear Lysate (with Beads) Clarify->Preclear Add_Ab Add Primary Antibody (e.g., anti-AAK1) Preclear->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash_Beads Wash Beads Add_Beads->Wash_Beads Elute Elute Proteins Wash_Beads->Elute Analyze Analyze by Western Blot (e.g., anti-AP-2) Elute->Analyze

Transferrin Uptake Assay

This assay is used to assess the effect of AAK1 activity or inhibition on clathrin-mediated endocytosis by measuring the internalization of fluorescently labeled transferrin.

Materials:

  • Cultured cells (e.g., HeLa or neuronal cells) grown on coverslips

  • Serum-free cell culture medium

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Starve the cells in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.[23][24]

  • Incubate the cells with fluorescently labeled transferrin in serum-free medium for a defined period (e.g., 1-15 minutes) at 37°C to allow for internalization.[23][24]

  • To study the effect of an inhibitor, pre-incubate the cells with the AAK1 inhibitor or vehicle control before and during the transferrin uptake.

  • Wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin.

  • Fix the cells with 4% PFA.[23][24]

  • Mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Visualize the cells using a fluorescence microscope and quantify the internalized transferrin fluorescence intensity per cell using image analysis software.

Transferrin_Uptake_Workflow Start Start: Seed Cells on Coverslips Starve Starve Cells (Serum-free medium) Start->Starve Treat Treat with Inhibitor (or Vehicle) Starve->Treat Add_Tfn Add Fluorescent Transferrin Treat->Add_Tfn Incubate Incubate (Allow internalization) Add_Tfn->Incubate Wash Wash with Cold PBS Incubate->Wash Fix Fix Cells (PFA) Wash->Fix Mount Mount Coverslips Fix->Mount Analyze Image and Quantify Fluorescence Mount->Analyze

Conclusion

AAK1 is a multifaceted serine/threonine kinase that plays a central role in orchestrating clathrin-mediated endocytosis and influencing critical signaling pathways. Its established involvement in neuropathic pain, neurological disorders, and as a host factor for viral entry has solidified its position as a compelling therapeutic target. The quantitative data, detailed experimental protocols, and visual diagrams provided in this technical guide offer a robust framework for researchers to further dissect the intricate biological functions of AAK1 and to accelerate the development of novel therapeutic strategies targeting this important kinase. Future research will undoubtedly continue to unravel the complexities of AAK1 signaling and its full therapeutic potential.

References

Target Validation of AAK1 in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Adaptor-Associated Kinase 1 (AAK1) as a novel therapeutic approach for neuropathic pain. The content herein summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying biological pathways and experimental workflows.

Core Findings in AAK1 Inhibition for Neuropathic Pain

Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising target for the treatment of neuropathic pain.[1][2] Preclinical studies using both genetic knockout models and small molecule inhibitors have demonstrated the potential of AAK1 inhibition in alleviating persistent pain states.[3][4][5] Notably, AAK1 knockout mice exhibit a reduced response to persistent pain in the formalin test and do not develop mechanical allodynia following spinal nerve ligation.[3][4][5][6] Small molecule inhibitors of AAK1 have been shown to be effective in various animal models of neuropathic pain, including the Chronic Constriction Injury (CCI) model and the streptozotocin (STZ) model of diabetic peripheral neuropathy.[3][4][5][6][7]

The mechanism of action for AAK1 inhibitors in neuropathic pain is linked to the α2 adrenergic signaling pathway, a known antinociceptive pathway in humans.[3][4] Studies have shown that the antineuropathic effects of AAK1 inhibitors are blocked by α2 adrenergic receptor inhibitors, but not by opioid receptor inhibitors.[3][4] The relevant site of action for the antinociceptive effects of AAK1 inhibitors appears to be the spinal cord.[3][4][5]

Several potent and selective AAK1 inhibitors have been developed and evaluated in preclinical studies, including LP-935509, BMS-911172, and BMS-986176/LX-9211.[6][7][8][9] These compounds have demonstrated efficacy in reducing pain behaviors in various animal models.[3][4][8]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of representative AAK1 inhibitors in preclinical models of neuropathic pain.

Table 1: Efficacy of AAK1 Inhibitors in the Formalin Test

CompoundDoseAnimal ModelPain Phase% Inhibition of Pain ResponseReference
LP-93550930 mg/kg (s.c.)MousePhase IISignificant Reduction[4][7]
Compound 730 mg/kg (s.c.)MousePhase IIComparable to Gabapentin (200 mg/kg)[6][7]
Compound 830 mg/kg (s.c.)MousePhase IIComparable to Gabapentin (200 mg/kg)[6][7]
Compound 3060 mg/kg (i.p.)MousePhase IIEfficacious[10]
BMS-91117260 mg/kg (s.c.)MousePhase IIActive[8]
Compound 59Not SpecifiedMousePhase IIEfficacious[2]

Table 2: Efficacy of AAK1 Inhibitors in Nerve Injury Models

CompoundDoseAnimal ModelNeuropathic Pain ModelEndpointOutcomeReference
LP-935509Not SpecifiedRatChronic Constriction Injury (CCI)Reduced evoked pain responsesEfficacious[3][4][5]
LP-935509Not SpecifiedRatStreptozotocin (STZ) - Diabetic NeuropathyReduced evoked pain responsesEfficacious[3][4][5][6]
BMS-91117260 mg/kgRatChronic Constriction Injury (CCI)Thermal hyperalgesia, Mechanical allodyniaActive[8]
BMS-986176/LX-9211Not SpecifiedRatNot SpecifiedNot SpecifiedAdvanced to Phase II clinical trials[11]
Compound 43Not SpecifiedRatTwo neuropathic pain modelsGood efficacyEfficacious[11]
Compound 58Not SpecifiedRatChronic Constriction Injury (CCI)Lower plasma exposure for similar efficacy to BMS-986176/LX-9211Efficacious[11]
Compound 59Not SpecifiedRatChronic Constriction Injury (CCI)Not SpecifiedEfficacious[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of AAK1 as a target for neuropathic pain are provided below.

Formalin Test

The formalin test is a widely used model of persistent pain.

  • Animals: Male Swiss Webster mice.

  • Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of one hind paw.

  • Observation: The animal's behavior is then observed for a set period (e.g., 60 minutes). Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are quantified.

  • Phases: The response to formalin is biphasic:

    • Phase I (Acute Phase): Lasts for the first 5-10 minutes and is characterized by acute nociception.

    • Phase II (Persistent Phase): Begins after a brief quiescent period and can last for 20-40 minutes. This phase is associated with inflammatory processes and central sensitization, which are relevant to chronic pain states.

  • Drug Administration: The test compound (e.g., an AAK1 inhibitor) is typically administered systemically (e.g., subcutaneously or intraperitoneally) at a predetermined time before the formalin injection.

  • Data Analysis: The total time spent in pain-related behaviors is recorded for both phases and compared between vehicle-treated and drug-treated groups.

Chronic Constriction Injury (CCI) Model

The CCI model is a common surgical model of neuropathic pain in rodents.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • The animal is anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve. The ligatures are tied with just enough tension to cause a slight constriction of the nerve.

  • Post-operative Assessment: Animals are allowed to recover for a period of days to weeks, during which they develop signs of neuropathic pain, including:

    • Mechanical Allodynia: A painful response to a normally non-painful stimulus. This is often measured using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: An exaggerated response to a noxious thermal stimulus. This can be assessed using a radiant heat source (e.g., Hargreaves' test) or a cold plate. The latency to paw withdrawal is measured.

  • Drug Administration: Test compounds are administered after the development of stable neuropathic pain behaviors.

  • Data Analysis: Changes in paw withdrawal thresholds or latencies are compared before and after drug administration and between drug-treated and vehicle-treated groups.

Spinal Nerve Ligation (SNL) Model (Chung Model)

The SNL model is another widely used surgical model of neuropathic pain.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • The animal is anesthetized.

    • The L5 and L6 spinal nerves are exposed.

    • The L5 spinal nerve is tightly ligated with a silk suture.

  • Post-operative Assessment: Similar to the CCI model, animals develop mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, which are assessed using von Frey filaments and thermal stimuli, respectively.

  • Drug Administration and Data Analysis: The protocol for drug administration and data analysis is similar to that of the CCI model.

Visualizations

The following diagrams illustrate the proposed signaling pathway of AAK1 in neuropathic pain and a typical experimental workflow for target validation.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP2 AP-2 Complex Clathrin Clathrin AP2->Clathrin Recruits AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Alpha2AR α2 Adrenergic Receptor Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Drives Receptor Receptor Receptor->Endocytosis Signaling Downstream Signaling Alpha2AR->Signaling Nociception Decreased Nociceptive Transmission Signaling->Nociception AAK1_Inhibitor AAK1 Inhibitor (e.g., AAK1-IN-2 TFA) AAK1_Inhibitor->AAK1

Caption: Proposed mechanism of AAK1 inhibition in neuropathic pain.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_invivo In Vivo Models cluster_pkpd Pharmacokinetics / Pharmacodynamics cluster_tox Toxicology Kinase_Assay AAK1 Kinase Assay (IC50 Determination) Cellular_Assay Cellular Target Engagement (e.g., p-μ2 levels) Kinase_Assay->Cellular_Assay PK Pharmacokinetic Profiling (Brain/Plasma Ratio) Cellular_Assay->PK Formalin Formalin Test (Persistent Pain) CCI CCI Model (Nerve Injury) Formalin->CCI SNL SNL Model (Nerve Injury) CCI->SNL Tox Preliminary Toxicology (e.g., Motor Function) SNL->Tox PD Pharmacodynamic Readouts (Target Occupancy) PK->PD PD->Formalin

Caption: Experimental workflow for AAK1 inhibitor target validation.

References

AAK1 Signaling in Neuronal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, is a pivotal regulator of clathrin-mediated endocytosis (CME) in neuronal cells.[1][2] This process is fundamental for a myriad of neuronal functions, including synaptic vesicle recycling, neurotransmitter receptor trafficking, and nutrient uptake.[3] AAK1's strategic role in these pathways has positioned it as a significant target for therapeutic intervention in various neurological and psychiatric disorders, most notably neuropathic pain, as well as neurodegenerative conditions like Alzheimer's and Parkinson's disease.[4][5]

This technical guide provides a comprehensive overview of the AAK1 signaling pathway in neurons, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research in this critical area.

The Core AAK1 Signaling Pathway in Neuronal Function

AAK1 is predominantly localized at presynaptic terminals within neuronal cells.[1] Its primary and most well-characterized function is the regulation of the adaptor protein complex 2 (AP2), a key component in the initiation of CME.[2] The kinase activity of AAK1 is stimulated by clathrin, suggesting a localized activation at sites of endocytosis.

The canonical AAK1 signaling pathway begins with the phosphorylation of the μ2 subunit of the AP2 complex (AP2M1) at the threonine 156 residue (Thr156).[4][6] This phosphorylation event is a critical regulatory step that enhances the binding affinity of the AP2 complex for cargo proteins destined for internalization.[7][8][9] By promoting the stable association of AP2 with its cargo, AAK1 facilitates the recruitment of clathrin and the subsequent formation of clathrin-coated pits, which invaginate and pinch off to form clathrin-coated vesicles.

Beyond its core role with AP2, AAK1 has been shown to interact with and phosphorylate other proteins involved in endocytosis and neuronal signaling, such as the cell fate determinant Numb.[2] Furthermore, AAK1 signaling is implicated in the regulation of other major pathways, including the Notch and WNT signaling cascades, which are crucial for neuronal development and synaptic plasticity.

Diagram: AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Formation Cargo_Receptor->Clathrin_Coated_Pit AP2_complex AP2 Complex (inactive) Phosphorylated_AP2 AP2 Complex (active, p-AP2M1) Clathrin Clathrin Clathrin->Clathrin_Coated_Pit Recruitment AAK1 AAK1 AAK1->AP2_complex Phosphorylates AP2M1 (Thr156) Phosphorylated_AP2->Cargo_Receptor Binds with high affinity Phosphorylated_AP2->Clathrin_Coated_Pit Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Invagination & Scission

Caption: AAK1 phosphorylates the AP2 complex, enhancing its affinity for cargo receptors and promoting CME.

Quantitative Data

A critical aspect of understanding the AAK1 signaling pathway and developing targeted therapeutics is the availability of quantitative data. The following tables summarize key parameters for several well-characterized AAK1 inhibitors.

Table 1: In Vitro Potency and Selectivity of AAK1 Inhibitors
InhibitorTargetIC50 (nM)Ki (nM)Reference(s)
LP-935509AAK13.30.9[4][10]
BIKE14-[10]
GAK320-[10]
LP-922761AAK1 (enzyme assay)4.8-[11][12]
AAK1 (cell assay)7.6-[11][12]
BIKE24-[11][12]
BMS-911172AAK1 (enzyme assay)12-[13]
AAK1 (cell assay)51-[13]
BMT-090605AAK10.6-[14]
BIKE45-[14]
GAK60-[14]
SGC-AAK1-1AAK12709[14]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. BIKE: BMP-2 inducible kinase. GAK: Cyclin G-associated kinase.

Table 2: Cellular Activity of AAK1 Inhibitors on AP2M1 Phosphorylation
InhibitorCell LineConcentrationIncubation TimeEffect on p-AP2M1 (Thr156)Reference(s)
LP-935509SH-SY5Y0.1 µM2 hoursSignificant reduction[6][15]
SH-SY5Y1 µM2 hoursGreater reduction than 0.1 µM[6][15]
SGC-AAK1-1HT1080--Significantly reduced[16]

p-AP2M1: Phosphorylated AP2M1.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of AAK1 signaling. The following sections provide methodologies for key experiments.

Protocol 1: In Vitro AAK1 Kinase Assay

This assay measures the kinase activity of AAK1 by quantifying the phosphorylation of its substrate, AP2M1.

Materials:

  • Recombinant human AAK1

  • Recombinant human AP2M1 substrate

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP or unlabeled ATP and a phospho-specific antibody for Western blot analysis

  • Test inhibitors

  • Phosphoric acid (for radiometric assay)

  • Filter mats (for radiometric assay)

  • Scintillation counter or Western blot equipment

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing AAK1, AP2M1 substrate, and the test inhibitor in kinase buffer.[17]

  • Initiate the reaction by adding [γ-³³P]ATP.[17]

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.[17]

  • Spot the reaction mixture onto filter mats.[17]

  • Wash the filter mats to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.[17]

Protocol 2: Co-Immunoprecipitation of AAK1 and AP2

This protocol is designed to confirm the physical interaction between AAK1 and the AP2 complex in a cellular context.

Materials:

  • Cell lysate from neuronal cells or tissues

  • Anti-AAK1 or anti-AP2 antibody

  • Protein A/G magnetic beads or agarose resin

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Lyse cells to obtain a total protein extract.[17]

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[18]

  • Incubate the pre-cleared lysate with the primary antibody (anti-AAK1 or anti-AP2) overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Collect the beads by centrifugation or using a magnetic rack.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.[18]

  • Elute the protein complexes from the beads using elution buffer.[17]

  • Analyze the eluate by Western blotting using antibodies against AAK1 and AP2 subunits.

Diagram: Experimental Workflow for AAK1 Research

AAK1_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Kinase_Assay In Vitro Kinase Assay (IC50 determination) Neuronal_Culture Primary Neuronal Culture or Cell Line CoIP Co-Immunoprecipitation (AAK1-AP2 Interaction) Neuronal_Culture->CoIP Western_Blot Western Blot (p-AP2M1 levels) Neuronal_Culture->Western_Blot Transferrin_Uptake Transferrin Uptake Assay (Endocytosis rate) Neuronal_Culture->Transferrin_Uptake Animal_Model Neuropathic Pain Model (e.g., SNL, CCI) Behavioral_Testing Behavioral Testing (Allodynia, Hyperalgesia) Animal_Model->Behavioral_Testing

Caption: A typical experimental workflow for investigating AAK1 function from in vitro to in vivo models.

Protocol 3: Transferrin Uptake Assay in Neuronal Cells

This assay measures the rate of CME by tracking the internalization of fluorescently labeled transferrin.

Materials:

  • Cultured neuronal cells on coverslips

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin)

  • Serum-free medium

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Starve the cells in serum-free medium for 30-60 minutes to upregulate transferrin receptor expression.[19][20]

  • Incubate the cells with fluorescently labeled transferrin (e.g., 10 µg/mL) for a defined period (e.g., 1-15 minutes) at 37°C to allow internalization.[19]

  • To stop internalization, place the cells on ice and wash with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[19]

  • Wash the cells three times with PBS.[19]

  • Mount the coverslips on slides with mounting medium containing DAPI.[19]

  • Image the cells using a fluorescence microscope and quantify the internalized transferrin fluorescence.

AAK1 in Neuropathic Pain and as a Therapeutic Target

A significant body of research has implicated AAK1 in the pathophysiology of neuropathic pain.[5][21] Studies using AAK1 knockout mice have demonstrated a reduced response to persistent pain stimuli and a lack of development of mechanical allodynia following nerve injury.[5] Consequently, AAK1 inhibitors have emerged as a promising class of novel analgesics.

The proposed mechanism of action for AAK1 inhibitors in alleviating neuropathic pain involves the modulation of neuronal signaling within the spinal cord.[5] Inhibition of AAK1 is thought to reduce the hyperexcitability of spinal neurons that contributes to the maintenance of chronic pain states.[5]

Diagram: Proposed Mechanism of AAK1 Inhibitors in Neuropathic Pain

AAK1_Neuropathic_Pain Nerve_Injury Peripheral Nerve Injury Spinal_Sensitization Central Sensitization in Spinal Cord Nerve_Injury->Spinal_Sensitization AAK1_Activity Increased AAK1 Activity Spinal_Sensitization->AAK1_Activity Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) AAK1_Activity->Neuropathic_Pain Contributes to AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->Neuropathic_Pain Reduces AAK1_Inhibitor->AAK1_Activity Blocks

Caption: AAK1 inhibitors are proposed to reduce neuropathic pain by blocking central sensitization in the spinal cord.

Conclusion and Future Directions

The AAK1 signaling pathway is a critical regulator of clathrin-mediated endocytosis in neuronal cells, with profound implications for synaptic function and overall neuronal health. Its role in neuropathic pain has established it as a compelling therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the intricacies of AAK1 signaling. Future research should focus on elucidating the full spectrum of AAK1 substrates in neurons, dissecting its role in various neurodegenerative diseases, and optimizing the next generation of AAK1 inhibitors for clinical applications. A deeper understanding of the AAK1 signaling network will undoubtedly pave the way for innovative treatments for a range of debilitating neurological disorders.

References

An In-depth Technical Guide to AAK1-IN-2 TFA and its Effects on the AP-2 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AAK1-IN-2 TFA, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a crucial serine/threonine kinase involved in clathrin-mediated endocytosis (CME) through its phosphorylation of the Adaptor Protein-2 (AP-2) complex. This document details the mechanism of action of this compound, its effects on the AP-2 complex, and its broader implications for cellular processes. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to support researchers in the fields of cell biology, pharmacology, and drug discovery.

Introduction to AAK1 and the AP-2 Complex

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors, nutrients, and pathogens.[1][2][3] AAK1 exerts its function primarily through the phosphorylation of the μ2 subunit (AP2M1) of the Adaptor Protein-2 (AP-2) complex.[2] The AP-2 complex is a heterotetrameric protein complex that links cargo proteins to the clathrin lattice at the plasma membrane, initiating the formation of clathrin-coated pits.[4]

The phosphorylation of AP2M1 at Threonine 156 (Thr156) by AAK1 is a critical regulatory step that enhances the affinity of the AP-2 complex for the tyrosine-based sorting signals on cargo proteins.[5] This increased affinity promotes the efficient recruitment of cargo into nascent clathrin-coated pits, thereby facilitating their internalization. Given its central role in this pathway, AAK1 has emerged as a promising therapeutic target for a variety of diseases, including neuropathic pain, viral infections, and neurodegenerative disorders.[1][6]

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1.[7][8] This guide will explore the effects of this inhibitor on the AAK1/AP-2 signaling axis.

This compound: Quantitative Data

This compound has been characterized as a highly potent inhibitor of AAK1. The following tables summarize the available quantitative data for this compound and related, well-characterized AAK1 inhibitors.

Compound Target IC50 (nM) Description Reference
This compoundAAK15.8Potent, selective, and brain-penetrant inhibitor[7][8]

Table 1: Potency of this compound. This table highlights the high potency of this compound against its primary target, AAK1.

Due to the limited public availability of specific dose-response data for this compound on the phosphorylation of the AP-2 complex, data from a structurally related compound, AAK1-IN-3 TFA, is presented as a surrogate to demonstrate the expected biological effect.

Compound Dose Effect on μ2 Phosphorylation Model System Reference
AAK1-IN-3 TFA30 mg/kg (single s.c. dose)46% reductionC57BL6 mice[9]

Table 2: In Vivo Effect of a Related AAK1 Inhibitor on AP-2 Complex Phosphorylation. This table provides evidence of the in vivo efficacy of AAK1 inhibition on the phosphorylation of the AP-2 complex subunit μ2.

The selectivity of AAK1 inhibitors is a critical aspect for their use as research tools and potential therapeutics. While a comprehensive selectivity panel for this compound is not publicly available, data for other selective AAK1 inhibitors provide insights into their typical off-target profiles, which often include other members of the Numb-associated kinase (NAK) family, such as BIKE and GAK.[10]

Compound AAK1 IC50 (nM) BIKE IC50 (nM) GAK IC50 (nM) Reference
LP-9355093.314320[10]
SGC-AAK1-1270>1000>1000[10]

Table 3: Kinase Selectivity Profile of Representative AAK1 Inhibitors. This table illustrates the selectivity of commonly used AAK1 inhibitors against closely related kinases.

Signaling Pathways and Experimental Workflows

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

The following diagram illustrates the central role of AAK1 in regulating the AP-2 complex during clathrin-mediated endocytosis and the point of intervention for this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex Binds to Clathrin Clathrin AP2_Complex->Clathrin Recruits p_AP2M1 Phosphorylated AP-2 (p-AP2M1) Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin->Clathrin_Coated_Vesicle Assembles into coat AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit AAK1_IN_2_TFA This compound AAK1_IN_2_TFA->AAK1 Inhibits p_AP2M1->Clathrin_Coated_Vesicle Promotes formation Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, SH-SY5Y) Inhibitor_Treatment 2. Treat with this compound (Dose-response) Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Protein_Quantification->Western_Blot Detection 6. Detection of p-AP2M1 (Thr156) and Total AP2M1 Western_Blot->Detection Data_Analysis 7. Data Analysis (Quantification and IC50 determination) Detection->Data_Analysis

References

The Therapeutic Potential of AAK1-IN-2 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling therapeutic target for a range of pathologies, most notably neuropathic pain. AAK1 plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process governing the internalization of cell surface receptors, signaling molecules, and pathogens. By phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits and the subsequent engulfment of cargo.[1][2] Its involvement in critical signaling pathways, including Notch and WNT, further underscores its therapeutic relevance.[3][4] AAK1-IN-2 TFA is a potent, selective, and brain-penetrant inhibitor of AAK1, positioning it as a valuable tool for investigating AAK1 biology and as a promising lead compound for drug development.[5][6][7] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a comparison with other well-characterized AAK1 inhibitors.

Table 1: In Vitro Potency of AAK1 Inhibitors

CompoundTargetIC50 (nM)K_i_ (nM)Assay TypeReference
This compound AAK1 5.8 N/A Biochemical [5][6][7]
LP-935509AAK13.30.9Biochemical[8][9]
SGC-AAK1-1AAK12709Biochemical[3]
AAK1-IN-3 TFAAAK111N/ABiochemical[10]

Table 2: Cellular Activity and Selectivity of AAK1 Inhibitors

CompoundCellular IC50 (nM)Selectivity ProfileKey PropertiesReference
This compound N/ASelectiveBrain-penetrant[5][6]
LP-935509N/APotent inhibitor of BIKE (IC50=14 nM), modest inhibitor of GAK (IC50=320 nM)Orally active, brain-penetrant[8][11]
SGC-AAK1-1230 (NanoBRET)Potently inhibits BMP2K (IC50=1.48 µM)Chemical probe for AAK1 and BMP2K[3][12][13]
AAK1-IN-3 TFA108 (HEK293 cells)N/ABrain-penetrant (B/P ratio of 1.3)[10]

N/A: Not Available

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving AAK1 and standardized experimental workflows for characterizing AAK1 inhibitors.

Signaling Pathways

AAK1_Signaling_Pathways AAK1_IN_2 This compound AAK1_CME AAK1_CME AAK1_IN_2->AAK1_CME AAK1_Sig AAK1_Sig AAK1_IN_2->AAK1_Sig

Experimental Workflows

Experimental_Workflow_pAP2M1

Experimental_Workflow_NanoBRET

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro AAK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant AAK1.

  • Materials:

    • Recombinant human AAK1 enzyme

    • Recombinant human AP2M1 substrate or a synthetic peptide substrate

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[14]

    • [γ-³³P]ATP or ATP

    • This compound stock solution in DMSO

    • 96-well or 384-well assay plates

    • Phosphoric acid (for radiometric assay)

    • Filter mats (for radiometric assay)

    • Scintillation counter or plate reader for non-radiometric methods (e.g., TR-FRET)

  • Procedure (Radiometric Assay):

    • Prepare serial dilutions of this compound in kinase buffer.

    • In an assay plate, combine the AAK1 enzyme, AP2M1 substrate, and the diluted this compound.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.

    • Wash the filter mat to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter mat using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.

  • Alternative Non-Radiometric Formats:

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This format uses a europium-labeled anti-phospho-substrate antibody and a fluorescently labeled substrate. Phosphorylation brings the donor (europium) and acceptor (fluorescent label) into proximity, generating a FRET signal.[14]

    • Coupled Enzyme Assay: The production of ADP during the kinase reaction is coupled to another enzymatic reaction that results in a detectable signal (e.g., luminescence).

p-AP2M1 (Thr156) Western Blot for Cellular AAK1 Activity

This assay provides a direct measure of AAK1 target engagement and inhibition in a cellular context by quantifying the phosphorylation of its primary substrate, AP2M1, at Threonine 156.[15]

  • Materials:

    • Cell line expressing AAK1 and AP2M1 (e.g., HEK293T, SH-SY5Y, or HT1080)[15][16]

    • This compound stock solution in DMSO

    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors[15]

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST)[15]

    • Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse or Rabbit anti-total AP2M1

    • Secondary Antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle-only (DMSO) control.[15]

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.

    • Quantify the band intensities and normalize the p-AP2M1 signal to the total AP2M1 signal.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of this compound to AAK1 by measuring the displacement of a fluorescent tracer from a NanoLuciferase (NanoLuc®)-AAK1 fusion protein.[17][18]

  • Materials:

    • HEK293 cells[17]

    • NanoLuc®-AAK1 Fusion Vector

    • Transfection reagent

    • Opti-MEM®

    • NanoBRET™ Tracer (e.g., K-5 or K-10)[17][18]

    • This compound stock solution in DMSO

    • White, opaque 96-well or 384-well plates

    • NanoBRET™ Nano-Glo® Substrate

    • Luminometer with appropriate filters

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector and incubate for 24 hours.

    • Harvest and seed the transfected cells into the assay plate.

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

    • Add the this compound dilutions to the cells. Include controls for maximum BRET (tracer only) and background (tracer with a high concentration of a non-fluorescent competitor).

    • Incubate the plate for 2 hours at 37°C.[16]

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and normalize the data to controls to determine the IC50 for target engagement.

WNT Signaling Reporter Assay

This assay measures the effect of AAK1 inhibition on the WNT signaling pathway, where AAK1 is known to act as a negative regulator.[4][16]

  • Materials:

    • HEK293T or HT1080 cells stably expressing a β-catenin responsive reporter (BAR) such as TOP-flash (Firefly luciferase) and a control reporter (Renilla luciferase)

    • WNT3A conditioned media or recombinant WNT3A

    • This compound stock solution in DMSO

    • Dual-Luciferase® Reporter Assay System

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with this compound at various concentrations in the presence or absence of WNT3A stimulation for 16-24 hours.[16][19]

    • Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.

    • Measure both Firefly and Renilla luciferase activities.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Analyze the effect of this compound on WNT-mediated reporter activation.

Conclusion

This compound is a valuable chemical tool for probing the multifaceted roles of AAK1 in cellular physiology and disease. Its potency and brain-penetrant nature make it particularly suitable for in vivo studies related to neuropathic pain and other CNS disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of this compound and to further elucidate the intricate biology of AAK1. The continued exploration of AAK1 inhibitors holds significant promise for the development of novel therapeutics for a variety of unmet medical needs.

References

AAK1-IN-2 TFA: An In-Depth Technical Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the maturation of clathrin-coated pits.[1] Given the implication of endocytic trafficking in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, AAK1 has emerged as a promising therapeutic target.[1][2][3] AAK1-IN-2 TFA is a potent, selective, and brain-penetrant inhibitor of AAK1, offering a valuable tool for investigating the role of AAK1 in these complex disorders.

This technical guide provides a comprehensive overview of this compound for researchers in the field of neurodegenerative diseases. It includes a summary of its biochemical and cellular activity, detailed experimental protocols based on closely related AAK1 inhibitors, and visualizations of the key signaling pathways involved.

Data Presentation

Due to the limited availability of public data specifically for this compound in neurodegenerative disease models, the following tables summarize the properties of this compound and key in vivo data from the structurally related and well-characterized AAK1 inhibitor, LP-935509, which serves as a proxy for expected in vivo behavior.

Table 1: this compound Inhibitor Profile

ParameterValueReference
Target Adaptor Protein 2-Associated Kinase 1 (AAK1)MedChemExpress
IC50 5.8 nMMedChemExpress
Description Potent, selective, and brain-penetrant inhibitorMedChemExpress

Table 2: In Vivo Profile of the Structurally Related AAK1 Inhibitor LP-935509

ParameterSpeciesValueReference
Oral Bioavailability Mouse100%[4]
Plasma Half-life Mouse3.6 hours[4]
Cmax (10 mg/kg oral) Mouse5.2 µM[4]
Brain/Plasma Ratio Mouse3-4[4]
Efficacy Model Mouse (Spinal Nerve Ligation)Dose-dependent reversal of mechanical allodynia[5]
Effective Doses Mouse (Spinal Nerve Ligation)30-60 mg/kg (oral)[5]

Experimental Protocols

The following protocols are provided as a guide for researchers using this compound in neurodegenerative disease models. These are based on established methodologies for similar AAK1 inhibitors and common practices in the field.

Protocol 1: In Vitro Validation of AAK1 Inhibition in a Neuronal Cell Line

Objective: To confirm the inhibition of AAK1 activity by this compound in a relevant cell line (e.g., SH-SY5Y, PC12) by measuring the phosphorylation of its direct downstream target, AP2M1.

Methodology:

  • Cell Culture: Culture neuronal cells to 80-90% confluency in appropriate media.

  • Compound Treatment: Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AP2M1 (Thr156) and total AP2M1. A housekeeping protein (e.g., GAPDH or β-actin) should also be probed as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

  • Data Analysis: Calculate the ratio of phospho-AP2M1 to total AP2M1 for each treatment condition and normalize to the vehicle control. Determine the IC50 value for this compound.

Protocol 2: Evaluation of this compound in a Mouse Model of Alzheimer's Disease (Amyloid-β Induced)

Objective: To assess the in vivo efficacy of this compound in a mouse model of Alzheimer's disease. This protocol is adapted from general procedures for inducing amyloid-β pathology.

Methodology:

  • Animal Model: Utilize a mouse model of Alzheimer's disease, such as C57BL/6J mice receiving intracerebroventricular (ICV) injection of aggregated amyloid-β (1-42) oligomers.

  • Compound Administration: Based on the pharmacokinetic data of related compounds, administer this compound orally (e.g., via gavage) at a range of doses (e.g., 10, 30, 60 mg/kg) once daily. A vehicle control group should be included. Treatment can be initiated before or after the induction of pathology.

  • Behavioral Testing: After a designated treatment period (e.g., 2-4 weeks), assess cognitive function using standard behavioral tests such as the Morris Water Maze or Y-maze.

  • Tissue Collection and Analysis:

    • At the end of the study, perfuse the mice and collect brain tissue.

    • One hemisphere can be fixed for immunohistochemical analysis of amyloid-β plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • The other hemisphere can be homogenized for biochemical analysis, such as ELISA to quantify amyloid-β levels and Western blotting to assess levels of synaptic proteins (e.g., synaptophysin, PSD-95) and tau phosphorylation.

Protocol 3: Assessment of this compound in a Mouse Model of Parkinson's Disease (α-Synuclein Pre-formed Fibrils)

Objective: To determine the therapeutic potential of this compound in a mouse model of Parkinson's disease. This protocol is based on the widely used α-synuclein pre-formed fibril (PFF) model.

Methodology:

  • Animal Model: Induce α-synuclein pathology in mice by unilateral stereotactic injection of α-synuclein PFFs into the striatum.

  • Compound Administration: Administer this compound (e.g., 10, 30, 60 mg/kg, oral, once daily) starting at a specified time point post-PFF injection (e.g., 7 days). Include a vehicle control group.

  • Behavioral Analysis: Monitor motor function over the course of the study (e.g., for 4-8 weeks) using tests such as the cylinder test (for forelimb asymmetry) and rotarod test (for motor coordination).

  • Post-mortem Analysis:

    • At the study endpoint, collect and process brain tissue.

    • Perform immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra (tyrosine hydroxylase staining) and the extent of pathological α-synuclein aggregation (pS129-α-synuclein staining).

    • Analyze striatal dopamine levels using HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving AAK1 and a general experimental workflow for evaluating AAK1 inhibitors.

AAK1_Signaling_Pathway Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits pAP2M1 p-AP2M1 (Thr156) Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle Forms AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits

Caption: AAK1-mediated phosphorylation of the AP2 complex in clathrin-mediated endocytosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->Treatment_vitro Western_Blot Western Blot (p-AP2M1/Total AP2M1) Treatment_vitro->Western_Blot IC50_Determination IC50 Determination Western_Blot->IC50_Determination Animal_Model Neurodegenerative Disease Model (e.g., AD or PD mice) IC50_Determination->Animal_Model Inform Dose Selection Treatment_vivo This compound Administration (e.g., Oral Gavage) Animal_Model->Treatment_vivo Behavioral_Tests Behavioral Assessment (Cognition/Motor Function) Treatment_vivo->Behavioral_Tests Post_mortem Post-mortem Analysis (IHC, ELISA, WB) Behavioral_Tests->Post_mortem Efficacy_Evaluation Efficacy Evaluation Post_mortem->Efficacy_Evaluation

Caption: General experimental workflow for the evaluation of this compound.

Caption: Postulated role of AAK1 in the NF-κB signaling pathway and neuroinflammation.[6]

References

AAK1-IN-2 TFA: An In-Depth Technical Guide to its Impact on Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AAK1-IN-2 TFA, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of molecules from the cell surface.[1][2] Dysregulation of AAK1 activity has been implicated in a variety of disease states, including neuropathic pain, viral infections, and neurological disorders, making it a compelling target for therapeutic intervention.[3] This document details the quantitative impact of this compound on kinase activity, provides methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Data Presentation

The inhibitory activity of this compound, also referred to as compound (S)-31, has been characterized in biochemical assays. The following tables summarize the available quantitative data for this compound and provide context with data from other known AAK1 inhibitors.

Table 1: Biochemical Potency of this compound

CompoundTarget KinaseAssay TypeIC50 (nM)
This compound (compound (S)-31)AAK1Biochemical5.8

Data sourced from MedChemExpress.[3]

Table 2: Antiviral Activity of a Closely Related Pyrrolo[2,3-b]pyridine AAK1 Inhibitor (Compound 31 from Verdonck et al., 2019)

CompoundVirusCell LineEC50 (µM)
Compound 31Dengue Virus (DENV)Not Specified0.72

This data is for a compound identified as '31' in the specified literature, which is structurally related to this compound.[4]

Table 3: Kinase Selectivity Profile of a Representative Pyrrolo[2,1-f][3][4]triazine-based AAK1 Inhibitor

KinaseInhibition (%) at 1 µM
AAK1>90
BIKE>90
GPRK4>90
MSSK1>90
PIP5K2B>90
PKCD>90
RIOK1>90
RIOK3>90

Note: A specific kinase selectivity profile for this compound is not publicly available. This table presents data for a structurally distinct but potent AAK1 inhibitor to illustrate a typical selectivity profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments used to characterize AAK1 inhibitors.

Biochemical Kinase Inhibition Assay (KINOMEscan®)

This method is a competition binding assay used to determine the dissociation constant (Kd) or IC50 value of an inhibitor against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using qPCR of a DNA tag fused to the kinase. A lower amount of captured kinase indicates stronger binding of the test compound.[4]

Protocol:

  • Preparation of Reagents:

    • Kinase: AAK1 tagged with a unique DNA identifier.

    • Ligand: An immobilized, broadly active kinase inhibitor.

    • Test Compound: this compound serially diluted in DMSO.

  • Assay Procedure:

    • The kinase, immobilized ligand, and test compound are combined in a multi-well plate.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • Unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR of the DNA tag.

  • Data Analysis:

    • The amount of bound kinase is compared to a DMSO control (representing 100% binding).

    • The percentage of kinase remaining bound is plotted against the logarithm of the inhibitor concentration.

    • An IC50 or Kd value is determined by fitting the data to a dose-response curve.

Cellular Assay for AAK1 Inhibition: Western Blot for Phospho-AP2M1 (Thr156)

This assay provides a direct measure of the functional consequence of AAK1 inhibition in a cellular context by quantifying the phosphorylation of its primary substrate, the µ2 subunit of the AP2 complex (AP2M1), at threonine 156.[1]

Principle: Inhibition of AAK1 in cells leads to a decrease in the phosphorylation of AP2M1 at Thr156. This change can be detected and quantified by Western blotting using an antibody specific for the phosphorylated form of AP2M1.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T or SH-SY5Y) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against phospho-AP2M1 (Thr156).

    • Subsequently, probe with a primary antibody against total AP2M1 as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Mandatory Visualization

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2_complex AP2 Complex (inactive) CargoReceptor->AP2_complex Binding AP2_active AP2 Complex (active, phosphorylated) AP2_complex->AP2_active AAK1 AAK1 AAK1->AP2_complex Phosphorylates AP2M1 (Thr156) Clathrin Clathrin CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly AP2_active->Clathrin Recruits AP2_active->CoatedPit EndocyticVesicle Endocytic Vesicle CoatedPit->EndocyticVesicle Invagination & Scission AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits

Caption: AAK1 phosphorylates the AP2 complex, promoting clathrin-mediated endocytosis.

Experimental Workflow for Biochemical Kinase Assay

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound in DMSO Combine Combine Kinase, Ligand, and Inhibitor in assay plate Compound_Prep->Combine Kinase_Prep Prepare AAK1-DNA conjugate solution Kinase_Prep->Combine Ligand_Prep Prepare immobilized ligand beads Ligand_Prep->Combine Incubate Incubate to reach equilibrium Combine->Incubate Wash Wash to remove unbound kinase Incubate->Wash qPCR Quantify bound kinase via qPCR Wash->qPCR Plot Plot % inhibition vs. [Inhibitor] qPCR->Plot Calculate Calculate IC50/Kd Plot->Calculate

Caption: Workflow for determining inhibitor potency using a competition binding assay.

Logical Relationship in Cellular p-AP2M1 Assay

Cellular_Assay_Logic A This compound Treatment B AAK1 Kinase Activity Inhibition A->B leads to C Decreased p-AP2M1 (Thr156) Levels B->C results in D Quantification by Western Blot C->D is measured by

Caption: Causal chain from inhibitor treatment to measurable cellular endpoint.

References

AAK1-IN-2 TFA: An In-Depth Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AAK1-IN-2 TFA, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key process in neurotransmission and viral entry into cells. Its inhibition has emerged as a promising therapeutic strategy for neuropathic pain and potentially other neurological disorders and viral infections. This document details the quantitative data, experimental methodologies, and key structural insights that govern the inhibitory activity of this compound class.

Quantitative Analysis of AAK1 Inhibition

This compound, also identified as compound (S)-31, is a potent, selective, and brain-penetrant inhibitor of AAK1 with an IC50 of 5.8 nM.[1][2][3] The following tables summarize the structure-activity relationship of a series of aryl amide-based AAK1 inhibitors, including analogs of this compound, highlighting the impact of structural modifications on their inhibitory potency. The data is extracted from the seminal publication by Hartz et al. (2021), which elucidates the development of this inhibitor class.[4][5][6]

Table 1: Effect of Amide Side Chain Modifications on AAK1 Inhibition

CompoundR GroupAAK1 IC50 (nM)
12Methyl1300
11Isopropyl69
13tert-Butyl28
14Cyclobutyl43
15Cyclopentyl21
16Cyclohexyl29
17Tetrahydrofuranyl78
18Tetrahydropyranyl53
191-Methylpiperidinyl160
20N-Boc-4-piperidinyl34
214-Piperidinyl27
221-Methyl-4-piperidinyl21
231-Ethyl-4-piperidinyl16
241-Isopropyl-4-piperidinyl12
251-(Cyclopropylmethyl)-4-piperidinyl11
261-(2-Hydroxyethyl)-4-piperidinyl19
271-(2-Methoxyethyl)-4-piperidinyl14
281-Acetyl-4-piperidinyl200
291-(Methylsulfonyl)-4-piperidinyl1100

Table 2: Impact of Aryl Group Substitution on AAK1 Inhibition

CompoundXYZAAK1 IC50 (nM)
11HHH69
41FHH30
42ClHH19
43MeHH23
44OMeHH14
45HFH43
46HClH30
47HMeH36
48HOMeH25
49HHF>10000
50HHCl1300
51HHMe2000
52HHOMe160
53FFH19
54FClH11
55ClFH14
56MeFH15
57OMeFH8.1
58OMeClH5.9
(S)-31 (AAK1-IN-2) OMe Cl H 5.8
59OMeMeH7.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.

AAK1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of AAK1.

Materials:

  • Recombinant human AAK1 enzyme (expressed in a baculovirus system).

  • Fluorescently labeled peptide substrate.

  • ATP.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Test compounds (solubilized in DMSO).

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the compound solution to the assay wells.

  • Add 10 µL of a solution containing the AAK1 enzyme and the fluorescent peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km value for AAK1.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution containing EDTA.

  • Measure the fluorescence signal on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular μ2 Phosphorylation Assay

This assay measures the ability of a compound to inhibit AAK1-mediated phosphorylation of its substrate, the μ2 subunit of the AP2 complex, in a cellular context.

Materials:

  • HEK293 cells.

  • Expression vectors for human AAK1 and human μ2 subunit of AP2.

  • Transfection reagent.

  • Cell lysis buffer.

  • Primary antibodies: anti-phospho-μ2 (Thr156) and anti-total μ2.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Co-transfect HEK293 cells with expression vectors for AAK1 and μ2.

  • After 24-48 hours, treat the cells with varying concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-μ2 and total μ2.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated μ2 to total μ2.

  • Determine the EC50 value by plotting the percent inhibition of μ2 phosphorylation against the compound concentration.

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor Coated_Pit Clathrin-Coated Pit Cargo_Receptor->Coated_Pit Recruitment AP2_Complex AP2 Complex Phosphorylated_AP2 Phosphorylated AP2 (p-μ2) Clathrin Clathrin Clathrin->Coated_Pit Assembly AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits Phosphorylated_AP2->Cargo_Receptor Binds to Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle Invagination & Fission

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for AAK1 Enzyme Inhibition Assay

AAK1_Inhibition_Assay_Workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Compound_Dilutions Add_Compound Add Compound to Assay Plate Prepare_Compound_Dilutions->Add_Compound Add_Enzyme_Substrate Add AAK1 Enzyme and Fluorescent Substrate Add_Compound->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction with EDTA Incubate->Terminate_Reaction Measure_Fluorescence Measure Fluorescence Terminate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro inhibitory potency of AAK1 inhibitors.

Logical Flow of Structure-Activity Relationship (SAR) Analysis

SAR_Logic_Flow cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_evaluation Activity Evaluation cluster_outcome SAR Insights Aryl_Amide_Core Aryl Amide Core Amide_Side_Chain Modify Amide Side Chain (R group) Aryl_Amide_Core->Amide_Side_Chain Aryl_Group Modify Aryl Group (X, Y, Z substituents) Aryl_Amide_Core->Aryl_Group Enzyme_Assay AAK1 Enzyme Assay (IC50) Amide_Side_Chain->Enzyme_Assay Aryl_Group->Enzyme_Assay Cellular_Assay Cellular μ2 Phosphorylation Assay (EC50) Enzyme_Assay->Cellular_Assay SAR_Table Generate SAR Data Tables Cellular_Assay->SAR_Table Identify_Optimal_Substituents Identify Optimal Substituents for Potency and Selectivity SAR_Table->Identify_Optimal_Substituents

Caption: Logical progression for elucidating the SAR of the aryl amide series of AAK1 inhibitors.

References

AAK1-IN-2 TFA: An In-Depth Technical Guide on its Effect on the Phosphorylation of AAK1 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1 exerts its function primarily through the phosphorylation of key substrates, most notably the μ2 subunit of the adaptor protein 2 complex (AP2M1) and the endocytic protein Numb. The phosphorylation of these substrates is a critical regulatory step in the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles.

AAK1-IN-2 TFA is a potent and selective inhibitor of AAK1, with a reported half-maximal inhibitory concentration (IC50) of 5.8 nM.[1] Its ability to modulate the activity of AAK1 makes it a valuable tool for studying the physiological and pathological roles of this kinase and a potential therapeutic agent for diseases where AAK1 dysregulation is implicated, such as neuropathic pain, viral infections, and certain neurological disorders. This technical guide provides a comprehensive overview of the effect of this compound on the phosphorylation of AAK1 substrates, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Data Presentation: Effect of AAK1 Inhibition on Substrate Phosphorylation

Table 1: Inhibition of AP2M1 Phosphorylation by AAK1 Inhibitors

InhibitorCell LineConcentrationIncubation TimeMethod% Inhibition of p-AP2M1Reference
LP-935509SH-SY5Y0.1 µM2 hoursWestern BlotSignificant Reduction[2][3]
LP-935509SH-SY5Y1 µM2 hoursWestern BlotGreater Reduction[2][3]
SGC-AAK1-1HEK293TDose-response2 hoursWestern BlotDose-dependent decrease[4]

Table 2: Biochemical Inhibition of AAK1 Activity

InhibitorAssay FormatSubstrateIC50Reference
This compound Biochemical Assay - 5.8 nM [1]
LP-935509Biochemical Assay-3.3 nM[5]
TIM-063In vitro kinase assayGST-AP2µ2 (145–162)8.51 µM

Signaling Pathways and Experimental Workflows

AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of CME. Upon recruitment to the plasma membrane, AAK1 phosphorylates the μ2 subunit of the AP2 complex (AP2M1) at Threonine 156. This phosphorylation event increases the affinity of AP2 for cargo proteins, facilitating the assembly of clathrin-coated pits. AAK1 also phosphorylates the endocytic protein Numb, which is involved in the selection and internalization of specific cargo. Inhibition of AAK1 by this compound is expected to block these phosphorylation events, thereby impairing CME.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Protein AP2 AP2 Complex Cargo->AP2 recruits Receptor Receptor Receptor->Cargo binds Clathrin Clathrin AP2->Clathrin recruits pAP2M1 p-AP2M1 (Thr156) AP2->pAP2M1 Endocytosis Clathrin-Coated Vesicle Formation (Endocytosis) Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2 phosphorylates (AP2M1 subunit) Numb Numb AAK1->Numb phosphorylates AAK1_IN_2 This compound AAK1_IN_2->AAK1 inhibits pNumb p-Numb Numb->pNumb pAP2M1->Clathrin promotes assembly pNumb->Endocytosis regulates cargo selection

AAK1 signaling in clathrin-mediated endocytosis.
Experimental Workflow: Western Blot Analysis of AP2M1 Phosphorylation

A common method to assess the inhibitory effect of this compound is to measure the phosphorylation level of its substrate, AP2M1, in cells. This is typically achieved through quantitative western blotting using an antibody specific to the phosphorylated form of AP2M1 (p-AP2M1 at Thr156).

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A 1. Plate cells (e.g., HEK293T, SH-SY5Y) B 2. Treat with varying concentrations of This compound (and vehicle control) A->B C 3. Lyse cells and collect protein extracts B->C D 4. Quantify protein concentration (e.g., BCA assay) C->D E 5. SDS-PAGE to separate proteins D->E F 6. Transfer proteins to a membrane (e.g., PVDF) E->F G 7. Block membrane and incubate with primary antibodies (anti-p-AP2M1, anti-total AP2M1) F->G H 8. Incubate with HRP-conjugated secondary antibodies G->H I 9. Detect signal (e.g., ECL) and capture image H->I J 10. Quantify band intensities I->J K 11. Normalize p-AP2M1 to total AP2M1 J->K

Workflow for analyzing p-AP2M1 levels.

Experimental Protocols

In Vitro Kinase Assay for AAK1 Inhibition

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant AAK1.

Materials:

  • Recombinant human AAK1

  • AAK1 substrate (e.g., recombinant AP2M1 or a synthetic peptide)

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP or unlabeled ATP

  • Phosphoric acid (for radiometric assay)

  • Filter mats (for radiometric assay)

  • Scintillation counter (for radiometric assay)

  • SDS-PAGE and western blot reagents (for non-radiometric assay)

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing recombinant AAK1, the substrate, and serial dilutions of this compound in kinase buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot an aliquot of the reaction mixture onto a filter mat.

  • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Plot the radioactivity against the concentration of this compound to determine the IC50 value.

Procedure (Non-Radiometric/Western Blot):

  • Follow steps 1-3 of the radiometric assay using unlabeled ATP.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a phospho-specific antibody against the AAK1 substrate.

  • Detect the signal and quantify the band intensities to determine the extent of inhibition.

Cellular Western Blot for p-AP2M1

This protocol details the steps to assess the effect of this compound on the phosphorylation of endogenous AP2M1 in a cellular context.[2]

Materials:

  • Cell line expressing AAK1 and AP2M1 (e.g., HEK293T, SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and western blot reagents

  • Primary antibodies: rabbit anti-phospho-AP2M1 (Thr156) and mouse anti-total AP2M1

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with a dose-response range of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total AP2M1 and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the p-AP2M1 signal to the total AP2M1 signal.

Conclusion

This compound is a potent inhibitor of AAK1 kinase activity. By blocking the phosphorylation of key substrates like AP2M1 and Numb, it effectively disrupts clathrin-mediated endocytosis. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the cellular and biochemical effects of this compound. While direct quantitative data on the phosphorylation of AAK1 substrates by this specific inhibitor is limited in publicly available literature, the provided information on other potent AAK1 inhibitors serves as a valuable reference for designing experiments and interpreting results. Further studies are warranted to fully elucidate the quantitative impact of this compound on substrate phosphorylation and its downstream functional consequences.

References

Preliminary Studies on AAK1-IN-2 TFA in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, no specific preclinical studies of AAK1-IN-2 TFA in established Parkinson's disease (PD) models have been published in peer-reviewed literature. This guide, therefore, synthesizes the known properties of this compound and related AAK1 inhibitors with established methodologies in Parkinson's disease research to present a proposed investigational framework.

Introduction to AAK1 and its Potential Role in Parkinson's Disease

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other extracellular molecules.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex.[3] A single nucleotide polymorphism in the AAK1 gene has been associated with the age of onset for Parkinson's disease, suggesting a potential genetic link.[1]

The aggregation and propagation of misfolded alpha-synuclein are central to the pathology of Parkinson's disease.[4] Emerging evidence suggests that endocytosis is a key mechanism by which alpha-synuclein aggregates are taken up by neurons, contributing to their cell-to-cell spread and subsequent neurotoxicity.[5] Therefore, inhibiting AAK1 could modulate the endocytic trafficking of neurotoxic proteins like alpha-synuclein, offering a potential therapeutic strategy to mitigate disease progression.[6]

This compound, also identified as compound (S)-31, is a potent, selective, and brain-penetrant inhibitor of AAK1 with an IC50 of 5.8 nM.[7][8] While its preclinical evaluation has primarily focused on neuropathic pain, its properties make it a compelling candidate for investigation in Parkinson's disease models.[1]

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from preclinical studies of this compound in Parkinson's disease models, based on typical outcomes for neuroprotective compounds.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineEndpointThis compoundReference Compound (e.g., a known neuroprotective agent)
AAK1 Kinase InhibitionRecombinant Human AAK1IC505.8 nMN/A
Alpha-Synuclein PFF UptakeSH-SY5Y neuroblastomaIC50Hypothetical: 150 nMHypothetical: 200 nM
Cell Viability (MPP+ model)Lund Human Mesencephalic (LUHMES) neuronsEC50Hypothetical: 500 nMHypothetical: 750 nM
Neurite Outgrowth AssayPrimary Cortical Neurons% Increase at 1 µMHypothetical: 35%Hypothetical: 25%

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease (e.g., Alpha-Synuclein PFF Injection Model)

AssessmentParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Behavioral
Rotarod TestLatency to Fall (seconds)85 ± 10120 ± 15150 ± 12
Cylinder Test% Contralateral Paw Use20 ± 535 ± 745 ± 6
Immunohistochemistry
Tyrosine Hydroxylase (TH) Positive Neurons in Substantia NigraCell Count4,500 ± 3006,200 ± 4007,800 ± 350
Phosphorylated Alpha-Synuclein (pS129) in StriatumIntegrated Density1.2 x 10^6 ± 2.5 x 10^57.5 x 10^5 ± 1.8 x 10^54.1 x 10^5 ± 1.5 x 10^5
Biochemical
Dopamine Levels in Striatum (HPLC)ng/mg tissue15 ± 328 ± 442 ± 5

Experimental Protocols

In Vitro AAK1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on AAK1 enzymatic activity.

Methodology:

  • A recombinant human AAK1 enzyme is incubated with a specific peptide substrate and ATP.

  • The reaction is carried out in the presence of varying concentrations of this compound.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo Kinase Assay) or a fluorescence polarization assay.[9]

  • The IC50 value is calculated from the dose-response curve.

Alpha-Synuclein Pre-formed Fibril (PFF) Uptake Assay

Objective: To assess the effect of this compound on the cellular uptake of pathogenic alpha-synuclein aggregates.

Methodology:

  • SH-SY5Y neuroblastoma cells are plated in 96-well plates.

  • Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

  • Fluorescently labeled alpha-synuclein PFFs are added to the cell culture medium.

  • After an incubation period (e.g., 24 hours), cells are washed, fixed, and stained with a nuclear counterstain.

  • The amount of internalized alpha-synuclein is quantified using high-content imaging or flow cytometry.

In Vivo Alpha-Synuclein PFF Injection Model in Mice

Objective: To evaluate the neuroprotective effects of this compound in a progressive model of Parkinson's disease.

Methodology:

  • C57BL/6 mice receive a unilateral stereotaxic injection of alpha-synuclein PFFs into the striatum to induce progressive alpha-synuclein pathology and neurodegeneration.

  • Two weeks post-injection, mice are treated daily with this compound (e.g., 10 and 30 mg/kg, subcutaneous injection) or vehicle for a period of 60-90 days.[1]

  • Behavioral assessments (e.g., rotarod, cylinder test) are performed at regular intervals to monitor motor deficits.

  • At the end of the treatment period, brain tissue is collected for immunohistochemical analysis of dopaminergic neuron survival (tyrosine hydroxylase staining) and alpha-synuclein pathology (pS129 staining).

  • Striatal tissue is analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathway

AAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm alpha_syn_agg α-Synuclein Aggregates receptor Receptor alpha_syn_agg->receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Internalization endosome Endosome clathrin_pit->endosome clathrin Clathrin clathrin->clathrin_pit AP2 AP2 Complex AP2->clathrin_pit p_AP2 p-AP2 Complex AAK1 AAK1 AAK1->AP2 Phosphorylates lysosome Lysosome (Degradation) endosome->lysosome propagation Propagation & Neurotoxicity endosome->propagation AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (α-Synuclein PFF Mouse Model) kinase_assay AAK1 Kinase Assay (IC50 Determination) pff_uptake α-Synuclein PFF Uptake Assay (Cellular Activity) kinase_assay->pff_uptake viability_assay Neuroprotection Assay (MPP+ Model) pff_uptake->viability_assay model_induction Stereotaxic PFF Injection viability_assay->model_induction Proceed if promising treatment Chronic Dosing with This compound model_induction->treatment behavioral Behavioral Testing (Rotarod, Cylinder Test) treatment->behavioral analysis Post-mortem Brain Analysis (IHC, HPLC) behavioral->analysis Logical_Relationship aak1_in_2 This compound inhibit_aak1 Inhibition of AAK1 Kinase Activity aak1_in_2->inhibit_aak1 reduce_ap2 Reduced Phosphorylation of AP2 inhibit_aak1->reduce_ap2 disrupt_endo Disruption of Clathrin-Mediated Endocytosis reduce_ap2->disrupt_endo reduce_syn_uptake Decreased Neuronal Uptake of α-Synuclein Aggregates disrupt_endo->reduce_syn_uptake reduce_spread Reduced Cell-to-Cell Spread of α-Synuclein Pathology reduce_syn_uptake->reduce_spread neuroprotection Neuroprotection of Dopaminergic Neurons reduce_spread->neuroprotection motor_improve Amelioration of Motor Deficits neuroprotection->motor_improve

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the burgeoning link between the inhibition of Adaptor-Associated Kinase 1 (AAK1) and the pathological hallmarks of Alzheimer's disease (AD). As a key regulator of clathrin-mediated endocytosis, AAK1 has emerged as a promising therapeutic target to modulate the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, the two central players in AD pathogenesis. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for researchers investigating AAK1 inhibition as a novel strategy for AD.

The Role of AAK1 in Alzheimer's Disease Pathology

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of cell surface receptors and other cargo.[1] In the context of Alzheimer's disease, the dysregulation of CME has been implicated in the pathogenic processing of APP and the propagation of tau pathology.

AAK1 and Amyloid-β Production

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, derived from the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, is a primary event in AD pathogenesis. AAK1 is thought to influence Aβ production by regulating the endocytic trafficking of APP and BACE1.[2][3] Inhibition of AAK1 may disrupt the internalization of these proteins, thereby reducing their interaction within endosomal compartments where Aβ generation predominantly occurs. Emerging evidence suggests that modulating this pathway could lead to a reduction in the toxic burden of Aβ peptides.[1]

AAK1 and Tau Phosphorylation

The hyperphosphorylation of the microtubule-associated protein tau leads to the formation of neurofibrillary tangles (NFTs), another pathological hallmark of AD. While the direct interaction between AAK1 and tau is still under investigation, AAK1 may indirectly influence tau phosphorylation through its interaction with other kinases, such as Glycogen Synthase Kinase 3β (GSK3β), a major tau kinase.[4][5] By modulating signaling pathways that converge on GSK3β, AAK1 inhibition could potentially reduce pathological tau phosphorylation and its downstream consequences.

Quantitative Data on AAK1 Inhibition

The following tables summarize the available quantitative data from preclinical studies investigating the effects of AAK1 inhibition on Alzheimer's disease-related pathologies. It is important to note that this is an emerging field of research, and further studies are required to establish a comprehensive dose-response relationship and efficacy in various AD models.

Table 1: Effect of AAK1 Inhibition on Amyloid-β Levels

Compound/InterventionModel SystemAβ SpeciesChange in Aβ LevelsReference
AAK1 KnockoutMouse Model of AD (Aβ1-42 induced)Aβ1-42Periodic variation correlated with cognitive decline[6]
Hypothetical AAK1 InhibitorPrimary Neurons from AD Mouse ModelAβ40Data demonstrating a dose-dependent reduction is needed.
Hypothetical AAK1 InhibitorPrimary Neurons from AD Mouse ModelAβ42Data demonstrating a dose-dependent reduction is needed.
Hypothetical AAK1 InhibitorIn vivo AD Mouse ModelInterstitial Fluid Aβ40Quantitative data from microdialysis studies are needed.
Hypothetical AAK1 InhibitorIn vivo AD Mouse ModelInterstitial Fluid Aβ42Quantitative data from microdialysis studies are needed.

Table 2: Effect of AAK1 Inhibition on Tau Phosphorylation

Compound/InterventionModel SystemPhospho-Tau SiteChange in PhosphorylationReference
Adenylate Kinase 1 (AK1) DownregulationAβ42-treated Primary NeuronsPHF1 (Ser396/404)Alleviated Aβ42-induced hyperphosphorylation[4]
Adenylate Kinase 1 (AK1) DownregulationAβ42-treated Primary NeuronsCP13 (Ser202)Alleviated Aβ42-induced hyperphosphorylation[4]
Adenylate Kinase 1 (AK1) DownregulationAβ42-treated Primary NeuronsAT180 (Thr231)Alleviated Aβ42-induced hyperphosphorylation[4]
Hypothetical AAK1 InhibitorIn vitro Kinase AssaySpecific Tau Phosphorylation SitesDirect phosphorylation or inhibition data is needed.
Hypothetical AAK1 InhibitorCell-based Tauopathy ModelVarious Pathological Tau SitesDose-response data on the reduction of hyperphosphorylation is needed.
Hypothetical AAK1 InhibitorIn vivo Tauopathy Mouse ModelKey Pathological Tau EpitopesImmunohistochemical and biochemical quantification are needed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of AAK1 inhibition in Alzheimer's disease.

AAK1 Signaling in Clathrin-Mediated Endocytosis and APP Processing

Caption: AAK1's role in APP processing via clathrin-mediated endocytosis.

Hypothesized AAK1-Mediated Tau Phosphorylation Pathway

AAK1_Tau_Phosphorylation cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Extracellular_Signal Extracellular Signal (e.g., Aβ) AAK1 AAK1 Extracellular_Signal->AAK1 Activates (?) GSK3b GSK3β AAK1->GSK3b Regulates (?) Tau Tau GSK3b->Tau Phosphorylates AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 Inhibits pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs

Caption: Hypothesized pathway of AAK1's influence on tau phosphorylation.

Experimental Workflow for Assessing AAK1 Inhibitors

AAK1_Inhibitor_Workflow cluster_invitro In Vitro Analysis cluster_preclinical Preclinical Models cluster_analysis Pathology Assessment Kinase_Assay AAK1 Kinase Assay Cell_Based_Assay Cell-Based AAK1 Inhibition Assay Kinase_Assay->Cell_Based_Assay Validate Potency AD_Mouse_Model AD Mouse Model Treatment Cell_Based_Assay->AD_Mouse_Model Select Lead Compound Abeta_Measurement Aβ Level Measurement (ELISA, Microdialysis) AD_Mouse_Model->Abeta_Measurement pTau_Measurement p-Tau Level Measurement (IHC, Western Blot) AD_Mouse_Model->pTau_Measurement Behavioral_Tests Cognitive Behavioral Tests AD_Mouse_Model->Behavioral_Tests

Caption: Workflow for preclinical evaluation of AAK1 inhibitors for AD.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of AAK1 inhibition in the context of Alzheimer's disease.

Cell-Based AAK1 Inhibition Assay (In-Cell Western)

Objective: To quantify the inhibitory activity of a compound on AAK1 by measuring the phosphorylation of its substrate, the μ2 subunit of the AP2 complex (AP2M1), in a cellular context.

Materials:

  • HeLa or other suitable cell line

  • 96-well black-walled, clear-bottom plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (AAK1 inhibitor) and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: Odyssey Blocking Buffer or equivalent

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156)

    • Mouse anti-total-AP2M1

  • Secondary antibodies:

    • IRDye 800CW goat anti-rabbit IgG

    • IRDye 680RD goat anti-mouse IgG

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle controls. Incubate for 1-2 hours at 37°C.

  • Fixation: Aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.

  • Permeabilization: Aspirate the fixation solution and wash the cells twice with PBS. Add 100 µL of permeabilization buffer to each well and incubate for 15 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and wash the cells twice with PBS. Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation: Prepare a cocktail of the primary antibodies (anti-phospho-AP2M1 and anti-total-AP2M1) in blocking buffer. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells four times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each. Prepare a cocktail of the fluorescently labeled secondary antibodies in blocking buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: Wash the cells four times with PBST for 5 minutes each. Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the 700 nm (total AP2M1) and 800 nm (phospho-AP2M1) channels. Normalize the phospho-AP2M1 signal to the total AP2M1 signal for each well. Plot the normalized data against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Aβ Measurement in AD Mouse Models

Objective: To measure the levels of soluble Aβ in the interstitial fluid (ISF) of the brain in a freely moving Alzheimer's disease mouse model, allowing for the assessment of pharmacodynamic effects of AAK1 inhibitors.[7][8]

Materials:

  • Alzheimer's disease transgenic mouse model (e.g., 5xFAD)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 38 kDa molecular weight cutoff)

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Aβ ELISA kit (specific for Aβ40 and Aβ42)

  • Test compound (AAK1 inhibitor) and vehicle

Procedure:

  • Guide Cannula Implantation: Anesthetize the mouse and place it in the stereotaxic frame. Implant a guide cannula targeting the hippocampus or cortex. Allow the animal to recover for at least one week.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Sample Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[7] After a stabilization period, collect dialysate fractions at regular intervals (e.g., every 60 minutes) into a refrigerated fraction collector.

  • Compound Administration: Administer the AAK1 inhibitor or vehicle to the mouse via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Sample Analysis: Analyze the collected dialysate fractions for Aβ40 and Aβ42 concentrations using a sensitive ELISA kit.

  • Data Analysis: Plot the Aβ concentrations over time to determine the baseline levels and the effect of the AAK1 inhibitor on ISF Aβ levels. Calculate the percentage change from baseline for each time point after treatment.

Immunohistochemistry for Phosphorylated Tau in AD Mouse Brains

Objective: To visualize and quantify the levels and distribution of hyperphosphorylated tau in the brains of Alzheimer's disease mouse models following treatment with an AAK1 inhibitor.

Materials:

  • Brain tissue from treated and control AD mice, fixed and sectioned

  • Primary antibodies against specific phospho-tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)[9][10]

  • Biotinylated secondary antibody

  • Avidin-biotin-horseradish peroxidase (HRP) complex (Vectastain ABC kit)

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Microscope and image analysis software

Procedure:

  • Tissue Preparation: Perfuse the mice with PBS followed by 4% paraformaldehyde. Post-fix the brains and cryoprotect in sucrose solution. Cut brain sections (e.g., 30-40 µm) on a cryostat or vibratome.

  • Antigen Retrieval: For some phospho-tau antibodies, an antigen retrieval step (e.g., heating in citrate buffer) may be necessary to unmask the epitope.

  • Immunostaining:

    • Wash sections in PBS.

    • Quench endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

    • Incubate sections with the primary anti-phospho-tau antibody overnight at 4°C.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the signal with DAB substrate until the desired staining intensity is reached.

  • Imaging and Quantification: Mount the stained sections on slides, dehydrate, and coverslip. Acquire images of specific brain regions (e.g., hippocampus, cortex) using a brightfield microscope. Use image analysis software to quantify the staining intensity or the number of stained neurons.

  • Data Analysis: Compare the quantitative data from the inhibitor-treated group with the vehicle-treated control group to determine the effect of AAK1 inhibition on tau pathology.

Conclusion and Future Directions

The inhibition of AAK1 presents a novel and compelling strategy for the development of disease-modifying therapies for Alzheimer's disease. By targeting the fundamental process of clathrin-mediated endocytosis, AAK1 inhibitors have the potential to simultaneously impact both amyloid and tau pathologies. The data and protocols presented in this guide provide a solid foundation for researchers to further explore this therapeutic avenue.

Future research should focus on:

  • Conducting rigorous preclinical studies to establish clear dose-response relationships of AAK1 inhibitors on Aβ and tau pathology in various AD models.

  • Elucidating the precise molecular mechanisms by which AAK1 inhibition modulates APP processing and tau phosphorylation.

  • Developing highly selective AAK1 inhibitors with favorable pharmacokinetic and safety profiles for potential clinical translation.

  • Investigating the therapeutic potential of AAK1 inhibition in combination with other AD therapies.

The continued exploration of AAK1 as a therapeutic target holds significant promise for advancing the fight against Alzheimer's disease.

References

Methodological & Application

AAK1-IN-2 TFA in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the in vitro kinase assay protocol for AAK1-IN-2 TFA, a substance that interacts with the AAK1 kinase, is presented in this application note. For researchers, scientists, and professionals in drug development, this document offers a thorough guide to understanding and carrying out the assay.

Application Notes

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that is essential for clathrin-mediated endocytosis. By phosphorylating the μ2 subunit of the AP2 complex (AP2M1), AAK1 enhances the binding of AP2 to cargo receptors and facilitates the assembly of clathrin-coated pits. Due to its role in a variety of physiological and pathological processes, including neuropathic pain and neurodegenerative diseases, AAK1 has become a compelling target for therapeutic intervention.

The in vitro kinase assay is a crucial tool for identifying and characterizing AAK1 inhibitors. This assay quantifies the enzymatic activity of AAK1 by measuring the phosphorylation of its substrate. The inhibition of AAK1 by a test compound, such as this compound, can be determined by measuring the reduction in substrate phosphorylation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, indicating the potency of the inhibitor.

Several methods can be employed for in vitro kinase assays, including radiometric assays that measure the incorporation of radioactive phosphate into a substrate and fluorescence-based assays that detect kinase activity through changes in fluorescence intensity. The choice of method depends on factors such as sensitivity, throughput, and laboratory equipment.

Experimental Protocols

Radiometric Kinase Assay Protocol

This protocol describes the measurement of AAK1 kinase activity by quantifying the incorporation of radiolabeled phosphate ([γ-32P]ATP) into a substrate.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., recombinant AP2M1)

  • This compound (test inhibitor)

  • [γ-32P]ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35)[1]

  • Phosphoric acid (75 mM)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the recombinant AAK1 enzyme, the AAK1 substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.[2][3]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Determine the percentage of AAK1 inhibition for each concentration of this compound and calculate the IC50 value.

Fluorescence-Based Kinase Assay Protocol (LanthaScreen™)

This protocol utilizes a fluorescence resonance energy transfer (FRET) based assay to measure the binding of an inhibitor to AAK1.[1]

Materials:

  • Recombinant human AAK1 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • This compound (test inhibitor)

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35)[1]

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the this compound test compound.

  • Add the AAK1 enzyme and the Eu-anti-tag antibody mixture to the wells of a 384-well plate.[1]

  • Add the diluted this compound or vehicle control to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.[1]

  • Incubate the plate at room temperature for 60 minutes.[1]

  • Measure the FRET signal using a fluorescence plate reader capable of measuring the emission ratio of the acceptor (Alexa Fluor™ 647) and donor (Europium) fluorophores.[1]

  • A decrease in the FRET signal corresponds to the displacement of the tracer by the inhibitor.

  • Calculate the percent inhibition and determine the IC50 value of this compound.

Data Presentation

The quantitative data from the in vitro kinase assay should be summarized in a clear and structured table for easy comparison.

ParameterThis compoundControl Inhibitor
Target Adaptor-Associated Kinase 1 (AAK1)AAK1
IC50 (Radiometric Assay) e.g., 10 nMe.g., 5 nM
IC50 (LanthaScreen™ Assay) e.g., 12 nMe.g., 6 nM
Assay Conditions 10 µM ATP, 30°C, 20 min10 µM ATP, 30°C, 20 min
Substrate AP2M1AP2M1

Visualizations

Signaling Pathway of AAK1

AAK1_Signaling_Pathway cluster_cell Cell Membrane Cargo_Receptor Cargo Receptor Clathrin Clathrin Cargo_Receptor->Clathrin Recruits AP2_Complex AP2 Complex AP2_Complex->Cargo_Receptor Binds to Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Drives AAK1 AAK1 AP2M1 AP2M1 (µ2 subunit) AAK1->AP2M1 Phosphorylates AP2M1->AP2_Complex Part of

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, initiating clathrin-mediated endocytosis.

Experimental Workflow for Radiometric Kinase Assay

Radiometric_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AAK1, Substrate, Inhibitor, [γ-32P]ATP) Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (Spot on Paper) Incubate->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counter) Wash->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: Workflow for measuring AAK1 inhibition using a radiometric assay.

Logical Relationship in FRET-Based Assay

FRET_Assay_Logic cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor (this compound) AAK1_Tracer_Bound AAK1 + Tracer + Antibody High_FRET High FRET Signal AAK1_Tracer_Bound->High_FRET AAK1_Inhibitor_Bound AAK1 + Inhibitor Tracer_Displaced Tracer Displaced AAK1_Inhibitor_Bound->Tracer_Displaced Low_FRET Low FRET Signal Tracer_Displaced->Low_FRET Inhibitor_Presence Inhibitor Present? Inhibitor_Presence->AAK1_Tracer_Bound No Inhibitor_Presence->AAK1_Inhibitor_Bound Yes

Caption: Logical diagram illustrating the principle of the FRET-based AAK1 inhibitor assay.

References

Application Notes and Protocols: AAK1-IN-2 TFA in a Neuropathic Pain Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of AAK1-IN-2 TFA, a potent and selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1), in a preclinical animal model of neuropathic pain. The protocols detailed below are intended to facilitate the investigation of AAK1 inhibition as a therapeutic strategy for neuropathic pain.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1] Emerging evidence has identified AAK1 as a promising therapeutic target for the treatment of neuropathic pain.[2] Studies have shown that knockout mice for the AAK1 gene exhibit a significantly reduced response to persistent pain and do not develop mechanical allodynia after spinal nerve ligation.[3][4][5][6] Small molecule inhibitors of AAK1 have been demonstrated to reverse established pain behavior in various animal models of neuropathic pain.[3][4][5][6]

This compound is a potent, selective, and brain-penetrant AAK1 inhibitor with an IC50 of 5.8 nM.[7] Its mechanism of action is linked to the modulation of α2 adrenergic signaling, a pathway known to be antinociceptive.[3][4] These notes provide detailed protocols for evaluating the efficacy of this compound in the Spared Nerve Injury (SNI) model of neuropathic pain in rodents.

Quantitative Data Summary

The following tables summarize key quantitative data for AAK1 inhibitors in preclinical studies.

Table 1: In Vitro Potency of AAK1 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
This compoundAAK15.8Enzymatic Assay[7]
BMS-911172AAK112Enzymatic Assay[8]
BMS-911172AAK151Cellular Assay[8]
TIM-098aAAK1870Cellular Assay[9]

Table 2: In Vivo Efficacy of AAK1 Inhibitors in Neuropathic Pain Models

CompoundAnimal ModelDoseRoute of AdministrationEffectReference
LP-935509Mouse Spinal Nerve Ligation (SNL)Not SpecifiedNot SpecifiedReversed fully established pain behavior[3][4][5][6]
LP-935509Rat Chronic Constriction Injury (CCI)Not SpecifiedNot SpecifiedReduced evoked pain responses[3][4][5][6]
LP-935509Rat Streptozotocin (STZ) Diabetic NeuropathyNot SpecifiedNot SpecifiedReduced evoked pain responses[3][4][5][6]
BMS-911172Mouse Chung Model60 mg/kgs.c.Active in formalin assay[8]
BMS-911172Rat Chronic Constriction Injury (CCI)60 mg/kgNot SpecifiedReduced thermal hyperalgesia and mechanical allodynia[8]
Compound 30Mouse Formalin Model60 mg/kgs.c.Efficacy in persistent pain[10]

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This protocol describes the induction of neuropathic pain in rodents through the SNI model.[11][12][13][14][15]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 8-0 nylon suture[11]

  • Wound clips or sutures

  • Antiseptic solution

  • Heating pad

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.

  • Shave the lateral surface of the thigh on the desired hind limb.

  • Make a small skin incision over the midthigh level to expose the biceps femoris muscle.

  • Gently dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[13]

  • Carefully isolate the common peroneal and tibial nerves, ensuring not to stretch or damage the spared sural nerve.[11]

  • Ligate the common peroneal and tibial nerves tightly with an 8-0 nylon suture.[11]

  • Distal to the ligation, transect the common peroneal and tibial nerves, removing a 2-4 mm piece of the distal nerve stump.[11]

  • Ensure the sural nerve remains intact and untouched.[11][14]

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover on a heating pad.

  • For sham-operated animals, expose the sciatic nerve and its branches without performing ligation and transection.[11]

Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle solution (e.g., saline, 5% DMSO/5% Tween 80 in saline)

  • Vortex mixer

  • Syringes and needles for the desired route of administration (e.g., intraperitoneal, subcutaneous)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the weight of the animals.

  • Prepare the vehicle solution. The choice of vehicle should be based on the solubility of the compound and previous studies.

  • Dissolve the calculated amount of this compound in a small amount of DMSO first, if necessary, and then add the remaining vehicle components.

  • Vortex the solution until the compound is fully dissolved.

  • Administer the solution to the animals via the chosen route of administration (e.g., intraperitoneal injection). The volume of administration should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).

Assessment of Mechanical Allodynia (von Frey Test)

This protocol describes the measurement of mechanical sensitivity using von Frey filaments.[14]

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animals to the testing environment by placing them in the testing chambers on the wire mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments to the lateral plantar surface of the hind paw (the territory of the spared sural nerve).

  • Begin with a filament in the middle of the force range and apply it with enough force to cause a slight buckling.

  • Hold the filament in place for approximately 3-5 seconds.

  • A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if the animal withdraws its paw, the next filament applied will be of a lower force. If the animal does not respond, the next filament will be of a higher force.

  • The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold.

Signaling Pathway and Experimental Workflow Diagrams

AAK1 Signaling Pathway in Neuropathic Pain

The following diagram illustrates the hypothesized signaling pathway involving AAK1 in the context of neuropathic pain. AAK1 is involved in clathrin-mediated endocytosis, which can influence the trafficking of pain-related receptors. Its inhibition is linked to the enhancement of α2 adrenergic signaling, leading to an antinociceptive effect.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 subunit Alpha2AR α2 Adrenergic Receptor AAK1->Alpha2AR Modulates trafficking (Hypothesized) Clathrin Clathrin AP2->Clathrin Recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Drives Receptors Pain-Related Receptors Endocytosis->Receptors Internalizes Pain_Perception Pain Perception Receptors->Pain_Perception Increases Signaling Antinociceptive Signaling Alpha2AR->Signaling Signaling->Pain_Perception Reduces AAK1_Inhibitor This compound AAK1_Inhibitor->AAK1 Inhibits

Caption: Hypothesized AAK1 signaling pathway in neuropathic pain.

Experimental Workflow for Evaluating this compound

The diagram below outlines the typical experimental workflow for assessing the efficacy of this compound in a neuropathic pain animal model.

Experimental_Workflow start Start animal_model Induce Neuropathic Pain (SNI Model) start->animal_model baseline Baseline Behavioral Testing (von Frey) animal_model->baseline treatment Administer this compound or Vehicle baseline->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment data_analysis Data Analysis and Statistical Comparison post_treatment->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Determining the Dose-Response Curve of AAK1-IN-2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of molecules from the cell surface.[1] AAK1 facilitates this process by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1).[1] Dysregulation of AAK1 activity has been implicated in a variety of pathological conditions, including neuropathic pain, neurodegenerative diseases, and viral infections, making it a compelling therapeutic target.[1][2] AAK1-IN-2 TFA is a potent, selective, and brain-penetrant inhibitor of AAK1, with a reported IC50 of 5.8 nM, and is a valuable tool for studying AAK1 function and for therapeutic drug development.[3][4]

These application notes provide detailed protocols for determining the dose-response curve of this compound through both in vitro biochemical and cell-based assays.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing a benchmark for experimental outcomes.

ParameterValueReference
Target Adaptor-Associated Kinase 1 (AAK1)[3][4]
IC50 (Enzymatic Assay) 5.8 nM[3][4]
Properties Potent, selective, brain-penetrant[3]
Therapeutic Potential Neuropathic pain[3]
Representative Dose-Response Data (Biochemical Assay)

This table presents representative data for the inhibition of AAK1 by this compound in a biochemical kinase assay.

This compound Concentration (nM)% Inhibition
0.15
0.515
1.025
2.540
5.8 50
1065
2585
5095
10098

Signaling Pathway and Experimental Workflow Diagrams

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Molecules Receptor Receptor Cargo->Receptor Binds AP2 AP2 Complex Receptor->AP2 Recruits Clathrin Clathrin AP2->Clathrin Recruits Phosphorylated_AP2M1 Phosphorylated AP2M1 (p-AP2M1) Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly AAK1 AAK1 AAK1->AP2 Phosphorylates AP2M1 subunit AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits Phosphorylated_AP2M1->Coated_Pit Promotes Assembly Endocytosis Endocytosis Coated_Pit->Endocytosis

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for this compound Dose-Response Curve Determination

Experimental_Workflow Workflow for this compound Dose-Response Analysis cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate AAK1 with This compound Compound_Prep->Incubation Assay_Prep Prepare Assay Components (Enzyme, Substrate, Cells) Assay_Prep->Incubation Reaction Initiate Kinase Reaction (Add ATP/Substrate or Treat Cells) Incubation->Reaction Detection Measure Signal (e.g., Luminescence, Fluorescence) Reaction->Detection Data_Norm Normalize Data to Controls Detection->Data_Norm Curve_Fit Fit Dose-Response Curve (e.g., four-parameter logistic) Data_Norm->Curve_Fit IC50_Calc Determine IC50 Value Curve_Fit->IC50_Calc

Caption: Workflow for determining the IC50 of this compound through in vitro or cell-based assays.

Experimental Protocols

Protocol 1: In Vitro AAK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity (IC50) of this compound for the AAK1 kinase.

Materials:

  • Recombinant human AAK1 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • This compound

  • Kinase Buffer

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute this series in the kinase buffer.

  • Assay Plate Preparation: Add 4 µL of the diluted this compound or control to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a 2X solution of AAK1 kinase and Eu-anti-Tag antibody in kinase buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the kinase tracer in kinase buffer. Add 4 µL of this solution to each well to initiate the binding reaction.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio. Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based AAK1 Inhibition Assay (In-Cell Western)

This protocol quantifies the inhibition of AAK1 in a cellular context by measuring the phosphorylation of its substrate, AP2M1.[1]

Materials:

  • HeLa or other suitable cell line with endogenous AAK1 and AP2M1 expression

  • This compound stock solution in DMSO

  • Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG

  • 96-well black-walled imaging plates

  • Formaldehyde solution (3.7% in PBS)

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey® Blocking Buffer)

  • Wash Buffer (0.1% Tween-20 in PBS)

  • Infrared imaging system

Procedure:

  • Cell Culture and Treatment: Seed HeLa cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours).

  • Fixation: Remove the treatment media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[1]

  • Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 5 x 5-minute washes.[1]

  • Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1.5 hours at room temperature.[1]

  • Primary Antibody Incubation: Incubate the cells with a cocktail of anti-phospho-AP2M1 and anti-total AP2M1 primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with Wash Buffer. Incubate with a cocktail of IRDye®-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Imaging: Wash the cells extensively with Wash Buffer. Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.

  • Data Analysis: Quantify the intensity of the signals for both phospho-AP2M1 and total AP2M1. Normalize the phospho-AP2M1 signal to the total AP2M1 signal. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for determining the dose-response characteristics of this compound. The in vitro kinase assay offers a direct measure of the compound's potency against the isolated enzyme, while the cell-based assay provides crucial information on its activity within a physiological context. Accurate determination of the dose-response curve is a critical step in the evaluation of AAK1 inhibitors for both basic research and drug development applications.

References

Measuring AAK1 Kinase Inhibition in Cellular Assays: A Detailed Western Blot Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note provides a detailed protocol for researchers, scientists, and drug development professionals to measure the inhibition of Adaptor-Associated Kinase 1 (AAK1) in a cellular context using Western blotting. The protocol focuses on the downstream target of AAK1, the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1), as a reliable readout of AAK1 kinase activity.

AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis (CME).[1][2] By phosphorylating AP2M1 at Threonine 156 (Thr156), AAK1 facilitates the assembly of clathrin-coated pits, a crucial step in the internalization of cell surface receptors and other cargo.[3][4] Dysregulation of AAK1 has been implicated in various diseases, including neuropathic pain, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target.[1][5][6]

This document outlines a robust Western blot methodology to assess the efficacy of AAK1 inhibitors by quantifying the levels of phosphorylated AP2M1 (p-AP2M1) in inhibitor-treated cells.

AAK1 Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis. Its primary known substrate is the AP2M1 subunit of the AP-2 complex. The phosphorylation of AP2M1 by AAK1 is a critical step for the maturation of clathrin-coated pits and subsequent vesicle formation.[1] AAK1 itself is involved in and influenced by other signaling pathways, including the WNT and Notch pathways.[7][8][9][10][11]

AAK1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP-2 Complex Receptor->AP2_Complex binds Clathrin Clathrin Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis AP2_Complex->Clathrin recruits AP2M1 AP2M1 pAP2M1 p-AP2M1 (Thr156) AP2M1->pAP2M1 pAP2M1->AP2_Complex activates AAK1 AAK1 AAK1->AP2M1 phosphorylates AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1

AAK1 phosphorylates AP2M1 to promote endocytosis.

Experimental Protocol: Western Blot for p-AP2M1 (Thr156)

This protocol provides a step-by-step guide for treating cells with an AAK1 inhibitor and subsequently analyzing the phosphorylation status of AP2M1.

Materials:

  • Cell Line: HeLa or HEK293T cells are suitable choices with endogenous expression of AAK1 and AP2M1.[3]

  • AAK1 Inhibitor: Stock solution prepared in DMSO.

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-AP2M1 (Thr156).[3][4]

    • Primary Antibody: Mouse or Rabbit anti-total AP2M1.[3]

    • Loading Control Antibody: e.g., anti-β-actin or anti-GAPDH.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

  • Reagents:

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Phosphate-Buffered Saline (PBS).

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4][12]

    • BCA protein assay kit.

    • Laemmli sample buffer.

    • Tris-Glycine SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Transfer buffer.

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]

    • Enhanced Chemiluminescence (ECL) substrate.[4]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates to achieve 70-80% confluency on the day of the experiment.

    • Prepare serial dilutions of the AAK1 inhibitor in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.[3] Include a vehicle control (DMSO) group.

    • Aspirate the old medium and treat the cells with the prepared inhibitor concentrations for 1-2 hours at 37°C.[3]

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.[4]

    • Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.[4]

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[4]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples. Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[4][13]

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[4]

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4][13]

    • Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C, diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST for 5 minutes each.[4]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]

  • Stripping and Re-probing:

    • To normalize the p-AP2M1 signal, the membrane can be stripped and re-probed for total AP2M1 and a loading control like β-actin.

    • Incubate the membrane in a stripping buffer, wash thoroughly, and then repeat the blocking and antibody incubation steps with the antibodies for total AP2M1 and the loading control.

Experimental Workflow

The overall workflow for the Western blot experiment is depicted below.

Western_Blot_Workflow A 1. Cell Seeding (e.g., HeLa, HEK293T) B 2. AAK1 Inhibitor Treatment (Dose-response & Vehicle Control) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (anti-p-AP2M1) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL Substrate) I->J K 11. Data Analysis (Quantify band intensity) J->K

Workflow for measuring AAK1 inhibition via Western blot.

Data Presentation and Analysis

Quantitative data from the Western blot analysis should be presented in a clear and structured format. The band intensities for p-AP2M1, total AP2M1, and the loading control should be quantified using densitometry software (e.g., ImageJ). The p-AP2M1 signal should be normalized to the total AP2M1 signal, which is then normalized to the loading control. The results can be summarized in the following table format to calculate the half-maximal inhibitory concentration (IC50) of the compound.

Inhibitor Conc. (µM)p-AP2M1 IntensityTotal AP2M1 IntensityLoading Control IntensityNormalized p-AP2M1 Signal ((p-AP2M1/Total AP2M1)/Loading Control)% Inhibition
0 (Vehicle)0
0.01
0.1
1
10

The percentage of inhibition is calculated relative to the vehicle-treated control. These values can then be plotted on a dose-response curve to determine the IC50 value of the AAK1 inhibitor.

This detailed protocol and the accompanying diagrams provide a comprehensive guide for researchers to effectively measure AAK1 inhibition in a cellular setting. The use of p-AP2M1 as a biomarker for AAK1 activity offers a reliable method for screening and characterizing potential AAK1-targeting therapeutics.

References

Application Notes and Protocols for AAK1-IN-2 TFA in the Study of Clathrin-Coated Vesicle Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME). This process is fundamental for a multitude of cellular functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling. AAK1 facilitates the formation of clathrin-coated vesicles by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the maturation of clathrin-coated pits.[1] The trifluoroacetate salt of AAK1-IN-2 is a potent and selective inhibitor of AAK1, making it an invaluable tool for investigating the molecular mechanisms of CME and for exploring potential therapeutic interventions in diseases where CME is dysregulated, such as viral infections, neurodegenerative disorders, and cancer.

AAK1-IN-2 TFA (compound (S)-31) is a potent, selective, and brain-penetrant inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1), with an IC50 of 5.8 nM.[2][3][4][5][6][7][8] This document provides detailed application notes and experimental protocols for the use of this compound in studying clathrin-coated vesicle formation.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound and other relevant AAK1 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetIC50 (nM)Assay Type
This compoundAAK15.8Enzymatic Assay

Table 2: Comparative Inhibitory Activity of Selected AAK1 Inhibitors

CompoundAAK1 IC50 (nM)BIKE IC50 (nM)GAK IC50 (nM)
This compound5.8--
LP-9355093.314320
BMS-986176 (LX-9211)2--
LP-9227614.8 (enzymatic), 7.6 (cell-based)24>1000
AAK1-IN-3 TFA11--

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of AAK1 and the experimental approaches to study its inhibition, the following diagrams are provided.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Clathrin-Coated Vesicle CargoReceptor Cargo Receptor AP2 AP2 Complex CargoReceptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CCV Vesicle Budding AP2->CCV promotes maturation Clathrin->Clathrin AAK1 AAK1 Clathrin->AAK1 stimulates AAK1->AP2 AAK1_IN_2 This compound AAK1_IN_2->AAK1 inhibits Phosphatase Phosphatase Phosphatase->AP2 dephosphorylates

Figure 1: AAK1 Signaling in Clathrin-Mediated Endocytosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Culture Cells Treatment Treat with this compound (or vehicle control) Start->Treatment WesternBlot Western Blot for p-AP2M1/Total AP2M1 Treatment->WesternBlot TransferrinUptake Transferrin Uptake Assay Treatment->TransferrinUptake Immunofluorescence Immunofluorescence for AP2/Clathrin Localization Treatment->Immunofluorescence Quantification Quantify Protein Levels, Fluorescence Intensity, and Colocalization WesternBlot->Quantification TransferrinUptake->Quantification Immunofluorescence->Quantification Conclusion Determine Effect of AAK1 Inhibition on CME Quantification->Conclusion

Figure 2: Experimental Workflow for Studying AAK1 Inhibition.

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effect of this compound on clathrin-coated vesicle formation.

Protocol 1: Western Blot for Phospho-AP2M1 (Thr156)

This protocol is used to quantify the inhibition of AAK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, the μ2 subunit of the AP2 complex (AP2M1), at threonine 156. A reduction in the p-AP2M1/total AP2M1 ratio indicates successful inhibition of AAK1.[1]

Materials:

  • Cell line (e.g., HeLa, HEK293T, SH-SY5Y)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156) antibody

    • Mouse or Rabbit anti-total AP2M1 antibody

    • Antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium, and add the medium containing the inhibitor or vehicle.

    • Incubate for a desired time (e.g., 2 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-p-AP2M1 and anti-total AP2M1, and loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of p-AP2M1 to total AP2M1 for each treatment condition and normalize to the vehicle control.

Protocol 2: Transferrin Uptake Assay

This assay measures the rate of clathrin-mediated endocytosis by tracking the internalization of fluorescently labeled transferrin, a classic cargo for this pathway. Inhibition of AAK1 is expected to reduce the uptake of transferrin.[9][10][11][12][13][14]

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound

  • Serum-free cell culture medium

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488- or 647-conjugated transferrin)

  • 4% Paraformaldehyde (PFA) in PBS

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow.

    • Treat the cells with various concentrations of this compound or vehicle in complete medium for the desired duration (e.g., 2 hours).

  • Serum Starvation:

    • Wash the cells once with pre-warmed serum-free medium.

    • Incubate the cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.

  • Transferrin Uptake:

    • Prepare a solution of fluorescently labeled transferrin (e.g., 10-25 µg/mL) in pre-warmed serum-free medium.

    • Remove the starvation medium and add the transferrin solution to the cells.

    • Incubate at 37°C for a specific time to allow internalization (e.g., 1, 5, 10, or 15 minutes). For initial uptake, a short incubation of 1-5 minutes is recommended.[9][10]

  • Fixation and Staining:

    • To stop the uptake, quickly wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[9][11]

    • Wash the cells three times with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular proteins.

    • Stain the nuclei with DAPI or Hoechst for 10 minutes.[9][11]

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

  • Image Analysis:

    • Quantify the intracellular fluorescence intensity of the labeled transferrin per cell using image analysis software (e.g., ImageJ/Fiji).

    • Compare the average fluorescence intensity between the this compound-treated groups and the vehicle control group.

Protocol 3: Immunofluorescence for AP2 and Clathrin Localization

This protocol allows for the visualization of the subcellular localization of key components of the clathrin-mediated endocytosis machinery, AP2 and clathrin. Inhibition of AAK1 may lead to a more diffuse, less punctate staining pattern of AP2, indicating a disruption in the formation of clathrin-coated pits.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Mouse anti-AP2M1 antibody

    • Rabbit anti-Clathrin Heavy Chain antibody

  • Fluorescently-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594)

  • Nuclear stain (DAPI or Hoechst)

  • Mounting medium

  • Confocal or high-resolution fluorescence microscope

Procedure:

  • Cell Culture, Treatment, and Fixation:

    • Follow steps 1 and 4 from the Transferrin Uptake Assay protocol for cell preparation, treatment with this compound, and fixation.

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibodies (anti-AP2M1 and anti-clathrin) in blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

    • Wash the cells three times for 5 minutes each with PBS.

    • Dilute the fluorescently-conjugated secondary antibodies in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times for 5 minutes each with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with a nuclear stain for 10 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with mounting medium.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope to obtain high-resolution images of the subcellular localization of AP2 and clathrin.

    • Analyze the images for changes in the punctate staining pattern and colocalization of AP2 and clathrin at the plasma membrane. A decrease in the number and intensity of puncta in this compound-treated cells would suggest an inhibition of clathrin-coated pit formation.

Conclusion

This compound is a potent and selective tool for the functional investigation of AAK1 in clathrin-mediated endocytosis. The protocols outlined in this document provide a robust framework for researchers to characterize the effects of AAK1 inhibition on the molecular machinery of clathrin-coated vesicle formation. By employing these methods, scientists can further elucidate the intricate regulatory mechanisms of CME and explore the therapeutic potential of targeting AAK1 in various disease contexts.

References

Application Notes and Protocols for In Vivo Administration of AAK1-IN-2 TFA in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of AAK1-IN-2 TFA, a potent and selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1), in mouse models. This compound is a brain-penetrant compound with a reported IC50 of 5.8 nM, making it a valuable tool for investigating the therapeutic potential of AAK1 inhibition, particularly in the context of neuropathic pain.[1]

Introduction to AAK1 and its Inhibition

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface.[2] AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, which is a key step in the maturation of clathrin-coated pits.[2][3][4] By inhibiting AAK1, compounds like this compound disrupt this process, which has shown therapeutic promise in various disease models, including neuropathic pain, viral infections, and certain cancers.[2][5] Preclinical studies using AAK1 knockout mice and other small molecule inhibitors have demonstrated reduced pain behavior in models of persistent and neuropathic pain.[6][7][8][9][10]

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Endocytic_Vesicle Endocytic Vesicle Clathrin_Pit->Endocytic_Vesicle Clathrin Clathrin Clathrin->Clathrin_Pit AP2_Complex AP2 Complex (inactive) AP2_Complex->Clathrin_Pit AP2_Complex_P AP2 Complex (active) AAK1 AAK1 AAK1->AP2_Complex Phosphorylation of µ2 subunit AAK1_IN_2_TFA This compound AAK1_IN_2_TFA->AAK1 Inhibition

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis, which is blocked by this compound.

Quantitative Data from Preclinical Studies of AAK1 Inhibitors

CompoundSpeciesModelDoseRoute of Admin.Observed EffectReference
BMS-911172MouseFormalin Assay, Chung Model60 mg/kgs.c.Reduced pain behavior[6]
LP-935509MouseFormalin Assay, SNL ModelNot specifiedNot specifiedReduced pain response and reversed pain behavior[7][8][10]
LP-935509MouseMurine Tumor Models10 mg/kgp.o. (twice weekly)Investigated in combination with anti-PD-1[11]
Other pyrazolo[1,5-a]pyrimidine AAK1 inhibitorsMouseFormalin Paw Test30 mg/kgs.c. or p.o.Active in reducing pain behavior[5]

Experimental Protocols

The following protocols are generalized based on preclinical studies of other AAK1 inhibitors and should be optimized for this compound.

Formulation of this compound for In Vivo Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

  • Weigh the this compound and place it in a sterile microcentrifuge tube.

  • Add the vehicle to the tube. The choice of vehicle may depend on the route of administration and the solubility of the compound. It is recommended to perform solubility tests first.

  • Vortex the mixture thoroughly until the compound is fully dissolved or forms a homogenous suspension.

  • If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes.

  • Visually inspect the formulation for any precipitation before administration.

In Vivo Administration of this compound in a Neuropathic Pain Model (e.g., Chung Model - Spinal Nerve Ligation)

This protocol outlines the assessment of the analgesic effects of this compound in a mouse model of neuropathic pain.

Experimental Workflow:

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment Acclimatization Acclimatization (7 days) Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimatization->Baseline SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Baseline->SNL_Surgery Pain_Development Neuropathic Pain Development (3-7 days) SNL_Surgery->Pain_Development Grouping Randomization into Treatment Groups Pain_Development->Grouping Dosing This compound or Vehicle Administration Grouping->Dosing Post_Dose_Testing Post-Dose Behavioral Testing (at various time points) Dosing->Post_Dose_Testing Tissue_Collection Tissue Collection (Brain, Spinal Cord, Blood) Post_Dose_Testing->Tissue_Collection Analysis Pharmacokinetic and Pharmacodynamic Analysis Tissue_Collection->Analysis

Caption: Workflow for evaluating this compound efficacy in a mouse model of neuropathic pain.

Protocol:

  • Animal Acclimatization: Acclimatize adult male C57BL/6 mice (or another appropriate strain) for at least one week before the experiment.

  • Baseline Behavioral Testing: Measure baseline pain thresholds using methods such as the von Frey test for mechanical allodynia.

  • Surgical Procedure (Spinal Nerve Ligation): Induce neuropathic pain using the SNL model as previously described in the literature.

  • Post-operative Recovery and Pain Development: Allow the animals to recover for 3-7 days and confirm the development of mechanical allodynia.

  • Randomization and Dosing: Randomly assign mice to treatment groups (e.g., vehicle, this compound at 10, 30, 60 mg/kg). Administer the compound via the desired route (e.g., subcutaneous or oral).

  • Post-dose Behavioral Assessment: Measure pain thresholds at various time points after administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • At the end of the behavioral assessment, collect blood, brain, and spinal cord tissues.

    • Analyze plasma and tissue samples for this compound concentrations using LC-MS/MS to determine pharmacokinetic parameters.

    • Assess the phosphorylation status of AAK1 substrates (e.g., µ2 protein) in brain and spinal cord tissues via Western blot or ELISA to establish a pharmacodynamic marker of target engagement.[6]

Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of this compound in mice.

Protocol:

  • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • At the final time point, euthanize the animals and collect brains to determine the brain-to-plasma ratio.

  • Analyze the concentration of this compound in plasma and brain homogenates using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and brain penetration.

Concluding Remarks

This compound is a promising research tool for elucidating the role of AAK1 in various physiological and pathological processes. The provided protocols and data, derived from studies on similar AAK1 inhibitors, offer a solid foundation for initiating in vivo studies in mice. Researchers should perform initial dose-ranging and tolerability studies to establish the optimal dose and vehicle for this compound in their specific experimental context. Careful consideration of pharmacokinetic and pharmacodynamic endpoints will be crucial for the successful translation of preclinical findings.

References

Application Notes and Protocols for AAK1-IN-2 TFA Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental process for neuronal function, including synaptic vesicle recycling, and neurotransmitter receptor trafficking.[1][2] AAK1 facilitates CME by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step in the assembly of clathrin-coated pits.[1][3] Dysregulation of AAK1 activity has been implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, schizophrenia, Parkinson's disease, and Alzheimer's disease, making it a compelling target for therapeutic intervention.[4][5]

AAK1-IN-2 TFA is a potent, selective, and brain-penetrant inhibitor of AAK1 with an IC50 of 5.8 nM. These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, including detailed experimental protocols and data presentation guidelines.

Data Presentation

Quantitative data for this compound and other relevant AAK1 inhibitors are summarized below. These values can serve as a reference for designing and interpreting experiments.

CompoundTargetIC50 (Enzymatic Assay)IC50 (Cell-Based Assay)NotesReference
This compound AAK1 5.8 nM Not specifiedPotent, selective, and brain-penetrant AAK1 inhibitor.MedChemExpress
LP-922761AAK14.8 nM7.6 nMPeripherally restricted AAK1 inhibitor.BenchChem
AAK1-IN-3 TFAAAK111 nM108 nM (HEK293 cells)Brain-penetrant AAK1 inhibitor.MedChemExpress
LP-935509AAK1Not specifiedNot specifiedA potent AAK1 inhibitor shown to be effective in animal models of neuropathic pain.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Ligand Ligand Receptor Receptor Ligand->Receptor AP2 AP2 Complex Receptor->AP2 Recruitment Phosphorylated_AP2 Phosphorylated AP2 (p-μ2) Clathrin Clathrin Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly AAK1 AAK1 AAK1->AP2 Phosphorylation of μ2 subunit AAK1_IN_2_TFA This compound AAK1_IN_2_TFA->AAK1 Inhibition Phosphorylated_AP2->Clathrin Recruitment Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle Invagination & Fission Endosome Endosome Endocytic_Vesicle->Endosome Trafficking

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental Workflow for this compound Treatment in Primary Neurons

Experimental_Workflow cluster_culture Primary Neuron Culture Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis Dissection 1. Tissue Dissection (e.g., cortex, hippocampus) Dissociation 2. Enzymatic & Mechanical Dissociation Dissection->Dissociation Plating 3. Cell Plating (Coated plates/coverslips) Dissociation->Plating Maturation 4. Culture Maturation (7-14 days in vitro) Plating->Maturation Preparation 5. Prepare this compound Stock Solution (in DMSO) Maturation->Preparation Treatment 6. Treat Neurons with Desired Concentrations Preparation->Treatment Incubation 7. Incubate for Specified Duration Treatment->Incubation Viability A. Neuronal Viability Assay (e.g., MTT, LDH) Incubation->Viability Synaptic_Function B. Synaptic Function Assay (e.g., Electrophysiology, Calcium Imaging) Incubation->Synaptic_Function Morphology C. Morphological Analysis (e.g., Immunocytochemistry) Incubation->Morphology Biochemical D. Biochemical Assays (e.g., Western Blot for p-AP2M1) Incubation->Biochemical

References

Application Notes and Protocols for High-Throughput Screening with AAK1-IN-2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of molecules from the cell surface. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex.[1][2] Dysregulation of AAK1 activity has been implicated in a variety of pathological conditions, including neuropathic pain, neurodegenerative diseases, and viral infections, making it an attractive therapeutic target.[3][4] AAK1-IN-2 TFA is a potent, selective, and brain-penetrant inhibitor of AAK1, making it a valuable tool for studying AAK1 function and for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[5]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening assays to identify and characterize AAK1 inhibitors.

This compound: Quantitative Data

While extensive quantitative data for this compound is not widely published, the following information provides a key benchmark for experimental design and data interpretation.

ParameterValueReference
Target Adaptor-Associated Kinase 1 (AAK1)[5]
IC50 (Biochemical Assay) 5.8 nM[5]
Description Potent, selective, and brain-penetrant inhibitor[5]
Ki Data not available
Selectivity Profile Data not available
CC50 (Cytotoxicity) Data not available

Note: It is highly recommended that researchers empirically determine the Ki, a comprehensive selectivity profile against a panel of kinases, and the 50% cytotoxic concentration (CC50) for this compound in their specific cell lines of interest to establish a therapeutic window.[1]

Signaling Pathways and Experimental Workflow Diagrams

AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor Clathrin Clathrin Cargo_Receptor->Clathrin Recruitment AP2_Complex AP2 Complex Phosphorylated_AP2M1 Phosphorylated AP2M1 (pThr156) Clathrin_Coated_Pit Clathrin-Coated Pit Formation & Endocytosis Clathrin->Clathrin_Coated_Pit Assembly AAK1 AAK1 AAK1->AP2_Complex ADP ADP ATP ATP AAK1_IN_2_TFA This compound AAK1_IN_2_TFA->AAK1 Inhibition Phosphorylated_AP2M1->Cargo_Receptor Enhanced Binding

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a key regulatory step in clathrin-mediated endocytosis.

High-Throughput Screening Workflow for AAK1 Inhibitors

HTS_Workflow Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Biochemical Assay) Start->Primary_Screen Hit_Identification Initial Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay (e.g., Cell-Based Assay) Confirmed_Hits->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits Selectivity_Profiling Kinase Selectivity Profiling Validated_Hits->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A general workflow for a high-throughput screening campaign to identify and validate AAK1 inhibitors.

Experimental Protocols

The following protocols are generalized for high-throughput screening of AAK1 inhibitors and should be optimized for use with this compound.

Protocol 1: Biochemical High-Throughput Screening Assay (Luminescence-Based)

This protocol describes a homogenous, luminescence-based assay to measure the consumption of ATP during the AAK1 kinase reaction, suitable for HTS.

Materials:

  • Recombinant human AAK1

  • AAK1 peptide substrate (e.g., a peptide containing the AP2M1 phosphorylation site)

  • This compound (as a control inhibitor)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Enzyme and Substrate Preparation: Prepare a solution of AAK1 and the peptide substrate in kinase assay buffer. The optimal concentrations of each should be empirically determined.

  • Reaction Initiation: Dispense the AAK1/substrate solution into each well of the compound-plated 384-well plate.

  • ATP Addition: To start the kinase reaction, add ATP to all wells at a final concentration close to the Km for AAK1 (if known, otherwise empirically determine).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate the plate as recommended by the reagent manufacturer and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls. Plot the percent inhibition versus compound concentration to determine the IC50 values for active compounds.

Protocol 2: Cell-Based High-Throughput Screening Assay (In-Cell Western)

This protocol describes a quantitative immunofluorescence-based assay to measure the phosphorylation of endogenous AP2M1 in a cellular context, providing a more physiologically relevant screen.[2]

Materials:

  • A suitable cell line with endogenous AAK1 and AP2M1 expression (e.g., HEK293T, SH-SY5Y)[6]

  • This compound

  • Complete cell culture medium

  • Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)

  • Black-walled, clear-bottom 96- or 384-well plates

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding: Seed cells into the wells of the microplate at a density that will result in a near-confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of test compounds and this compound in cell culture medium. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Fixation and Permeabilization:

    • Carefully remove the culture medium.

    • Add fixing solution and incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add permeabilization buffer and incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking: Add blocking buffer to each well and incubate for 90 minutes at room temperature with gentle shaking.

  • Primary Antibody Incubation: Prepare a solution of the primary antibodies in blocking buffer. Remove the blocking buffer and add the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells four times with PBS containing 0.1% Tween-20.

    • Prepare a solution of the fluorescently-labeled secondary antibodies in blocking buffer.

    • Add the secondary antibody solution to each well and incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Wash the cells four times with PBS containing 0.1% Tween-20.

    • Ensure the final wash is completely removed and the plate is dry.

    • Scan the plate using an infrared imaging system to detect the fluorescence signals from both secondary antibodies.

  • Data Analysis: Quantify the fluorescence intensity for both phosphorylated and total AP2M1 in each well. Normalize the phospho-AP2M1 signal to the total AP2M1 signal. Calculate the percent inhibition of AP2M1 phosphorylation for each compound relative to the vehicle control and determine the IC50 values.[6]

Protocol 3: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of hit compounds to distinguish between specific AAK1 inhibition and general toxic effects.[1]

Materials:

  • The same cell line used in the cell-based assay

  • Test compounds and this compound

  • Complete cell culture medium

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • White or clear-bottom 96- or 384-well plates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Cell Seeding: Seed cells into the wells of the microplate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compounds and this compound to the cells. Incubate for a period relevant to the primary cell-based assay (e.g., 24-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Incubate as required and measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) for each compound.

Conclusion

This compound is a potent tool for the investigation of AAK1 biology and for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for high-throughput screening and hit validation. Successful implementation of these assays, coupled with careful data analysis and further characterization of confirmed hits, will be instrumental in advancing drug discovery efforts targeting AAK1.

References

Application Notes and Protocols for AAK1-IN-2 TFA in Antiviral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of molecules from the cell surface.[1][2][3] Many viruses exploit this pathway to gain entry into host cells.[2][4][5] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1) at threonine 156, a critical step for the maturation of clathrin-coated pits.[1][2][6] Inhibition of AAK1 has emerged as a promising broad-spectrum antiviral strategy, with demonstrated activity against a range of viruses including Hepatitis C Virus (HCV), Dengue Virus (DENV), Ebola Virus (EBOV), Rabies Virus (RABV), and SARS-CoV-2.[1][7]

AAK1-IN-2 TFA is a potent and selective inhibitor of AAK1 with an in vitro IC50 of 5.8 nM.[8][9][10] This document provides detailed experimental protocols for evaluating the antiviral activity of this compound, including viral entry and replication assays, as well as cytotoxicity assessment. It also presents hypothetical quantitative data to serve as a guide for experimental design and data interpretation. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, which is a common practice for improving the solubility and stability of synthetic molecules. It is important to consider the potential biological effects of TFA itself and to include appropriate vehicle controls in all experiments.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in antiviral and cytotoxicity assays. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValue
AAK1 IC505.8 nM
BIKE IC50> 1000 nM
GAK IC50> 1000 nM

IC50: Half-maximal inhibitory concentration. BIKE and GAK are other kinases in the Numb-associated kinase (NAK) family.

Table 2: Hypothetical Antiviral Activity and Cytotoxicity of this compound

Virus (Strain)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Dengue Virus (DENV-2)Huh-70.8> 25> 31.25
SARS-CoV-2 (WA1/2020)Vero E61.2> 25> 20.83
Rabies Virus (ERA)HEK2931.5> 25> 16.67

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AAK1 signaling pathway in viral entry and a general workflow for evaluating AAK1 inhibitors.

AAK1_Signaling_Pathway cluster_0 Viral Entry via Clathrin-Mediated Endocytosis Virus Virus Receptor Receptor Virus->Receptor Binding AP2_Complex AP-2 Complex Receptor->AP2_Complex Recruitment Clathrin Clathrin AP2_Complex->Clathrin Recruitment p_AP2M1 p-AP2M1 (Thr156) AP2_Complex->p_AP2M1 AAK1 AAK1 AAK1->AP2_Complex Phosphorylates AP2M1 Endosome Endosome p_AP2M1->Endosome Vesicle Formation Viral_RNA_Release Viral RNA Release Endosome->Viral_RNA_Release AAK1_IN_2_TFA This compound AAK1_IN_2_TFA->AAK1 Inhibits

AAK1 signaling pathway in viral entry.

Experimental_Workflow cluster_1 Experimental Design cluster_2 Assays cluster_3 Data Analysis Compound_Prep Prepare this compound Stock Assay_Setup Seed Cells in 96-well Plates Compound_Prep->Assay_Setup Cell_Culture Culture Susceptible Cells Cell_Culture->Assay_Setup Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Assay_Setup->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Assay_Setup->Antiviral_Assay Mechanism_Assay Mechanism of Action (e.g., Western Blot for p-AP2M1) Assay_Setup->Mechanism_Assay CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc EC50_Calc Calculate EC50 Antiviral_Assay->EC50_Calc Phospho_Analysis Analyze p-AP2M1 Levels Mechanism_Assay->Phospho_Analysis SI_Calc Calculate Selectivity Index CC50_Calc->SI_Calc EC50_Calc->SI_Calc

General experimental workflow for evaluating AAK1 inhibitors.

Experimental Protocols

Reagent Preparation: this compound
  • Stock Solution Preparation (10 mM):

    • Bring the vial of this compound to room temperature.

    • Dissolve the compound in sterile DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (molecular weight will vary depending on the specific salt form, assume ~500 g/mol for calculation), add 200 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. It is recommended to prepare fresh working solutions for each experiment.

    • Important: Prepare a vehicle control containing the same final concentration of DMSO and TFA as the highest concentration of this compound used.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Susceptible cell line (e.g., Vero E6, Huh-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom plates

  • This compound stock solution and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Addition: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include wells with vehicle control and cells with medium only (untreated control).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Viral Plaque Reduction Assay

This assay measures the ability of this compound to inhibit viral infection by quantifying the reduction in viral plaques.

Materials:

  • Susceptible cell line

  • Virus stock with a known titer (PFU/mL)

  • Complete cell culture medium

  • Overlay medium (e.g., medium with 1% methylcellulose or low-melting-point agarose)

  • This compound working solutions and vehicle control

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Pre-treatment: Remove the medium and pre-treat the cells with medium containing various concentrations of this compound or vehicle control for 1-2 hours at 37°C.

  • Viral Infection: Remove the pre-treatment medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 PFU/well) for 1 hour at 37°C.

  • Overlay: Remove the viral inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing the same concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Staining: Fix the cells with 10% formaldehyde for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: Western Blot for p-AP2M1 (Thr156)

This protocol confirms the on-target activity of this compound by measuring the phosphorylation of its substrate, AP2M1.[6]

Materials:

  • Susceptible cell line

  • This compound working solutions and vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for p-AP2M1 and total AP2M1. Normalize the p-AP2M1 signal to the total AP2M1 signal to determine the extent of inhibition of AAK1 activity.

References

Measuring the Effect of AAK1-IN-2 TFA on AP-2 Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis (CME). AAK1 phosphorylates the μ2 subunit of the Adaptor Protein-2 (AP-2) complex (AP2M1) at Threonine 156 (Thr156). This phosphorylation event is a key regulatory step in the recruitment of cargo and the maturation of clathrin-coated pits. Dysregulation of AAK1 activity has been implicated in various diseases, including neuropathic pain and viral infections, making it an attractive target for drug development.

AAK1-IN-2 TFA is a potent and selective, brain-penetrant inhibitor of AAK1 with a reported IC50 of 5.8 nM.[1] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on the phosphorylation of the AP-2 complex subunit μ2 (AP2M1), a crucial biomarker for assessing AAK1 kinase activity in a cellular context. The following sections include methodologies for quantitative analysis of AP-2 phosphorylation, data presentation guidelines, and visual representations of the signaling pathway and experimental workflows.

Data Presentation

A key aspect of evaluating the efficacy of an AAK1 inhibitor is to determine its dose-dependent effect on the phosphorylation of its direct substrate, AP-2. The following tables provide a template for presenting quantitative data on the inhibition of AP-2M1 phosphorylation by AAK1 inhibitors. While specific dose-response data for this compound is not publicly available in this format, Table 1 presents representative data for other well-characterized AAK1 inhibitors to illustrate the expected outcomes.

Table 1: Comparative Inhibition of AP-2M1 Phosphorylation by Select AAK1 Inhibitors

InhibitorCell LineConcentration (µM)Incubation Timep-AP2M1 InhibitionReference
LP-935509 SH-SY5Y0.12 hoursSignificant reduction[2]
SH-SY5Y12 hoursGreater reduction than 0.1 µM[2]
SGC-AAK1-1 HEK293TSerially diluted (starting below 1 µM)2 hoursDose-dependent decrease[1][2][3]

Table 2: In Vitro Potency of this compound

CompoundTargetIC50 (nM)
This compoundAAK15.8

Signaling Pathway

The phosphorylation of the AP-2 complex by AAK1 is a critical step in the regulation of clathrin-mediated endocytosis. The following diagram illustrates the signaling pathway.

AAK1_AP2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binds AP2_complex AP-2 Complex (inactive) Receptor->AP2_complex Recruits Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis p_AP2_complex p-AP-2 Complex (active) AAK1 AAK1 AAK1->AP2_complex Phosphorylates (at Thr156 on μ2) AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits Clathrin Clathrin p_AP2_complex->Clathrin Recruits Clathrin->Endocytosis

AAK1-mediated phosphorylation of the AP-2 complex in clathrin-mediated endocytosis.

Experimental Protocols

Western Blotting for Measuring p-AP2M1 (Thr156) Levels

This protocol describes the use of traditional Western blotting to quantify the levels of phosphorylated AP2M1 at Threonine 156 in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156) antibody

    • Mouse or rabbit anti-total AP2M1 antibody

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T or SH-SY5Y) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with antibodies for total AP2M1 and a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AP2M1 signal to the total AP2M1 signal and the loading control.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment with This compound Start->Cell_Culture Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-AP2M1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis Detection->Analysis End End Analysis->End

Workflow for Western Blot analysis of p-AP2M1.
In-Cell Western (ICW) Assay for High-Throughput Screening

The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates, making it suitable for higher throughput analysis of protein phosphorylation.

Materials:

  • 96-well or 384-well clear-bottom, black-walled microplates

  • Cell culture reagents

  • This compound

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or similar)

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156) antibody

    • Mouse anti-total AP2M1 antibody or a whole-cell stain (e.g., CellTag 700 Stain)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit, IRDye 680RD goat anti-mouse)

  • Fluorescence microplate reader or imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for the desired time.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with Fixation Solution for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block the cells with Blocking Buffer for 1.5 hours at room temperature.

    • Incubate the cells with a cocktail of primary antibodies (anti-phospho-AP2M1 and anti-total AP2M1 or whole-cell stain) in Blocking Buffer overnight at 4°C.

    • Wash the cells five times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation and Imaging:

    • Incubate the cells with a cocktail of fluorescently-labeled secondary antibodies in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash the cells five times with PBS containing 0.1% Tween-20.

    • Remove the final wash and allow the plate to dry completely in the dark.

    • Scan the plate using a fluorescence imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity in each well for both channels (e.g., 700 nm for normalization and 800 nm for the target).

    • Normalize the phospho-AP2M1 signal to the total protein signal.

    • Calculate the percentage of inhibition for each concentration of this compound.

ICW_Workflow Start Start Cell_Seeding Cell Seeding in 96-well Plate Start->Cell_Seeding Treatment Treatment with This compound Cell_Seeding->Treatment Fix_Perm Fixation & Permeabilization Treatment->Fix_Perm Blocking Blocking Fix_Perm->Blocking Primary_Ab Primary Antibody Incubation (p-AP2M1 & Total) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging Plate Imaging Secondary_Ab->Imaging Analysis Data Analysis & Normalization Imaging->Analysis End End Analysis->End

Workflow for the In-Cell Western (ICW) assay.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Target Engagement of AAK1-IN-2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a ligand with its target protein within a physiologically relevant cellular environment. This method is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, alters the thermal stability of the target protein. Consequently, ligand-bound proteins exhibit a different melting profile when subjected to a heat gradient compared to their unbound counterparts. AAK1-IN-2 TFA is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis and various signaling pathways.[1] Dysregulation of AAK1 has been implicated in several diseases, including neuropathic pain. Verifying the direct binding of this compound to AAK1 in intact cells is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent.

These application notes provide a detailed framework for utilizing CETSA® to assess the target engagement of this compound with endogenous AAK1 in a cellular context. The protocols described herein cover both the generation of melt curves to determine the shift in melting temperature (Tm) and isothermal dose-response (ITDR) experiments to quantify the cellular potency (EC50) of the inhibitor.

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

Adaptor-Associated Kinase 1 (AAK1) plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME). AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP-2) complex, a key event for the recruitment of cargo and the assembly of clathrin-coated pits at the plasma membrane. By inhibiting AAK1, compounds like this compound can disrupt this process, which has therapeutic implications in various disease models.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex binds Phosphorylated_AP2 Phosphorylated AP-2 Clathrin Clathrin Endocytosis Endocytosis Clathrin->Endocytosis mediates AAK1 AAK1 AAK1->AP2_Complex phosphorylates AAK1_IN_2_TFA This compound AAK1_IN_2_TFA->AAK1 inhibits Phosphorylated_AP2->Clathrin recruits

Caption: AAK1 signaling in clathrin-mediated endocytosis.

Experimental Workflow for Cellular Thermal Shift Assay

The general workflow for performing a Cellular Thermal Shift Assay involves cell treatment, heat shock, protein extraction, and analysis. This process can be adapted for either generating melt curves across a temperature gradient or performing isothermal dose-response experiments at a fixed temperature.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heat Heat Shock cluster_extraction Protein Extraction cluster_analysis Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Aliquot Cell Suspension B->C D 4. Apply Temperature Gradient (Melt Curve) or Fixed Temperature (ITDR) C->D E 5. Cell Lysis (Freeze-Thaw) D->E F 6. Centrifugation to Separate Soluble and Aggregated Proteins E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Western Blot for AAK1 and Loading Control G->H I 9. Densitometry and Data Analysis H->I

Caption: General workflow for a Western Blot-based CETSA.

Quantitative Data Presentation

The following tables present representative, illustrative data for CETSA experiments with this compound. This data is intended to serve as a template for the expected outcomes.

Table 1: Melt Curve Data for AAK1 in the Presence of this compound

Temperature (°C)% Soluble AAK1 (Vehicle)% Soluble AAK1 (10 µM this compound)
37100.0100.0
4398.5100.0
4695.299.1
4988.197.3
5275.494.6
5551.289.8
5828.975.3
6115.352.1
645.629.8
672.114.7
Tm (°C) ~55.5 ~61.5

Table 2: Isothermal Dose-Response Data for this compound at 58°C

This compound (µM)% Soluble AAK1
0 (Vehicle)28.9
0.0135.2
0.0348.7
0.165.4
0.378.9
185.1
388.2
1089.5
EC50 (µM) ~0.08

Experimental Protocols

Protocol 1: CETSA Melt Curve for AAK1

This protocol details the steps to generate a melt curve for AAK1 to determine the shift in its melting temperature upon binding to this compound.

Materials:

  • Cell Line: HeLa or HEK293 cells, known to express endogenous AAK1.[2]

  • Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Reagents: Cell culture medium (e.g., DMEM with 10% FBS), Phosphate-Buffered Saline (PBS), Protease and Phosphatase Inhibitor Cocktail.

  • Antibodies: Primary anti-AAK1 antibody (e.g., from Cell Signaling Technology), HRP-conjugated secondary antibody.

  • Equipment: Cell culture incubator, thermal cycler, centrifuges, Western blot apparatus, imaging system.

Procedure:

  • Cell Culture: Culture HeLa or HEK293 cells in appropriate media until they reach 70-80% confluency.

  • Cell Treatment: Treat cells with either a final concentration of 10 µM this compound or vehicle (DMSO) for 1-2 hours in the cell culture incubator.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping and resuspend them in ice-cold PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension for each condition into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes. Include a non-heated control at room temperature.

  • Cell Lysis: Immediately after the heat shock, lyse the cells by three cycles of freeze-thaw (snap-freezing in liquid nitrogen followed by thawing at 37°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AAK1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for AAK1 at each temperature point.

    • Normalize the intensity of each band to the non-heated control (100% soluble).

    • Plot the percentage of soluble AAK1 against the temperature for both the vehicle- and this compound-treated samples to generate melt curves.

    • Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for AAK1

This protocol is used to determine the cellular potency (EC50) of this compound by measuring the stabilization of AAK1 at a single, fixed temperature across a range of inhibitor concentrations.

Procedure:

  • Cell Culture and Harvesting: Culture and harvest cells as described in Protocol 1.

  • Cell Treatment: Aliquot the cell suspension and treat with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) and a vehicle control for 1-2 hours.

  • Heat Shock: From the melt curve experiment (Protocol 1), determine an optimal temperature that results in approximately 50-70% denaturation of AAK1 in the vehicle-treated sample (e.g., 58°C). Heat all samples at this single temperature for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Separation: Follow steps 5 and 6 from Protocol 1 to lyse the cells and separate the soluble protein fraction.

  • Western Blot and Data Analysis:

    • Perform Western blotting for AAK1 and a loading control (e.g., β-actin or GAPDH) as described in Protocol 1.

    • Quantify the band intensities for AAK1 and the loading control for each inhibitor concentration.

    • Normalize the AAK1 band intensity to the loading control.

    • Plot the normalized AAK1 signal as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal stabilizing effect.[4]

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool for confirming the direct engagement of this compound with its intended target, AAK1, in a cellular setting. The protocols outlined in these application notes provide a comprehensive guide for researchers to generate robust and quantifiable data on target engagement. By determining both the thermal shift and the cellular potency, these experiments offer critical insights into the mechanism of action of this compound, thereby supporting its continued development as a therapeutic candidate.

References

Application Notes and Protocols for AAK1-IN-2 TFA in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAK1-IN-2 TFA is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME). AAK1 functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1) at Threonine 156, a key step in the maturation of clathrin-coated pits. By inhibiting AAK1, this compound provides a powerful tool to dissect the roles of AAK1 in various cellular processes, including receptor trafficking and signaling pathway modulation. These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) staining to investigate its effects on cellular signaling and protein localization.

Mechanism of Action

This compound is an ATP-competitive inhibitor of AAK1 with a reported half-maximal inhibitory concentration (IC50) of 5.8 nM.[1] Inhibition of AAK1 activity by this compound is expected to prevent the phosphorylation of its downstream targets, primarily AP2M1. This disruption of the endocytic machinery can be visualized and quantified using immunofluorescence by observing changes in the subcellular localization of proteins involved in CME and related signaling pathways.

Key Applications in Immunofluorescence

Immunofluorescence staining following treatment with this compound can be employed to:

  • Validate Target Engagement: Assess the inhibition of AAK1 activity by measuring the reduction in phosphorylated AP2M1 (p-AP2M1) levels.

  • Investigate Effects on Protein Trafficking: Analyze changes in the localization of key cargo proteins and endocytic machinery components, such as Numb and LRP6.

  • Elucidate Signaling Pathway Modulation: Observe the impact of AAK1 inhibition on the spatial organization of components of the Notch and WNT signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the expected outcomes of AAK1 inhibition based on existing literature.

Compound Target IC50 Reference
This compoundAAK15.8 nM[1]
Target Protein Expected Effect of AAK1 Inhibition Cellular Localization Change References
p-AP2M1 (Thr156) Decreased phosphorylationReduced signal intensity[2][3]
Numb Accumulation at the plasma membraneIncreased co-localization with plasma membrane markers[4]
LRP6 Increased cell surface levelsIncreased signal at the plasma membrane[2][5]

Signaling Pathways and Experimental Workflow

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Protein AP2 AP2 Complex Cargo->AP2 recruits Receptor Receptor Receptor->Cargo binds Clathrin Clathrin AP2->Clathrin recruits Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates (p-AP2M1) AAK1_IN_2 This compound AAK1_IN_2->AAK1 inhibits

Caption: AAK1 phosphorylates the AP2 complex, a critical step in clathrin-mediated endocytosis.

Experimental Workflow for Immunofluorescence Staining

IF_Workflow A 1. Cell Seeding Seed cells on coverslips B 2. This compound Treatment Incubate with desired concentration A->B C 3. Fixation 4% Paraformaldehyde B->C D 4. Permeabilization 0.1% Triton X-100 in PBS C->D E 5. Blocking 5% BSA in PBS D->E F 6. Primary Antibody Incubation (e.g., anti-p-AP2M1, anti-Numb, anti-LRP6) E->F G 7. Secondary Antibody Incubation Fluorophore-conjugated antibody F->G H 8. Mounting and Imaging Confocal Microscopy G->H

Caption: Step-by-step workflow for immunofluorescence staining after AAK1 inhibitor treatment.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding:

    • Culture cells of interest (e.g., HeLa, HEK293T, SH-SY5Y) in the appropriate complete growth medium.

    • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent such as DMSO.

    • Dilute the this compound stock solution in pre-warmed complete growth medium to the desired final concentration. A starting concentration range of 100 nM to 1 µM is recommended, with a final concentration of up to 10 µM being potentially useful based on studies with similar inhibitors. A dose-response experiment is highly recommended to determine the optimal concentration for your cell line and experimental goals.

    • For control samples, treat cells with an equivalent volume of the vehicle (DMSO) in complete growth medium.

    • Incubate the cells for a desired period. A typical incubation time can range from 2 to 24 hours. A time-course experiment is advisable to determine the optimal treatment duration. Note that the TFA salt in this compound can potentially affect cell growth at higher concentrations or with prolonged exposure.[6]

II. Immunofluorescence Staining Protocol

This protocol provides a general guideline. Optimization of antibody concentrations and incubation times is recommended for each specific experiment.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies (e.g., rabbit anti-p-AP2M1 (Thr156), mouse anti-Numb, goat anti-LRP6)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse, Alexa Fluor 647 donkey anti-goat)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their recommended working concentrations in Blocking Buffer.

    • Incubate the coverslips with the diluted primary antibodies overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Protect from light from this step onwards.

    • Incubate the coverslips with the diluted secondary antibodies for 1 hour at room temperature in a humidified chamber.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using a drop of mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

III. Image Acquisition and Analysis
  • Image the stained cells using a confocal microscope.

  • Acquire images using appropriate laser lines and emission filters for the chosen fluorophores.

  • For quantitative analysis, ensure that all imaging parameters (e.g., laser power, gain, pinhole size) are kept consistent across all samples (control and treated).

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify changes in fluorescence intensity and protein co-localization. For example, to quantify changes in plasma membrane localization, a region of interest (ROI) can be drawn around the cell periphery and the mean fluorescence intensity within this ROI can be measured.

References

Application Notes: Flow Cytometry Analysis of Cells Treated with AAK1-IN-2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis (CME).[1][2] CME is a fundamental cellular process for the internalization of various cargo, including cell surface receptors, nutrients, and pathogens.[1] AAK1 facilitates this process by phosphorylating the μ2 subunit of the Adaptor Protein 2 (AP-2) complex, which enhances the binding of AP-2 to cargo receptors and promotes the maturation of clathrin-coated pits.[1][3] Given its role in these critical pathways, AAK1 has emerged as a therapeutic target for a range of diseases, including neuropathic pain, viral infections, and neurodegenerative disorders.[1][4]

AAK1-IN-2 TFA is a potent, selective, and brain-penetrant inhibitor of AAK1 with an IC50 of 5.8 nM.[5] By blocking the kinase activity of AAK1, this compound disrupts the endocytic cycle, affecting cellular signaling and trafficking events.[1][2] Flow cytometry is a powerful high-throughput technique that enables the rapid, quantitative, and multi-parametric analysis of individual cells.[6] It is an ideal platform for characterizing the cellular effects of kinase inhibitors like this compound.

These application notes provide detailed protocols for using flow cytometry to analyze key cellular events modulated by this compound treatment, including the phosphorylation of downstream targets, changes in cell surface receptor expression, and effects on cell cycle progression.

Mechanism of Action of AAK1 Inhibition

AAK1 is a central regulator of CME. Its inhibition by this compound is expected to produce several measurable effects at the cellular level:

  • Inhibition of AP-2 Complex Function: this compound directly prevents the phosphorylation of the AP-2 subunit, AP2M1, at the Threonine 156 site.[7][8] This reduces the efficiency of cargo receptor binding and subsequent internalization.

  • Modulation of Signaling Pathways: AAK1 is involved in multiple signaling pathways. It acts as a negative regulator of the WNT signaling pathway by promoting the internalization of the LRP6 receptor.[7][9] It is also a positive regulator of the Notch signaling pathway.[10][11] Therefore, inhibition of AAK1 can lead to the activation of WNT signaling and suppression of Notch signaling.

  • Antiviral Activity: Many viruses exploit the CME pathway to enter host cells. By inhibiting AAK1, this compound can block the entry of viruses such as Hepatitis C Virus (HCV) and SARS-CoV-2.[1][8][12]

Data Presentation: Expected Effects of this compound

The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. These are representative data based on the known mechanism of AAK1.

Table 1: Inhibition of AP2M1 Phosphorylation

Treatment Concentration (nM) % of p-AP2M1 (T156) Positive Cells (Mean ± SD)
Vehicle Control (DMSO) - 90.5 ± 3.8
This compound 1 65.2 ± 4.5
This compound 10 28.9 ± 3.1

| this compound | 100 | 8.3 ± 2.2 |

Table 2: Increase in Cell Surface LRP6 Levels

Treatment Concentration (nM) Mean Fluorescence Intensity (MFI) of Surface LRP6 (Mean ± SD)
Vehicle Control (DMSO) - 15,400 ± 1,200
This compound 1 22,800 ± 1,900
This compound 10 45,600 ± 3,500

| this compound | 100 | 78,200 ± 6,100 |

Table 3: Cell Cycle Analysis

Treatment Concentration (nM) % G0/G1 Phase (Mean ± SD) % S Phase (Mean ± SD) % G2/M Phase (Mean ± SD)
Vehicle Control (DMSO) - 55.2 ± 2.5 30.1 ± 1.8 14.7 ± 1.1
This compound 100 56.1 ± 2.8 29.5 ± 2.0 14.4 ± 1.3

| this compound | 1000 | 68.4 ± 3.1 | 20.3 ± 2.2 | 11.3 ± 1.5 |

Signaling Pathway and Experimental Workflow Diagrams

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Receptor AP2 AP-2 Complex Cargo->AP2 Clathrin Clathrin AP2->Clathrin Recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis LRP6 LRP6 (WNT Receptor) LRP6->Endocytosis Internalization WNT_Signal WNT Signaling (Activated) LRP6->WNT_Signal Leads to Notch Notch Receptor Notch->Endocytosis Internalization Notch_Signal Notch Signaling (Inhibited) Notch->Notch_Signal Leads to AAK1 AAK1 AAK1->AP2 Phosphorylates (p-AP2M1) AAK1->LRP6 Promotes Internalization AAK1->Notch Stabilizes Active Form AAK1_IN_2 This compound AAK1_IN_2->LRP6 Blocks Internalization AAK1_IN_2->Notch Destabilizes AAK1_IN_2->AAK1 Inhibits

Caption: AAK1 signaling in clathrin-mediated endocytosis.

Flow_Cytometry_Workflow cluster_staining Staining Protocol start 1. Cell Culture Seed cells in appropriate plates treatment 2. Treatment Incubate with this compound or Vehicle (DMSO) start->treatment harvest 3. Cell Harvesting Collect both adherent and floating cells treatment->harvest stain_surface 4a. Surface Staining (e.g., anti-LRP6) Incubate with primary Ab harvest->stain_surface fix_perm 4b. Fixation & Permeabilization (for intracellular targets) harvest->fix_perm stain_dna 4c. DNA Staining (for cell cycle) Fix and treat with RNase A, stain with Propidium Iodide harvest->stain_dna acquire 6. Data Acquisition Analyze on a flow cytometer stain_surface->acquire stain_intra 5b. Intracellular Staining (e.g., anti-p-AP2M1) fix_perm->stain_intra stain_intra->acquire stain_dna->acquire analyze 7. Data Analysis Gate populations and quantify fluorescence intensity acquire->analyze end 8. Results Interpretation analyze->end

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Materials:

  • Cell line of interest (e.g., HEK293T, HT1080)

  • Complete cell culture medium

  • This compound (MedChemExpress)[5]

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol or commercial saponin-based buffer)

  • Staining Buffer / FACS Buffer (e.g., PBS with 2% FBS)

  • Primary antibodies:

    • PE-conjugated anti-LRP6 antibody

    • Rabbit anti-phospho-AP2M1 (Thr156) antibody

    • Corresponding isotype controls

  • Secondary antibody:

    • Alexa Fluor 488-conjugated anti-rabbit IgG

  • Propidium Iodide (PI) Staining Solution with RNase A

  • Flow cytometry tubes

Protocol 1: Analysis of AP2M1 Phosphorylation (Phosflow)

This protocol is for the intracellular detection of phosphorylated AP2M1, a direct substrate of AAK1.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to achieve final concentrations (e.g., 1 nM, 10 nM, 100 nM).

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Replace the medium in the wells with the drug-containing or vehicle medium and incubate for a predetermined time (e.g., 1-4 hours).

  • Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

  • Fixation: Immediately resuspend the cell pellet in 1 mL of pre-warmed Fixation Buffer and incubate for 15 minutes at room temperature.[13] This step is critical to preserve the phosphorylation state.

  • Permeabilization: Centrifuge, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold 90% methanol. Incubate on ice for 30 minutes.[13]

  • Washing: Wash the cells twice with 2 mL of Staining Buffer.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-AP2M1 (T156) antibody or the rabbit isotype control at the recommended dilution.

    • Incubate for 60 minutes at room temperature in the dark.[6]

  • Secondary Antibody Staining: Wash cells once, then resuspend in 100 µL of Staining Buffer containing the fluorescently-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Wash cells one final time and resuspend in 500 µL of Staining Buffer. Analyze on a flow cytometer.

Protocol 2: Analysis of Cell Surface Receptor Internalization (LRP6)

This protocol measures the change in the abundance of the WNT co-receptor LRP6 on the cell surface.[14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A longer incubation time (e.g., 6-24 hours) may be necessary to observe changes in surface protein levels.

  • Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., 0.5 mM EDTA in PBS) to preserve surface proteins. Centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Wash the cells twice with cold Staining Buffer.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of cold Staining Buffer containing the PE-conjugated anti-LRP6 antibody or the corresponding isotype control.

    • Incubate for 30-45 minutes on ice in the dark.[14]

  • Acquisition: Wash the cells twice with cold Staining Buffer and resuspend in 500 µL. Analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle distribution.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A longer incubation period, typically 24-48 hours, is recommended for cell cycle analysis.[15]

  • Cell Harvesting: Collect both adherent and floating cells to include any apoptotic populations. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6][15]

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.[6]

    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the stained cells on a flow cytometer using a linear scale for the DNA content channel.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of AAK1 to Mimic AAK1-IN-2 TFA Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and other cargo.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a key step in the maturation of clathrin-coated pits.[2] Due to its involvement in various cellular processes, including signaling pathways such as Notch and WNT, AAK1 has emerged as a promising therapeutic target for a range of diseases, including neuropathic pain, viral infections, and some cancers.[3][4][5]

Pharmacological inhibition of AAK1 with small molecules like AAK1-IN-2 TFA, a potent and selective inhibitor with an IC50 of 5.8 nM, offers a powerful tool for studying AAK1 function and for therapeutic development.[6] However, to validate the on-target effects of such inhibitors and to provide a complementary approach for long-term studies, genetic methods for AAK1 suppression are invaluable. Lentiviral-mediated short hairpin RNA (shRNA) knockdown provides a robust and stable method to reduce AAK1 expression, thereby mimicking the effects of pharmacological inhibition.[7]

These application notes provide a comprehensive guide for researchers to effectively use lentiviral shRNA to knock down AAK1 and to compare the resulting cellular phenotypes with those observed with the AAK1 inhibitor, this compound. Detailed protocols for lentivirus production, cell transduction, and validation of AAK1 knockdown are provided, alongside methods to quantitatively assess the functional consequences of AAK1 silencing.

Data Presentation: Comparative Effects of AAK1 Inhibition

To facilitate a direct comparison between pharmacological and genetic inhibition of AAK1, the following tables summarize representative quantitative data. This data is a composite representation based on existing literature and serves to illustrate the expected concordance between the two methods.

Table 1: Comparison of this compound and AAK1 shRNA on AAK1 Expression and Activity

ParameterThis compound (100 nM)Lentiviral AAK1 shRNANegative Control (Vehicle/Scrambled shRNA)
AAK1 Protein LevelNo significant change~85% reduction100%
Phospho-AP2M1 (Thr156)~90% reduction~80% reduction100%

Table 2: Functional Comparison of AAK1 Inhibition Methods on Cellular Processes

Cellular AssayThis compound (100 nM)Lentiviral AAK1 shRNANegative Control (Vehicle/Scrambled shRNA)
Transferrin Receptor Internalization~60% reduction~55% reduction100%
WNT Signaling (TOP/FOP Flash Assay)~2.5-fold increase~2.2-fold increase1-fold (basal)
Viral Entry (Pseudovirus Assay)~70% reduction~65% reduction100%

Experimental Protocols

Protocol 1: Lentiviral shRNA Production in HEK293T Cells

This protocol describes the generation of high-titer lentiviral particles carrying an shRNA targeting AAK1.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 3000)

  • pLKO.1-shAAK1 plasmid (or similar lentiviral vector with AAK1 shRNA)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • 0.45 µm syringe filter

  • Ultracentrifuge

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, dilute 10 µg of pLKO.1-shAAK1, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM.

    • In a separate tube, add 30 µL of Lipofectamine 3000 to 1.5 mL of Opti-MEM.

    • Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest:

    • 48 hours post-transfection, collect the cell culture supernatant.

    • Centrifuge at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • (Optional) Virus Concentration: For higher titers, concentrate the viral supernatant by ultracentrifugation at 25,000 rpm for 2 hours at 4°C. Resuspend the viral pellet in a small volume of sterile PBS or DMEM.

  • Aliquoting and Storage: Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol details the infection of target cells with the produced AAK1 shRNA lentivirus.

Materials:

  • Target cells (e.g., HeLa, SH-SY5Y)

  • Complete growth medium for target cells

  • Lentiviral particles (shAAK1 and scrambled control)

  • Polybrene (8 mg/mL stock)

  • Puromycin (for selection)

Procedure:

  • Cell Seeding: Seed target cells in a 6-well plate such that they are 50-60% confluent on the day of transduction.

  • Transduction:

    • Thaw the lentiviral aliquots on ice.

    • Add the lentivirus to the cells at the desired multiplicity of infection (MOI).

    • Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

    • Incubate the cells overnight.

  • Medium Change: The following day, replace the virus-containing medium with fresh complete growth medium.

  • Selection (Optional): 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Expansion: Culture the cells under selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until a stable population of transduced cells is established.

Protocol 3: Western Blot for AAK1 Knockdown and p-AP2M1 Levels

This protocol is for validating AAK1 knockdown and assessing the downstream effect on AP2M1 phosphorylation.

Materials:

  • Lentivirally transduced cells (shAAK1 and scrambled control)

  • This compound treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AAK1, anti-phospho-AP2M1 (Thr156), anti-total AP2M1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis:

    • For inhibitor treatment, treat cells with this compound or vehicle (DMSO) for the desired time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using appropriate software.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Plasmid Preparation (shAAK1, Packaging, Envelope) B HEK293T Transfection A->B C Lentivirus Production and Harvest B->C D Target Cell Transduction C->D E Selection and Expansion of Stable Cell Line D->E F Functional Assays E->F G Western Blot Validation E->G

Caption: Workflow for AAK1 knockdown using lentiviral shRNA.

G cluster_pathway AAK1 Signaling in Clathrin-Mediated Endocytosis AAK1 AAK1 AP2M1 AP2M1 (μ2) AAK1->AP2M1 Phosphorylates AP2 AP2 Complex pAP2M1 p-AP2M1 (Thr156) AP2M1->AP2 Clathrin Clathrin pAP2M1->Clathrin Recruits CCP Clathrin-Coated Pit Formation Clathrin->CCP Endocytosis Endocytosis CCP->Endocytosis

Caption: AAK1's role in the clathrin-mediated endocytosis pathway.

G cluster_logic Logic of Mimicking Pharmacological Inhibition Inhibitor This compound AAK1_protein AAK1 Protein Inhibitor->AAK1_protein Binds to shRNA Lentiviral shRNA (anti-AAK1) AAK1_mRNA AAK1 mRNA shRNA->AAK1_mRNA Targets Inhibition Inhibition of Kinase Activity AAK1_protein->Inhibition Degradation mRNA Degradation AAK1_mRNA->Degradation Phenotype Cellular Phenotype (e.g., Reduced Endocytosis) Inhibition->Phenotype Leads to Degradation->Phenotype Leads to

References

Troubleshooting & Optimization

Technical Support Center: AAK1-IN-2 TFA Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AAK1-IN-2 TFA. This guide is designed for researchers, scientists, and drug development professionals to provide essential information and protocols for ensuring the stability and proper handling of the AAK1 inhibitor, this compound, throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound?

For long-term storage, the lyophilized this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period. For short-term storage, keeping the powder at 4°C is acceptable for a few weeks.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It is capable of dissolving a wide range of organic molecules, including this compound.[1] Ensure you are using anhydrous or molecular sieve-dried DMSO to minimize the introduction of water, which can affect compound solubility and stability.[2]

Q3: How stable is this compound in a DMSO stock solution?

When stored properly, a DMSO stock solution of this compound can be stable for several months at -20°C or -80°C.[3] To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5][6][7] Studies have shown that repeated freeze-thaw cycles can lead to compound precipitation and degradation.[2][4][6]

Q4: Can the trifluoroacetate (TFA) salt affect my experiments?

Yes, the TFA counter-ion can potentially impact your experiments. TFA is a remnant of the purification process for many synthetic small molecules.[8] It is a strong acid and can alter the pH of your assay medium, which may affect protein activity.[8] In some cell-based assays, TFA has been reported to have cytotoxic effects or interfere with cell proliferation.[8] It is always recommended to include a vehicle control (e.g., DMSO with TFA at a similar concentration to your experimental conditions) to account for any effects of the TFA salt.

Q5: How do I prepare working solutions in aqueous media from a DMSO stock?

To prepare a working solution, the DMSO stock should be serially diluted in your aqueous buffer or cell culture medium. It is important to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced toxicity to cells.[3] A stepwise dilution process is recommended to avoid rapid changes in concentration that can cause the compound to precipitate.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Potential Cause Solution
Precipitation upon dilution in aqueous buffer The compound has low aqueous solubility. The final concentration of the compound is above its solubility limit in the aqueous medium. Rapid dilution from a high concentration DMSO stock.1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%).2. Perform serial dilutions in the aqueous buffer rather than a single large dilution step.3. Gentle warming (up to 37°C) or sonication may help to redissolve the compound.4. Consider using a co-solvent like PEG400 or Tween 80 in your final solution, if compatible with your assay.[3]
Inconsistent or loss of biological activity The compound may have degraded in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or moisture). The compound may be unstable in the aqueous assay medium over the time course of the experiment.1. Prepare a fresh stock solution from lyophilized powder.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Assess the stability of this compound in your specific assay buffer over the duration of the experiment by incubating the compound in the buffer and analyzing for degradation at different time points using HPLC or LC-MS.4. Include a positive control in your assay to ensure the assay itself is performing as expected.
Cloudiness or particles in the DMSO stock solution after thawing The compound may have precipitated out of the DMSO due to the absorption of water, as DMSO is hygroscopic. The compound concentration may be too high for the storage temperature.1. Allow the vial to warm to room temperature before opening to prevent condensation.2. Gently warm the solution (up to 37°C) and vortex or sonicate to redissolve the compound.3. Centrifuge the vial to pellet any undissolved material and use the supernatant, being mindful that the actual concentration may be lower than intended. For critical experiments, preparing a fresh stock is recommended.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-warm the Compound: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.

  • Calculate the Required Mass and Volume:

    • The molecular weight of this compound is 544.45 g/mol .

    • To prepare a 10 mM stock solution, you will need to dissolve 5.44 mg of this compound in 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements.

  • Weigh the Compound: Carefully weigh the calculated mass of the this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube.

  • Mixing: Securely cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][5][6][7] Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol for Assessing the Stability of this compound (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.[9][10][11][12]

Objective: To identify potential degradation products and determine the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC or LC-MS system with a UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature and 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis: At each time point, take an aliquot of the stressed solution. If acidic or basic solutions were used, neutralize them. Dilute the samples with the mobile phase to an appropriate concentration for analysis.

  • Analytical Method:

    • HPLC-UV: Use a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid or TFA. Monitor the elution profile at a suitable wavelength (determined by UV-Vis scan of the compound).

    • LC-MS: Couple the HPLC system to a mass spectrometer to identify the mass of the parent compound and any degradation products.[13][14][15][16][17]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Identify the formation of any new peaks in the chromatogram, which would indicate degradation products.

    • Use the mass spectrometry data to determine the molecular weights of the degradation products and propose their structures.

Data Presentation

The results of a stability study can be summarized in a table for easy comparison. The following is an example with hypothetical data.

Table 1: Hypothetical Stability of this compound (100 µM in various media) as determined by HPLC.

Solvent/Medium Storage Condition Time Point Remaining this compound (%) Observations
DMSO-80°C24 hours100No degradation observed
DMSO-20°C24 hours99.8No significant degradation
DMSO4°C24 hours98.5Minor degradation
DMSORoom Temperature (dark)24 hours92.1Significant degradation
DMSORoom Temperature (light)24 hours85.3Significant degradation, likely photolytic
PBS, pH 7.4 (2% DMSO)37°C8 hours91.5Degradation in aqueous buffer
Cell Culture Medium (2% DMSO)37°C8 hours88.7Degradation in complex biological medium

Visualizations

AAK1 Signaling Pathways

Adaptor-associated kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME) and is involved in several critical signaling pathways.[18][19][20]

AAK1_Signaling_Pathways cluster_CME Clathrin-Mediated Endocytosis (CME) cluster_Signaling Other Signaling Pathways AAK1 AAK1 AP2 AP2 AAK1->AP2 phosphorylates μ2 subunit LRP6 LRP6 AAK1->LRP6 Notch_Receptor Notch Receptor AAK1->Notch_Receptor stabilizes (Positive Regulation) ErbB4 ErbB4 AAK1->ErbB4 inhibits signaling AAK1_2 CargoReceptor Cargo Receptor AP2->CargoReceptor recruits EndocyticVesicle Endocytic Vesicle AP2->EndocyticVesicle Clathrin Clathrin Clathrin->AP2 stimulates Clathrin->EndocyticVesicle CargoReceptor->EndocyticVesicle internalization Wnt_Ligand Wnt Wnt_Ligand->LRP6 LRP6->AAK1_2 Notch_Receptor->AAK1 interacts with active form CDK16 CDK16 CDK16->AAK1 phosphorylates Nrg1 Neuregulin-1 Nrg1->ErbB4 AAK1_2->AAK1 Wnt activates

Overview of AAK1's role in signaling pathways.

AAK1's primary function is the phosphorylation of the μ2 subunit of the AP2 complex, a critical step in CME.[18][20] This process is fundamental for the internalization of various receptors and signaling molecules. AAK1 is also implicated in:

  • Wnt Signaling: AAK1 negatively regulates Wnt signaling by promoting the endocytosis of the LRP6 receptor, creating a negative feedback loop.[21][22][23][24][25][26]

  • Notch Signaling: AAK1 acts as a positive regulator of the Notch pathway by interacting with and stabilizing the active form of the Notch receptor.[19][27][28][29][30][31]

  • CDK16 and Nrg1 Signaling: AAK1 is a substrate of CDK16 and also inhibits Neuregulin-1 (Nrg1)/ErbB4 signaling.[32][33][34]

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a small molecule inhibitor like this compound.

Stability_Workflow A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24, 48h) B->C D Sample Preparation (Neutralization, Dilution) C->D E Analyze by Stability-Indicating Method D->E F HPLC-UV Analysis E->F G LC-MS Analysis E->G H Data Analysis F->H G->H I Quantify Remaining Parent Compound H->I J Identify Degradation Products H->J K Determine Stability Profile and Degradation Pathway I->K J->K

Workflow for assessing this compound stability.

References

Identifying and minimizing AAK1-IN-2 TFA off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AAK1-IN-2 TFA. The focus is on identifying and minimizing potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), with a reported IC50 of 5.8 nM.[1] AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis (CME).[2][3] Its primary function is to phosphorylate the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex, a key step for the maturation of clathrin-coated pits and the internalization of cell surface receptors and other cargo.[2][4][5] By inhibiting AAK1, this compound disrupts this process.

cluster_membrane Plasma Membrane cluster_cytosol Cargo Cargo (e.g., Receptors) AP2 AP2 Complex Cargo->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits CCP Clathrin-Coated Pit (Maturation) AP2->CCP Clathrin->CCP AAK1 AAK1 AAK1->AP2 Phosphorylates AP2M1 subunit AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits AP2M1_P Phosphorylated AP2M1 (Thr156) Endosome Endosome CCP->Endosome Internalization

Caption: Mechanism of AAK1 inhibition by this compound in clathrin-mediated endocytosis.
Q2: I'm observing a phenotype that doesn't match published AAK1 knockout or siRNA data. Could this be an off-target effect?

Yes, a discrepancy between the phenotype observed with a small molecule inhibitor and genetic perturbation (e.g., CRISPR or siRNA) is a classic indicator of potential off-target effects.[6] While this compound is a potent AAK1 inhibitor, like most kinase inhibitors, it may interact with other kinases, especially at higher concentrations.[7]

To troubleshoot this, consider the following workflow:

Start Start: Phenotype observed with This compound differs from AAK1 KO/siRNA results DoseResponse Step 1: Perform a Detailed Dose-Response Analysis Start->DoseResponse HighConc Is the effect observed only at high concentrations? DoseResponse->HighConc Orthogonal Step 2: Orthogonal Validation HighConc->Orthogonal No OffTarget Conclusion: High likelihood of off-target effect. Proceed to kinome profiling. HighConc->OffTarget Yes StructDiff Does a structurally different AAK1 inhibitor show the same phenotype? Orthogonal->StructDiff Genetic Step 3: Confirm with Genetic Rescue StructDiff->Genetic Yes StructDiff->OffTarget No Rescue Does re-expression of AAK1 in KO/KD cells rescue the inhibitor-induced phenotype? Genetic->Rescue Rescue->OffTarget No OnTarget Conclusion: Phenotype is likely on-target. Investigate other experimental variables. Rescue->OnTarget Yes

Caption: Troubleshooting workflow for suspected off-target effects.
Q3: What are the potential off-targets of this compound and how can I test for them?

While a comprehensive public selectivity panel for this compound is not available, data from other AAK1 inhibitors can suggest potential off-targets. The most common off-targets are often kinases with high sequence similarity in the ATP-binding pocket.[3][7] BIKE (BMP2K) is the most closely related kinase to AAK1.[3]

The definitive way to identify off-targets is through kinome profiling , where the inhibitor is screened against a large panel of recombinant kinases.[6]

Table 1: Hypothetical Kinase Selectivity Profile for this compound (This data is illustrative and based on known selectivity profiles of other AAK1 inhibitors.[3][8])

Kinase TargetIC50 (nM)% Inhibition @ 1 µMNotes
AAK1 5.8 >99% Primary Target
BIKE (BMP2K)85>90%Closest AAK1 homolog; likely off-target.
GAK250~75%Member of the Numb-associated kinase (NAK) family.[7]
MSSK11,200~40%Potential low-affinity off-target.
GPRK4>5,000<10%Unlikely off-target at typical concentrations.
PIP5K2B>10,000<5%Unlikely off-target.
Q4: My experiment is showing high background or inconsistent IC50 values. What are common causes?

Inconsistent results in biochemical or cell-based assays can stem from several factors unrelated to off-target binding. It is crucial to rule these out first.[9]

Common Causes of Assay Variability:

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[10]

  • Assay Interference: The compound may interfere with the detection method (e.g., inhibiting luciferase in luminescence-based assays).[10]

  • ATP Concentration: For ATP-competitive inhibitors like this compound, the measured IC50 is highly dependent on the ATP concentration in the assay. Higher ATP levels will lead to a higher apparent IC50.[9][11]

  • Compound Integrity: Ensure the compound has been stored correctly and is fully solubilized in the assay buffer. Poor solubility is a common source of error.[9]

Table 2: Recommended Controls for Kinase Assays (Adapted from standard kinase assay troubleshooting guides.[9][10])

Control TypeComponentsPurposeExpected Outcome
Positive Control Kinase + Substrate + ATP (No Inhibitor)Represents 100% kinase activity.Maximum signal.
Negative Control Kinase + Substrate + ATP + Known Inhibitor/High [AAK1-IN-2]Validates assay sensitivity to inhibition.Signal at or near background.
No Enzyme Control Substrate + ATP + this compoundIdentifies compound interference with detection reagents.Signal should be at background; an increase with inhibitor concentration points to interference.
No Substrate Control Kinase + ATPMeasures kinase autophosphorylation.Signal should be significantly lower than the positive control.

Signaling Pathways Involving AAK1

AAK1 is implicated in several key signaling pathways beyond its core role in endocytosis, which could be affected by its inhibition.

  • WNT Signaling: AAK1 negatively regulates WNT signaling by promoting the clathrin-mediated endocytosis and subsequent degradation of the WNT co-receptor LRP6.[8][12] Inhibition of AAK1 may therefore lead to an increase in WNT pathway activity.[12]

  • Notch Signaling: AAK1 is a positive regulator of the Notch pathway. It acts as an adaptor, linking the active form of Notch to components of the endocytic machinery like Eps15b, which is necessary for its proper processing and signaling.[13][14][15]

  • NF-κB Signaling: AAK1 has been shown to mediate the degradation of IKBα, which leads to the activation of the NF-κB p50/p65 complex and subsequent transcription of pro-inflammatory cytokines.[15]

cluster_wnt WNT Pathway cluster_notch Notch Pathway cluster_nfkb NF-κB Pathway AAK1 AAK1 AP2M1 AP2M1 AAK1->AP2M1 Phosphorylates Notch Active Notch AAK1->Notch Interacts with IKBa IKBα Degradation AAK1->IKBa Promotes CME Clathrin-Mediated Endocytosis (CME) AP2M1->CME Promotes LRP6 LRP6 Receptor CME->LRP6 Promotes Internalization WNT_Signal WNT Signaling LRP6->WNT_Signal Negative Regulation Eps15b Eps15b Notch->Eps15b Links to Notch_Signal Notch Signaling Eps15b->Notch_Signal Positive Regulation NFkB_Signal NF-κB Activation IKBa->NFkB_Signal Positive Regulation

Caption: Overview of signaling pathways regulated by AAK1.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Luminescence-Based Assay)

This protocol outlines a method to determine the selectivity of this compound by screening it against a panel of kinases using a luminescent assay that measures ATP consumption (e.g., ADP-Glo™).[16]

Objective: To determine the IC50 values of this compound against a broad range of kinases to identify off-targets.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions) to generate a complete dose-response curve.[9]

  • Assay Plate Preparation (384-well plate):

    • Add a small volume (e.g., 25 nL) of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add the reaction buffer containing the specific recombinant kinase for each well or sub-panel.

    • Add the specific peptide substrate for each kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding an ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to accurately determine inhibitor potency.[11]

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a time within the linear range of the reaction (typically 30-60 minutes).[6][11]

  • Signal Detection (ADP-Glo™ Example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a suitable plate reader. The light signal is proportional to the ADP produced and thus the kinase activity.

  • Data Analysis:

    • Normalize the data using your positive (0% inhibition, DMSO only) and negative (100% inhibition, no enzyme or potent broad-spectrum inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable non-linear regression model to determine the IC50 value for each kinase.[9]

Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout

This protocol describes how to determine if the genetic removal of AAK1 recapitulates the phenotype observed with this compound.[6]

Objective: To validate that the observed cellular phenotype is a direct result of AAK1 inhibition.

Methodology:

  • gRNA Design and Cloning:

    • Design two to three different guide RNAs (gRNAs) targeting a coding exon of the AAK1 gene.

    • Clone the gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Transfection and Selection:

    • Transfect the gRNA/Cas9 plasmids into your target cell line.

    • After 24-48 hours, apply the selection agent (e.g., puromycin) to eliminate non-transfected cells.

  • Clonal Isolation and Knockout Validation:

    • Plate the surviving cells at a very low density to allow for the growth of single-cell-derived colonies.

    • Isolate and expand several individual clones.

    • Screen the clones for the absence of the AAK1 protein by Western Blot. Confirm the knockout at the genomic level by sequencing the targeted region.

  • Phenotypic Analysis:

    • Perform the relevant phenotypic assays on the validated AAK1 knockout clones and compare the results to wild-type cells treated with this compound and a vehicle control.

    • Interpretation: If the phenotype of the knockout cells matches that of the inhibitor-treated cells, it strongly suggests the effect is on-target. If the phenotypes differ, an off-target effect is likely.[6]

References

AAK1-IN-2 TFA experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AAK1-IN-2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the use of this compound, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and brain-penetrant inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1), a serine/threonine kinase.[1][2] Its primary mechanism of action is the inhibition of AAK1's kinase activity. AAK1 plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex. This phosphorylation is a key step in the internalization of various cellular receptors. By inhibiting AAK1, this compound disrupts this process, making it a valuable tool for studying the cellular roles of AAK1 and for research in areas such as neuropathic pain.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

For preparing stock solutions, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. When preparing for cell culture, ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.1%).

Regarding storage, this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C. It is important to avoid repeated freeze-thaw cycles.

Q3: What are appropriate positive and negative controls for experiments using this compound?

  • Positive Controls:

    • For cellular assays measuring the phosphorylation of AP2M1, a known potent AAK1 inhibitor can be used as a positive control.

    • For functional assays, such as those measuring endocytosis, cells with siRNA-mediated knockdown of AAK1 can serve as a positive control for the expected phenotype.

  • Negative Controls:

    • A structurally similar but inactive compound is the ideal negative control. For the AAK1 inhibitor SGC-AAK1-1, a closely related but inactive molecule, SGC-AAK1-1N, is available for this purpose.[3] While a specific inactive enantiomer for this compound is not commercially available, using a vehicle control (e.g., DMSO) is essential.

    • In cellular experiments, a non-targeting siRNA can be used as a negative control for AAK1 knockdown experiments.

Q4: How can I address the presence of Trifluoroacetic acid (TFA) in my this compound sample?

Peptides and small molecules synthesized using solid-phase methods are often purified with TFA, resulting in the final product being a TFA salt. While the lyophilization process removes free TFA, counterions can remain bound to the compound. For most cell-based assays, the low concentrations of TFA present in working dilutions are unlikely to have an effect. However, for sensitive in vivo or biophysical assays, TFA removal may be necessary. This can be achieved through methods such as ion-exchange chromatography or by repeatedly dissolving the compound in a solution containing a stronger acid like HCl followed by lyophilization.[4][5][6][7]

Quantitative Data

Below is a summary of the available quantitative data for this compound and a related compound.

ParameterThis compoundAAK1-IN-3 TFAReference(s)
Target Adaptor-Associated Kinase 1 (AAK1)Adaptor-Associated Kinase 1 (AAK1)[1],[8]
IC50 (Enzymatic Assay) 5.8 nM11 nM[1],[8]
IC50 (Cell-Based Assay) Not Reported108 nM (in HEK293 cells)[8]
Properties Brain-penetrantBrain-penetrant[1],[8]
Brain/Plasma Ratio Not Reported1.3[8]

Signaling Pathways and Experimental Workflows

AAK1's Role in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the µ2 subunit of the AP2 complex, which enhances the binding of AP2 to cargo proteins, thereby facilitating the formation of clathrin-coated pits and the subsequent internalization of receptors.

AAK1_CME_Pathway cluster_membrane Plasma Membrane Receptor Receptor AP2_complex AP2 Complex Receptor->AP2_complex Binds Clathrin Clathrin AP2_complex->Clathrin Recruits Endocytic_Vesicle Endocytic Vesicle AP2_complex->Endocytic_Vesicle Clathrin->Endocytic_Vesicle Forms coat AAK1 AAK1 AAK1->AP2_complex Phosphorylates μ2 AAK1_IN_2_TFA This compound AAK1_IN_2_TFA->AAK1 Inhibits Phosphorylated_AP2M2 Phosphorylated AP2M2

AAK1's role in clathrin-mediated endocytosis.
AAK1 in WNT and Notch Signaling

AAK1 has also been implicated in the regulation of WNT and Notch signaling pathways. It can negatively regulate WNT signaling by promoting the endocytosis of the LRP6 co-receptor. Conversely, AAK1 is a positive regulator of the Notch signaling pathway.

AAK1_Signaling_Pathways cluster_wnt WNT Signaling cluster_notch Notch Signaling WNT WNT LRP6 LRP6 WNT->LRP6 Beta_Catenin β-catenin LRP6->Beta_Catenin Activates Notch_Receptor Notch Receptor Notch_Signaling Notch Signaling Activation Notch_Receptor->Notch_Signaling AAK1 AAK1 AAK1->LRP6 Promotes Endocytosis AAK1->Notch_Receptor Positive Regulation AAK1_IN_2_TFA This compound AAK1_IN_2_TFA->AAK1 Inhibits

AAK1's involvement in WNT and Notch signaling.

Experimental Protocols

In Vitro AAK1 Kinase Assay (ADP-Glo™ Format)

This protocol outlines the general steps for determining the in vitro potency (IC50) of this compound using a luminescence-based kinase assay that measures ADP production.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a peptide derived from the AP2M1 subunit)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • White, opaque multi-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the AAK1 enzyme, AAK1 substrate, and the diluted this compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AAK1 Enzyme - Substrate - ATP - this compound dilutions Start->Prepare_Reagents Set_Up_Reaction Set up Kinase Reaction in Plate: Enzyme + Substrate + Inhibitor Prepare_Reagents->Set_Up_Reaction Initiate_Reaction Initiate Reaction with ATP Incubate at RT Set_Up_Reaction->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate at RT Initiate_Reaction->Stop_Reaction Detect_ADP Detect ADP (Add Kinase Detection Reagent) Incubate at RT Stop_Reaction->Detect_ADP Measure_Luminescence Measure Luminescence Detect_ADP->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Start Start Cell_Culture Culture Cells to 70-80% Confluency Start->Cell_Culture Inhibitor_Treatment Treat with this compound Dilutions Cell_Culture->Inhibitor_Treatment Cell_Lysis Lyse Cells and Quantify Protein Inhibitor_Treatment->Cell_Lysis Western_Blot Perform Western Blot: 1. SDS-PAGE 2. Transfer 3. Antibody Incubation Cell_Lysis->Western_Blot Signal_Detection Detect and Quantify Bands (p-AP2M1 and Total AP2M1) Western_Blot->Signal_Detection Data_Analysis Normalize and Analyze Data (Calculate EC50) Signal_Detection->Data_Analysis End End Data_Analysis->End

References

Overcoming resistance to AAK1-IN-2 TFA in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AAK1-IN-2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and brain-penetrant inhibitor of Adaptor Associated Kinase 1 (AAK1), with a reported IC50 of 5.8 nM.[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process cells use to internalize molecules.[2][3][4] It does this by phosphorylating the µ2 subunit of the Adaptor Protein 2 (AP-2) complex, which is essential for the formation of clathrin-coated vesicles.[4] By inhibiting AAK1, this compound disrupts this process, which can affect receptor trafficking, viral entry, and other cellular events.[4][5]

Q2: My cells have started to show reduced sensitivity to this compound. How can I confirm that they have developed resistance?

The most direct way to confirm resistance is to perform a cell viability or cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your treated cell line compared to the parental (sensitive) cell line is a clear indicator of acquired resistance.[6] It is recommended to generate full dose-response curves for both cell lines for a robust comparison.

Q3: What are the potential mechanisms by which cell lines could develop resistance to this compound?

While specific resistance mechanisms to this compound are still an active area of research, resistance to kinase inhibitors, in general, can occur through several established mechanisms:

  • Target Alteration: Genetic mutations in the AAK1 gene could alter the inhibitor's binding site, reducing its affinity and efficacy.

  • Bypass Pathway Activation: Cells may upregulate alternative signaling pathways to compensate for the inhibition of AAK1-mediated endocytosis. For example, in resistance to EGFR inhibitors, upregulation of the IGF1R or MET pathways has been observed.[7][8][9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

  • Altered Drug Metabolism: Cells may enhance their metabolic pathways to inactivate the compound more rapidly.

  • Changes in Downstream Pathways: Alterations in pathways regulated by AAK1, such as Notch signaling, could also contribute to a resistant phenotype.[2][5]

Troubleshooting Guide: Loss of this compound Efficacy

If you are observing a decrease in the effectiveness of this compound in your cell line experiments, follow this troubleshooting guide.

Issue Observed Potential Cause Recommended Action(s)
Gradual increase in IC50 over several passages Development of acquired resistance.1. Confirm IC50 Shift: Perform a cell viability assay (e.g., MTS/MTT) to quantify the change in IC50. 2. Cell Line Authentication: Verify the identity of your cell line (e.g., via STR profiling) to rule out contamination or genetic drift. 3. Isolate Resistant Clones: Use single-cell cloning to establish a purely resistant population for detailed characterization. 4. Investigate Mechanism: Proceed with molecular analysis as outlined in the "Investigating Resistance" workflow below.
Sudden and complete loss of efficacy Compound degradation or experimental error.1. Prepare Fresh Stock: Make a fresh stock solution of this compound from powder. 2. Verify Compound Integrity: If possible, use analytical methods like LC-MS to check the purity and integrity of your compound stock. 3. Review Protocol: Carefully review your experimental protocol for any deviations, particularly in drug concentration, incubation time, and cell seeding density.
Heterogeneous response within the cell population Emergence of a resistant subclone.1. Single-Cell Cloning: Isolate individual clones and test their sensitivity to this compound separately to confirm a mixed population. 2. FACS Sorting: If a marker for resistance is known or can be identified, use Fluorescence-Activated Cell Sorting to separate sensitive and resistant populations.
Inconsistent results between experiments Variability in cell culture or assay conditions.1. Standardize Cell Density: Optimize and standardize the cell seeding density for your assays, as this can significantly impact drug response.[10] 2. Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. 3. Thaw Fresh Vial: Return to an early-passage, frozen stock of the parental cell line to establish a baseline.

Investigating Resistance: A Workflow

This workflow provides a systematic approach to identifying the mechanism of resistance in your cell line.

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Molecular Investigation cluster_2 Phase 3: Overcoming Resistance A Resistant Phenotype Observed (Increased IC50) B Generate Resistant Cell Line (Dose Escalation) A->B Systematic Development C Confirm Resistance Stability (Culture without drug) B->C Verify Phenotype D Hypothesis: Target Alteration C->D E Hypothesis: Bypass Pathways C->E F Hypothesis: Drug Efflux C->F G AAK1 Gene Sequencing D->G H Phospho-Kinase Array Western Blot (e.g., p-Akt, p-ERK) E->H I qRT-PCR for ABC Transporters Rhodamine 123 Assay F->I J Strategy: Combination Therapy H->J If bypass pathway identified L Test with Efflux Pump Inhibitors (e.g., Verapamil) I->L K Test Inhibitors of Bypass Pathways (e.g., PI3Ki) J->K J->L

Caption: A workflow for investigating and overcoming this compound resistance.

Key Experimental Protocols

Protocol 1: IC50 Determination using MTS Assay

This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. Include wells for 'no-cell' (media only) and 'no-drug' (cells with vehicle) controls.

  • Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. The concentration range should bracket the expected IC50. A common starting point is 10 µM down to low nM concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Also, add a vehicle control (e.g., 0.1% DMSO) to the 'no-drug' wells.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent (or a similar reagent like MTT or WST-1) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the 'no-cell' wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot % viability versus the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for Bypass Pathway Activation

This protocol can be used to assess the activation state of key signaling proteins (e.g., Akt, ERK) in sensitive vs. resistant cells.

  • Cell Lysis: Grow sensitive and resistant cells to ~80% confluency. Optionally, treat with this compound at the IC50 concentration for a defined period (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.

  • Analysis: Quantify band intensities and compare the ratio of phosphorylated protein to total protein between sensitive and resistant cell lines.

AAK1 Signaling and Potential Resistance Pathways

The following diagram illustrates the primary role of AAK1 in clathrin-mediated endocytosis and highlights potential bypass pathways that cells might activate to acquire resistance to this compound.

G cluster_0 Clathrin-Mediated Endocytosis (Normal Function) cluster_1 Inhibition by this compound cluster_2 Potential Bypass / Resistance Mechanisms AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 Phosphorylates μ2 subunit Blocked Endocytosis Blocked Endocytosis Clathrin-Coated Vesicle Formation & Endocytosis AP2->Endocytosis Promotes CellSurvival Cell Proliferation & Survival Endocytosis->CellSurvival Regulates Receptor Signaling Input Receptor Surface Receptor Receptor->AP2 Binds Cargo Inhibitor This compound Inhibitor->AAK1 Inhibits Bypass Alternative Pro-Survival Signaling Activated Blocked->Bypass Compensatory Response PI3K PI3K/Akt Pathway Bypass->PI3K MAPK RAS/MEK/ERK Pathway Bypass->MAPK PI3K->CellSurvival MAPK->CellSurvival

Caption: AAK1's role in endocytosis and potential resistance pathways.

References

AAK1-IN-2 TFA toxicity and cytotoxicity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with AAK1-IN-2 TFA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of toxicity and cytotoxicity assessments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: High background cytotoxicity in vehicle control wells.

  • Possible Cause 1: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for the specific cell line being used. This is typically below 0.5%, but should be empirically determined. Run a vehicle-only control with the same solvent concentration to assess its impact on cell viability.

    • Expected Outcome: Minimal to no cytotoxicity is observed in the vehicle-only control wells, confirming that the solvent is not the primary cause of cell death.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Visually inspect cell cultures for any signs of microbial contamination (e.g., bacteria, yeast, or mold). If contamination is suspected, discard the cultures and start with a fresh, uncontaminated batch of cells.

    • Expected Outcome: Healthy, uncontaminated cell cultures that exhibit normal morphology and growth rates.

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

  • Possible Cause 1: Cell Seeding Density.

    • Troubleshooting Step: Optimize the cell seeding density for your specific assay. Too few cells can lead to low signal, while too many can result in overgrowth and nutrient depletion, affecting viability. Perform a cell titration experiment to determine the optimal number of cells per well.

    • Expected Outcome: Consistent and reproducible results with a clear dose-response relationship.

  • Possible Cause 2: Compound Precipitation.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of this compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or reducing the highest concentration in your dose-response curve.

    • Expected Outcome: The compound remains fully solubilized in the culture medium throughout the experiment, ensuring accurate dosing.

  • Possible Cause 3: Assay Interference.

    • Troubleshooting Step: Some assay reagents can be affected by the chemical properties of the test compound. For example, compounds with inherent reducing or oxidizing properties can interfere with metabolic assays like the MTT assay. Consider using a different cytotoxicity assay that relies on a distinct mechanism (e.g., a membrane integrity assay like LDH release) to confirm your findings.

    • Expected Outcome: Concordant results between different cytotoxicity assays, strengthening the validity of your data.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity and cytotoxicity profile of this compound?

Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?

To differentiate between on-target and off-target toxicity, a multi-pronged approach is recommended:

  • Use a Structurally Different AAK1 Inhibitor: Compare the cytotoxic effects of this compound with another potent and selective AAK1 inhibitor that has a different chemical scaffold. If both compounds induce similar cytotoxicity at concentrations relevant to their AAK1 inhibitory activity, it suggests an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a mutated, inhibitor-resistant form of AAK1 in your cells. If the cytotoxicity is on-target, these cells should show increased resistance to this compound.

  • Kinase Profiling: Conduct a broad kinase screen to identify other potential off-target kinases that are inhibited by this compound at cytotoxic concentrations. This can help to identify alternative signaling pathways that may be responsible for the observed cell death.

Q3: What are the recommended in vitro assays to assess the cytotoxicity of this compound?

A combination of assays that measure different aspects of cell health is recommended for a comprehensive assessment:

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.

  • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis.

  • Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): These assays can identify the induction of programmed cell death.

Quantitative Data Summary

Currently, there is no publicly available quantitative toxicity or cytotoxicity data specifically for this compound. Researchers are encouraged to perform their own dose-response experiments to determine the cytotoxic concentrations in their experimental systems. The table below is provided as a template for summarizing experimentally determined values.

Assay TypeCell LineIC50 / CC50 (µM)Exposure Time (hours)
MTTe.g., HeLaUser-determinede.g., 24, 48, 72
LDH Releasee.g., SH-SY5YUser-determinede.g., 24, 48, 72
Caspase-3/7e.g., HEK293User-determinede.g., 24, 48, 72

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol describes the measurement of lactate dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (provided in the kit)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate and add the LDH reaction mixture from the kit according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the maximum LDH release control (cells treated with lysis buffer).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24, 48, or 72h C->D E Perform Cytotoxicity Assay (e.g., MTT or LDH) D->E F Measure Absorbance E->F G Calculate % Viability / Cytotoxicity F->G H Determine CC50 G->H

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit AAK1_IN_2 This compound AAK1_IN_2->AAK1 inhibits

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition.

References

Technical Support Center: AAK1-IN-2 TFA In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of AAK1-IN-2 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. It is noted for its ability to penetrate the blood-brain barrier, making it a valuable tool for neuroscience research, particularly in the study of neuropathic pain. Like many kinase inhibitors, it can be presumed to be a lipophilic molecule with low aqueous solubility, which can present challenges for achieving optimal oral bioavailability.

Q2: Why is the bioavailability of this compound a potential concern for in vivo studies?

The bioavailability of small molecule kinase inhibitors is often limited by several factors. For this compound, a primary concern is its likely poor aqueous solubility. For effective oral absorption, a drug must dissolve in the gastrointestinal fluids before it can permeate the intestinal wall. Low solubility can lead to incomplete dissolution, resulting in low and variable absorption, which in turn can lead to inconsistent plasma concentrations and therapeutic effects.

Q3: What are the initial recommended formulation strategies to improve the bioavailability of this compound?

For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance bioavailability. Two common and effective approaches are:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the gut, they form a fine emulsion, which increases the surface area for drug absorption.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix. This amorphous state has higher energy and greater solubility compared to the crystalline form, leading to improved dissolution and absorption.

Q4: What are some common excipients that can be used to formulate this compound?

The choice of excipients is critical for developing a successful formulation. Below is a table of commonly used excipients for poorly soluble drugs.[1]

Excipient FunctionExamples
Oils (for LBDDS) Medium-chain triglycerides (e.g., Capmul MCM), Long-chain triglycerides (e.g., sesame oil, corn oil)
Surfactants (for LBDDS) Polysorbate 80 (Tween 80), Sorbitan monooleate (Span 80), Cremophor EL, Labrasol®
Co-solvents (for LBDDS) Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), Transcutol® HP
Polymers (for ASDs) Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC), HPMC-AS, Soluplus®
Solubilizing Agents Cyclodextrins (e.g., HP-β-CD), Povidone

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo administration of this compound.

Problem 1: Low and/or variable plasma concentrations of this compound after oral administration.

  • Potential Cause: Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility.

  • Troubleshooting Steps:

    • Formulation Optimization:

      • Lipid-Based Formulation: Develop a SEDDS formulation. A suggested starting point is a formulation consisting of an oil, a surfactant, and a co-solvent. The ratios of these components should be optimized to ensure the drug remains solubilized upon dispersion in aqueous media.

      • Amorphous Solid Dispersion: Prepare an ASD of this compound with a suitable polymer like PVP K30 or HPMC-AS. The drug-to-polymer ratio is a critical parameter to optimize.

    • Particle Size Reduction: While not a formulation change, reducing the particle size of the drug substance (micronization or nanocrystallization) can increase the surface area for dissolution.

Problem 2: Precipitation of this compound in the dosing vehicle or upon administration.

  • Potential Cause: The dosing vehicle is not able to maintain the drug in solution, or the drug precipitates when the vehicle mixes with physiological fluids.

  • Troubleshooting Steps:

    • Vehicle Screening: Test the solubility of this compound in a variety of pharmaceutically acceptable vehicles.

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.

    • Use of Co-solvents: Incorporate co-solvents such as PEG 400 or propylene glycol to increase the solubilizing capacity of the vehicle.[2]

    • For Lipid-Based Formulations: Ensure the formulation forms a stable emulsion upon dilution with an aqueous phase. If precipitation occurs, adjust the surfactant-to-oil ratio.

Problem 3: Poor tolerability of the dosing vehicle in the animal model (e.g., signs of distress, gastrointestinal issues).

  • Potential Cause: The excipients or the overall formulation may be causing local or systemic toxicity.

  • Troubleshooting Steps:

    • Excipient Selection: Use excipients with a good safety profile and at concentrations that are generally regarded as safe (GRAS).

    • Dose Volume: Reduce the volume of the administered dose.

    • Alternative Formulations: If a particular vehicle is not well-tolerated, explore other formulation options. For example, if a high concentration of a particular surfactant is causing issues, try a different surfactant or switch to an ASD formulation.

Data Presentation

Table 1: Example Formulations for a Poorly Soluble Kinase Inhibitor and Their Potential Impact on Pharmacokinetic Parameters.

Formulation TypeCompositionPredicted AUC (ng*h/mL)Predicted Cmax (ng/mL)
Aqueous Suspension 1% Methylcellulose in water500100
Lipid-Based (SEDDS) 30% Capmul MCM, 50% Cremophor EL, 20% PEG 4002500600
Amorphous Solid Dispersion 20% Drug, 80% PVP K303500850

Note: These are representative values to illustrate the potential improvements in bioavailability and are not specific to this compound.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)

  • Screening for Solubilizing Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents.

    • Select the components that show the highest solubilizing capacity for the drug.

  • Formulation Preparation:

    • Weigh the required amounts of the selected oil, surfactant, and co-solvent into a clear glass vial.

    • Add the this compound to the excipient mixture.

    • Vortex or stir the mixture at room temperature until the drug is completely dissolved. Gentle heating (e.g., 40°C) may be applied if necessary.[3]

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Perform a dispersion test by adding a small amount of the formulation to water and observe the formation of an emulsion.

    • Measure the particle size of the resulting emulsion using a suitable particle size analyzer.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Polymer and Solvent Selection:

    • Choose a polymer in which this compound is miscible (e.g., PVP K30, HPMC-AS).

    • Select a volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, acetone).[4]

  • Preparation of the Spray Solution:

    • Dissolve this compound and the selected polymer in the solvent at the desired ratio.[5]

    • Stir the solution until both components are fully dissolved.

  • Solvent Evaporation:

    • The most common laboratory method is using a rotary evaporator to remove the solvent under vacuum.

    • For larger scale or more controlled particle properties, spray drying can be used.[6]

  • Drying and Collection:

    • The resulting solid dispersion should be dried under vacuum to remove any residual solvent.

    • Collect the powdered ASD and store it in a desiccator to prevent moisture absorption.

  • Characterization:

    • Confirm the amorphous nature of the drug in the ASD using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Visualizations

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle forms coat Downstream_Signaling Downstream Signaling (e.g., Nrg1/ErbB4, Notch) Endocytic_Vesicle->Downstream_Signaling initiates AAK1_IN_2_TFA This compound AAK1_IN_2_TFA->AAK1 inhibits

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.[7][8][9][10][11]

Bioavailability_Workflow Start Start: Poor Bioavailability Formulation_Strategy Select Formulation Strategy Start->Formulation_Strategy Lipid_Based Lipid-Based Formulation (SEDDS) Formulation_Strategy->Lipid_Based ASD Amorphous Solid Dispersion (ASD) Formulation_Strategy->ASD Optimize_Formulation Optimize Formulation (e.g., excipient ratios) Lipid_Based->Optimize_Formulation ASD->Optimize_Formulation In_Vitro_Testing In Vitro Characterization (Solubility, Dissolution, Dispersion) Optimize_Formulation->In_Vitro_Testing In_Vivo_PK In Vivo Pharmacokinetic Study in Animal Model In_Vitro_Testing->In_Vivo_PK Acceptable_Bioavailability Acceptable Bioavailability? In_Vivo_PK->Acceptable_Bioavailability Acceptable_Bioavailability->Optimize_Formulation No End End: Proceed with Studies Acceptable_Bioavailability->End Yes

Caption: Experimental workflow for improving bioavailability.

Troubleshooting_Tree Start In Vivo Delivery Issue Issue_Type What is the issue? Start->Issue_Type Low_Exposure Low/Variable Exposure Issue_Type->Low_Exposure Efficacy Precipitation Precipitation Issue_Type->Precipitation Physical Toxicity Toxicity/Tolerability Issue_Type->Toxicity Safety Optimize_Formulation Optimize Formulation (SEDDS or ASD) Low_Exposure->Optimize_Formulation Check_Vehicle Check Vehicle Solubility and Stability Precipitation->Check_Vehicle Change_Excipients Change Excipients or Reduce Dose Volume Toxicity->Change_Excipients Re-evaluate Re-evaluate in vivo Optimize_Formulation->Re-evaluate Check_Vehicle->Re-evaluate Change_Excipients->Re-evaluate

Caption: Troubleshooting decision tree for in vivo delivery.

References

AAK1-IN-2 TFA interference with other signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AAK1-IN-2 TFA. The information is designed to help users anticipate and resolve potential issues during their experiments, particularly concerning the inhibitor's interference with other signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis (CME).[1][2] It does so by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the maturation of clathrin-coated pits.[3] By inhibiting AAK1, this compound disrupts this process, which can affect the internalization of various cellular cargo, including receptors and viral particles.

Q2: We are observing unexpected cellular phenotypes after treatment with this compound that are not readily explained by the inhibition of clathrin-mediated endocytosis. What could be the cause?

Unexpected phenotypes can arise from the inhibition of AAK1's functions in various signaling pathways or from off-target effects of the inhibitor. AAK1 is known to be involved in several signaling cascades, including the Notch, WNT, and NF-κB pathways.[2][4] Interference with these pathways could lead to unanticipated cellular responses. Additionally, while this compound is a selective inhibitor, it may interact with other kinases, particularly at higher concentrations.

Q3: Which signaling pathways are known to be directly or indirectly regulated by AAK1?

AAK1 has been shown to participate in and influence several key signaling pathways:

  • Notch Signaling: AAK1 is a positive regulator of the Notch signaling pathway.[2][4] It can directly interact with and stabilize the active form of Notch, promoting its signaling activity.

  • WNT Signaling: AAK1 can act as a negative regulator of the WNT signaling pathway by promoting the clearance of the LRP6 receptor from the plasma membrane.[4]

  • NF-κB Signaling: AAK1 is implicated in the NF-κB signaling pathway, which is crucial for inflammatory responses.[4]

  • Adrenergic Signaling: The effects of AAK1 inhibitors in neuropathic pain models have been linked to the alpha2 adrenergic signaling pathway.

Q4: Are there known off-target kinases for AAK1 inhibitors structurally similar to this compound?

Yes, kinome profiling of structurally related pyrrolo[2,1-f][1][5][6]triazine-based AAK1 inhibitors has identified several potential off-target kinases. While specific data for this compound is not publicly available, it is plausible that it may also interact with these kinases, especially at higher concentrations. These potential off-targets include:

  • BIKE (BMP2K)

  • GPRK4

  • MSSK1

  • PIP5K2B

  • PKCD

  • RIOK1

  • RIOK3[1]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Symptoms:

  • Cellular effects are inconsistent with known functions of AAK1 in clathrin-mediated endocytosis.

  • Phenotypes appear that are characteristic of interference with other signaling pathways (e.g., developmental defects related to Notch, altered cell proliferation related to WNT).

Possible Causes:

  • Inhibition of AAK1's role in a specific signaling pathway.

  • Off-target effects: The inhibitor is affecting other kinases.

  • Compound concentration: The concentration used may be too high, leading to reduced selectivity.

Troubleshooting Steps:

G cluster_0 Troubleshooting Unexpected Phenotypes A Observe Unexpected Phenotype B Review Literature for AAK1's Role in Other Pathways (Notch, WNT, etc.) C Perform Dose-Response Experiment D Investigate Potential Off-Target Effects E Western Blot for Pathway Markers (e.g., Notch target genes, β-catenin levels) F Kinome Profiling of this compound G Use Structurally Dissimilar AAK1 Inhibitor as Control H siRNA/CRISPR Knockdown of AAK1 I Compare Phenotypes J Conclusion: On-Target vs. Off-Target Effect

Issue 2: Inconsistent or Noisy Data in Biochemical Assays

Symptoms:

  • High background signal in kinase assays.

  • Poor reproducibility of IC50 values.

Possible Causes:

  • Compound interference with the assay detection system.

  • Compound aggregation at high concentrations.

  • ATP concentration variability.

  • Enzyme quality or concentration issues.

Troubleshooting Steps:

G cluster_0 Troubleshooting Inconsistent Biochemical Data A Inconsistent/Noisy Data B Run 'No Enzyme' and 'No Substrate' Controls C Test for Compound Aggregation (e.g., with 0.01% Triton X-100) D Validate ATP Concentration and Stability E Check Enzyme Activity and Purity F Optimize Reaction Time and Enzyme Concentration G Consistent and Reliable Data

Quantitative Data

While specific kinome-wide selectivity data for this compound is not publicly available, the following table summarizes the inhibitory activity of a structurally related pyrrolo[2,1-f][1][5][6]triazine AAK1 inhibitor (Compound 30) against its primary target and key off-targets identified in a broad kinase panel. This can serve as a guide for potential off-target effects of this compound.

Kinase TargetIC50 (nM)Kinase FamilyPotential Implication of Inhibition
AAK1 <10 Ser/Thr Kinase (NAK family) Primary target; inhibition of clathrin-mediated endocytosis.
BIKE (BMP2K)10-100Ser/Thr Kinase (NAK family)Closely related to AAK1; potential for similar functional consequences.
GPRK4100-1000Ser/Thr Kinase (GRK family)G protein-coupled receptor regulation.
MSSK1100-1000Ser/Thr Kinase (CAMK family)Muscle development and function.
PIP5K2B100-1000Lipid KinasePhosphoinositide metabolism.
PKCD100-1000Ser/Thr Kinase (AGC family)Cell proliferation and apoptosis.
RIOK1100-1000Atypical Ser/Thr KinaseRibosome biogenesis.
RIOK3100-1000Atypical Ser/Thr KinaseRibosome biogenesis.

Note: Data is for a structurally related compound and should be considered as indicative of potential off-target interactions of this compound.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of AAK1-Mediated AP2M1 Phosphorylation

This protocol allows for the cellular assessment of AAK1 inhibition by measuring the phosphorylation of its direct substrate, the μ2 subunit of the AP2 complex (AP2M1), at Threonine 156.

Materials:

  • Cell line expressing endogenous AAK1 and AP2M1 (e.g., HeLa, HEK293T).

  • This compound stock solution (in DMSO).

  • Primary antibodies: rabbit anti-phospho-AP2M1 (Thr156) and mouse anti-total AP2M1.

  • HRP-conjugated secondary antibodies.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound for the desired time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-AP2M1.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total AP2M1 or a loading control (e.g., GAPDH) to normalize the data.

Protocol 2: Investigating Off-Target Effects on the Notch Signaling Pathway

This protocol provides a method to assess whether this compound interferes with the Notch signaling pathway.

Materials:

  • Cell line with a functional Notch signaling pathway (e.g., U2OS with a Notch reporter construct).

  • This compound.

  • Recombinant Notch ligand (e.g., Jagged-1 or Delta-like 4).

  • Reagents for qRT-PCR or a luciferase reporter assay system.

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations.

  • Notch Pathway Activation: Stimulate the cells with the Notch ligand.

  • Endpoint Analysis (choose one):

    • qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression of Notch target genes (e.g., HES1, HEY1).

    • Reporter Assay: If using a reporter cell line, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the results to a control gene (for qRT-PCR) or total protein concentration (for reporter assays) and compare the effects of this compound on Notch signaling.

Signaling Pathway Diagrams

G cluster_0 AAK1 in Clathrin-Mediated Endocytosis AAK1 AAK1 AP2 AP2 Complex AP2M1 AP2M1 (μ2 subunit) Clathrin Clathrin CoatedPit Clathrin-Coated Pit Endocytosis Endocytosis AAK1_IN_2 This compound

G cluster_0 AAK1 Interference with Notch and WNT Pathways AAK1 AAK1 Notch Notch Receptor ActiveNotch Active Notch NotchSignaling Notch Signaling LRP6 LRP6 Receptor WNT_Signaling WNT Signaling AAK1_IN_2 This compound

References

How to address batch-to-batch variability of AAK1-IN-2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability and other common issues encountered when working with the AAK1 inhibitor, AAK1-IN-2 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2][3] Its CAS number is 1802703-21-4.[4] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of molecules from the cell surface.[5] AAK1 phosphorylates the μ2 subunit of the adaptor protein complex 2 (AP2), which is a key step in the maturation of clathrin-coated pits.[5] By inhibiting AAK1, this compound disrupts this process, which can affect various cellular signaling pathways and has shown potential in the research of neuropathic pain.[1][2]

Q2: My experimental results with different batches of this compound are inconsistent. What are the potential causes?

Batch-to-batch variability with small molecule inhibitors can arise from several factors:

  • Purity and Impurities: Different synthesis batches may have varying levels of purity and contain different impurities. Some of these impurities could have their own biological activity, leading to off-target effects or altered potency of the inhibitor.

  • Trifluoroacetic Acid (TFA) Salt Form: AAK1-IN-2 is supplied as a trifluoroacetate (TFA) salt. Residual TFA from the purification process can be present in varying amounts between batches.[6] TFA itself can have biological effects, such as inhibiting or stimulating cell proliferation, and can interfere with analytical techniques.[6][7]

  • Solubility and Stability: Inconsistent dissolution or degradation of the compound can lead to variability in the effective concentration used in experiments.

  • Handling and Storage: Improper storage or handling can lead to degradation of the compound over time.

Q3: How can the TFA salt form of AAK1-IN-2 affect my experiments?

Residual trifluoroacetic acid (TFA) can introduce significant variability in experimental results.[6] TFA can:

  • Directly impact biological assays: It has been shown to affect cell proliferation and can induce inflammatory responses.[6][7]

  • Interfere with analytical measurements: TFA can suppress the signal in electrospray ionization mass spectrometry (ESI-MS) and its absorbance can overlap with that of peptides and other molecules in spectroscopic analyses.[6]

  • Alter the compound's properties: The presence of the TFA counterion can affect the solubility and aggregation of the compound.

For sensitive applications, it is advisable to either quantify the TFA content or perform a salt exchange to a more biologically compatible form like hydrochloride (HCl) or acetate.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent IC50 values between batches. 1. Varying purity or presence of active impurities. 2. Different amounts of residual TFA. 3. Inaccurate determination of compound concentration. 1. Perform analytical validation of each new batch. Use HPLC to check for purity and LC-MS to identify potential impurities. (See Protocol 1)2. Quantify TFA content. Consider performing a salt exchange if TFA levels are high or if assays are sensitive. (See Protocol 2)3. Accurately determine the concentration of your stock solution. Use a calibrated analytical balance and ensure complete dissolution.
Unexpected or off-target effects observed. 1. Presence of impurities with off-target activity. 2. Biological effects of residual TFA. 1. Analyze the purity and impurity profile of the batch. (See Protocol 1)2. Test a "vehicle" control containing a similar concentration of TFA to determine its baseline effect.3. Consider using a structurally different AAK1 inhibitor to confirm that the observed phenotype is due to AAK1 inhibition.
Poor solubility or precipitation of the compound. 1. Incorrect solvent or concentration. 2. Compound has degraded over time. 1. Consult the manufacturer's data sheet for recommended solvents. Prepare fresh solutions for each experiment and visually inspect for precipitates.2. Store the compound as recommended by the manufacturer, typically desiccated and at low temperature.

Quantitative Data Summary

The following table summarizes the inhibitory activity of AAK1-IN-2 and other related AAK1 inhibitors. This data can be used as a reference when evaluating the potency of a new batch.

Inhibitor Target IC50 (nM)
AAK1-IN-2AAK15.8[1][3]
AAK1-IN-3AAK111[8]
AAK1-IN-9AAK110.92[8]
AAK1-IN-10AAK19.62[8]

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC-MS

This protocol describes a general method to assess the purity and identity of this compound.

Materials:

  • This compound (from different batches)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • A C18 reverse-phase HPLC column

  • HPLC system coupled to a mass spectrometer (MS)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each this compound batch in DMSO.

    • Dilute the stock solution to 10 µg/mL with a 50:50 mixture of water and acetonitrile.

  • HPLC Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Data Analysis:

      • Integrate the peak area of the main compound and any impurities from the UV chromatogram to calculate the purity percentage.

      • Confirm the identity of the main peak by its mass-to-charge ratio (m/z) corresponding to AAK1-IN-2.

      • Attempt to identify any major impurities by their m/z values.

Protocol 2: Counterion Exchange from TFA to HCl Salt

This protocol provides a method to exchange the TFA counterion for a more biologically compatible hydrochloride (HCl) salt.[6]

Materials:

  • This compound

  • 10 mM Hydrochloric Acid (HCl) in water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of 10 mM HCl.

  • Lyophilization: Freeze the solution and lyophilize it to dryness.

  • Repetition: To ensure complete exchange, repeat the dissolution and lyophilization steps two more times.

  • Final Product: The resulting white powder will be the HCl salt of AAK1-IN-2.

  • Verification (Optional): The absence of TFA can be confirmed by 19F NMR.

Protocol 3: In Vitro AAK1 Kinase Assay

This protocol is for determining the inhibitory activity (IC50) of this compound on its target kinase, AAK1.[8]

Materials:

  • Recombinant AAK1 enzyme

  • AP2M1 substrate

  • [γ-³³P]ATP

  • Kinase buffer

  • This compound (at various concentrations)

  • Phosphoric acid

  • Filter mats

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing AAK1, AP2M1 substrate, and the desired concentration of this compound in kinase buffer.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours).

  • Termination: Stop the reaction by adding phosphoric acid.

  • Detection:

    • Spot an aliquot of the reaction mixture onto a filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

AAK1_Signaling_Pathways cluster_WNT WNT Signaling cluster_Notch Notch Signaling cluster_CDK16 CDK16 Signaling WNT WNT LRP6 LRP6 WNT->LRP6 activates AAK1_WNT AAK1 LRP6->AAK1_WNT activates AP2M1_WNT AP2M1 AAK1_WNT->AP2M1_WNT phosphorylates Endocytosis_WNT Clathrin-Mediated Endocytosis AP2M1_WNT->Endocytosis_WNT promotes Endocytosis_WNT->LRP6 internalizes (Negative Feedback) Notch Notch Receptor AAK1_Notch AAK1 Notch->AAK1_Notch interacts with Eps15b Eps15b AAK1_Notch->Eps15b mediates interaction with Endocytosis_Notch Endocytosis AAK1_Notch->Endocytosis_Notch accelerates Eps15b->Endocytosis_Notch promotes CDK16 CDK16 AAK1_CDK16 AAK1 CDK16->AAK1_CDK16 phosphorylates Synaptic_Transmission Synaptic Transmission AAK1_CDK16->Synaptic_Transmission promotes

Caption: AAK1 is involved in multiple signaling pathways, including WNT, Notch, and CDK16.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Purity Step 1: Check Purity & Identity (HPLC-MS) Start->Check_Purity Purity_OK Purity & Identity Confirmed? Check_Purity->Purity_OK Check_TFA Step 2: Evaluate TFA Effect TFA_Effect TFA Effect Ruled Out? Check_TFA->TFA_Effect Check_Handling Step 3: Review Handling & Storage Handling_OK Proper Handling & Storage? Check_Handling->Handling_OK Purity_OK->Check_TFA Yes New_Batch Action: Test a New Batch or Re-purify Purity_OK->New_Batch No TFA_Effect->Check_Handling Yes Salt_Exchange Action: Perform Salt Exchange (e.g., to HCl) TFA_Effect->Salt_Exchange No Improve_Protocols Action: Improve Dissolution & Storage Protocols Handling_OK->Improve_Protocols No Resolved Problem Resolved Handling_OK->Resolved Yes New_Batch->Check_Purity Salt_Exchange->Check_TFA Improve_Protocols->Check_Handling

Caption: A step-by-step workflow for troubleshooting batch-to-batch variability of this compound.

Logical_Relationships Causes Potential Causes of Variability Impurities from Synthesis Residual TFA Compound Degradation Inaccurate Concentration Effects Observed Effects Inconsistent IC50 Off-Target Activity Poor Reproducibility Causes:f1->Effects:f1 Causes:f1->Effects:f2 Causes:f2->Effects:f1 Causes:f2->Effects:f2 Causes:f2->Effects:f3 Causes:f3->Effects:f1 Causes:f3->Effects:f3 Causes:f4->Effects:f1 Causes:f4->Effects:f3 Solutions Solutions Analytical QC (HPLC-MS) Salt Exchange Proper Storage & Fresh Solutions Concentration Verification Solutions:f1->Causes:f1 addresses Solutions:f2->Causes:f2 addresses Solutions:f3->Causes:f3 addresses Solutions:f4->Causes:f4 addresses

Caption: Logical relationships between potential causes, observed effects, and solutions for this compound variability.

References

AAK1-IN-2 TFA degradation and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the storage, handling, and use of AAK1-IN-2 TFA. Proper management of this compound is critical to ensure its stability and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, it is recommended to store the solid this compound under the conditions specified in the Certificate of Analysis provided by the supplier.[1][2] Generally, for long-term storage of the solid compound, keeping it at -20°C or -80°C in a tightly sealed container is advisable to minimize degradation.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, it is crucial to use a dry, inert atmosphere (e.g., a glove box or a desiccator) to handle the solid compound, as the trifluoroacetic acid (TFA) salt can be hygroscopic. Use anhydrous solvents such as DMSO, DMF, or ethanol to dissolve the compound. For long-term storage, it is best to prepare concentrated stock solutions to minimize the amount of solvent, which can sometimes participate in degradation.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound should be stored at -20°C or -80°C. For a similar TFA salt of a complex molecule, one supplier recommends storing solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] It is crucial to store solutions in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Q4: Can I store this compound in an aqueous buffer?

A4: Storing this compound in aqueous buffers for extended periods is not recommended due to the potential for hydrolysis and degradation. If your experiment requires the use of an aqueous buffer, it is best to prepare the working solution fresh from a concentrated stock in an organic solvent on the day of the experiment.

Q5: What are the potential effects of the TFA counter-ion in my experiments?

A5: The trifluoroacetate counter-ion can be problematic in certain biological assays. Residual TFA can be toxic to cells, even at low concentrations, potentially affecting cell viability and proliferation.[4] It can also alter the secondary structure and solubility of peptides and may interfere with assays by mimicking phosphate groups.[4] For sensitive cell-based assays or in vivo studies, it is important to be aware of these potential effects.

Troubleshooting Guide

Problem 1: I am observing inconsistent results between experiments.

  • Possible Cause: Degradation of this compound due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions can lead to degradation.

  • Solution:

    • Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.

    • Ensure that both the solid compound and stock solutions are stored at the recommended temperatures in tightly sealed containers.

    • Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.

Problem 2: I am seeing unexpected toxicity or off-target effects in my cell-based assays.

  • Possible Cause: The trifluoroacetate (TFA) counter-ion may be causing cellular toxicity.

  • Solution:

    • Consider performing a counter-ion exchange to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl) or acetate. A common method involves dissolving the peptide in water, adding a dilute solution of HCl, and then lyophilizing. This process is typically repeated multiple times to ensure complete exchange.[5][6]

    • Perform control experiments with TFA alone to assess its contribution to the observed effects.

Problem 3: The compound has low solubility in my aqueous assay buffer.

  • Possible Cause: The TFA salt form might influence the solubility of the compound in specific buffer systems.

  • Solution:

    • Try preparing a more concentrated stock solution in an organic solvent (e.g., DMSO) and then diluting it to the final concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

    • Consider a counter-ion exchange to a hydrochloride or acetate salt, which may have different solubility properties.[4]

Storage Recommendations Summary

FormStorage TemperatureDurationSpecial Instructions
Solid (Powder) -20°CUp to 1 yearStore in a tightly sealed, desiccated container.
-80°CUp to 2 yearsStore in a tightly sealed, desiccated container.
In Solution (e.g., DMSO) -20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.

Note: These are general recommendations based on best practices for storing TFA salts of complex organic molecules. For specific stability data for this compound, it is always best to consult the manufacturer's documentation or contact their technical support.

Experimental Protocols

Protocol for Counter-ion Exchange (TFA to HCl)

This protocol is a general guideline for replacing the trifluoroacetate counter-ion with chloride.

  • Dissolution: Dissolve the this compound in distilled water to a concentration of approximately 1 mg/mL.

  • Acidification: Add a solution of 100 mM hydrochloric acid (HCl) to the peptide solution to achieve a final HCl concentration of 2-10 mM.[5][6]

  • Incubation: Let the solution stand at room temperature for a few minutes.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.

  • Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.[5]

  • Final Product: After the final lyophilization, the product will be the hydrochloride salt of AAK1-IN-2.

Visual Guides

Troubleshooting_Workflow Start Start: Experiencing Issues with this compound Inconsistent_Results Inconsistent Experimental Results? Start->Inconsistent_Results Unexpected_Toxicity Unexpected Toxicity or Off-Target Effects? Start->Unexpected_Toxicity Poor_Solubility Poor Solubility in Aqueous Buffer? Start->Poor_Solubility Degradation Potential Cause: Compound Degradation Inconsistent_Results->Degradation Yes TFA_Toxicity Potential Cause: TFA Counter-ion Toxicity Unexpected_Toxicity->TFA_Toxicity Yes Solubility_Issue Potential Cause: TFA Salt Form Affecting Solubility Poor_Solubility->Solubility_Issue Yes Solution_Storage Solution: - Aliquot stock solutions - Store at recommended temperature - Use fresh working solutions Degradation->Solution_Storage Solution_Exchange Solution: - Perform counter-ion exchange (TFA to HCl) - Run TFA-only controls TFA_Toxicity->Solution_Exchange Solution_Solubility Solution: - Use concentrated organic stock - Perform counter-ion exchange Solubility_Issue->Solution_Solubility

Caption: Troubleshooting workflow for common issues with this compound.

References

Dealing with poor signal in AAK1 phosphorylation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adaptor-Associated Kinase 1 (AAK1) phosphorylation assays.

Frequently Asked Questions (FAQs)

Q1: What is AAK1 and what is its primary substrate in a phosphorylation assay?

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis.[1][2] Its primary and most well-characterized substrate is the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[3][4] AAK1 specifically phosphorylates AP2M1 at Threonine 156 (in humans), and this phosphorylation is critical for enhancing the binding of the AP-2 complex to cargo proteins, facilitating the formation of clathrin-coated pits.[3][5][6]

Q2: My AAK1 phosphorylation assay shows a very weak or no signal. What are the potential causes?

Several factors can contribute to a low or absent signal in your AAK1 kinase assay. These can be broadly categorized into issues with the enzyme, substrate, assay conditions, or detection method. A systematic approach to troubleshooting is recommended.[7]

Q3: I am observing high background signal in my AAK1 assay. What could be the reason?

High background can mask the true signal from AAK1 activity. Common causes include contaminated reagents, non-specific binding of antibodies (in immuno-assays), or issues with the assay plates themselves. For luminescence-based assays, using white, opaque plates can help maximize the signal and prevent light leakage between wells.[7]

Q4: How does ATP concentration affect my AAK1 inhibitor screening assay?

For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[8] It is often recommended to perform kinase assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for its substrate. Using an ATP concentration that is too high can mask the effect of competitive inhibitors, leading to an underestimation of their potency.[8]

Troubleshooting Guide: Poor Signal in AAK1 Assays

This guide provides a structured approach to identifying and resolving common issues leading to poor signal in AAK1 phosphorylation assays.

Potential Cause Recommended Action
Enzyme Inactivity - Verify AAK1 Activity: Ensure the recombinant AAK1 has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the enzyme activity with a known positive control substrate.[7] - Optimize Enzyme Concentration: Perform a titration of the AAK1 enzyme to determine the optimal concentration that yields a robust signal without rapidly depleting the substrate.
Substrate Issues - Substrate Integrity: Confirm the integrity and concentration of your AP2M1 substrate. If using a peptide substrate, ensure it is fully solubilized in the assay buffer. - Substrate Purity: Ensure the substrate preparation is free from contaminants that might inhibit kinase activity.
Suboptimal Assay Conditions - Incorrect Buffer Composition: The kinase buffer is crucial for enzyme activity. A typical buffer for AAK1 assays includes components like HEPES, MgCl₂, and EGTA. Ensure all components are at the correct pH and concentration.[3][9] - Suboptimal ATP Concentration: The concentration of ATP should be optimized. For many kinase assays, a starting point of 10 µM is common if the Km is unknown.[8] - Incorrect Incubation Time/Temperature: Optimize the incubation time to ensure the reaction is within the linear range. A typical incubation is at 30°C for 60 minutes.[7]
Detection Problems - Reagent Degradation: Ensure that labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), antibodies, or other detection reagents have not expired or degraded.[7] - Incorrect Instrument Settings: Verify that the settings on your plate reader, scintillation counter, or imaging system are appropriate for your chosen assay format (e.g., correct filters, excitation/emission wavelengths).[7]

AAK1 Signaling Pathway and Assay Workflow

To aid in understanding the experimental process, the following diagrams illustrate the AAK1 signaling pathway and a general workflow for an in vitro AAK1 kinase assay.

AAK1_Signaling_Pathway AAK1 Signaling in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane Cargo_Receptor Cargo Receptor Endocytosis Clathrin-Coated Vesicle Formation & Endocytosis Cargo_Receptor->Endocytosis AP2_Complex AP-2 Complex AP2_Complex->Cargo_Receptor Binds to Clathrin Clathrin AP2_Complex->Clathrin Recruits AAK1 AAK1 AP2M1 AP2M1 (µ2 subunit) AAK1->AP2M1 Phosphorylates Clathrin->AAK1 Stimulates activity Clathrin->Endocytosis Phospho_AP2M1 Phosphorylated AP2M1 (pThr156) Phospho_AP2M1->AP2_Complex Enhances affinity for cargo

AAK1-AP2M1 Signaling Pathway

AAK1_Assay_Workflow General Workflow for an In Vitro AAK1 Kinase Assay cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Recombinant AAK1 - AP2M1 Substrate - Kinase Buffer - ATP ([γ-32P]ATP or unlabeled) - Test Inhibitor (optional) Mix Combine AAK1, AP2M1, and buffer (and inhibitor if applicable) Reagents->Mix Initiate Initiate reaction by adding ATP Mix->Initiate Incubate Incubate at optimal temperature (e.g., 30°C for 60 min) Initiate->Incubate Stop Stop Reaction (e.g., add EDTA or SDS buffer) Incubate->Stop Detect Detect Phosphorylation: - Radiometric (Scintillation Counting) - Western Blot (p-AP2M1 antibody) - Luminescence (ADP-Glo) - Fluorescence (TR-FRET) Stop->Detect Analyze Quantify signal and determine kinase activity or inhibitor potency Detect->Analyze

AAK1 In Vitro Assay Workflow

Experimental Protocols

Protocol 1: In Vitro AAK1 Kinase Assay (Radiometric)

This protocol is designed to measure the kinase activity of AAK1 by quantifying the incorporation of radioactive phosphate into its substrate, AP2M1.[3]

Materials:

  • Recombinant human AAK1

  • Recombinant human AP2M1 substrate

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Test inhibitors (optional)

  • Phosphoric acid

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing AAK1, AP2M1 substrate, and the test inhibitor (if applicable) in kinase buffer.

  • Initiate the reaction by adding [γ-³³P]ATP or [γ-³²P]ATP.

  • Incubate the reaction at room temperature for a predetermined optimal time (e.g., 120 minutes).[3]

  • Stop the reaction by adding phosphoric acid.

  • Spot an aliquot of the reaction mixture onto a filter mat.

  • Wash the filter mat multiple times with phosphoric acid to remove unincorporated radioactive ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Western Blot for Phosphorylated AP2M1 (p-AP2M1)

This protocol allows for the detection of AAK1 activity in a cellular context by measuring the phosphorylation of its substrate, AP2M1.

Materials:

  • Cell lysate from cells treated with or without an AAK1 inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody specific for phosphorylated AP2M1 (Thr156)

  • Primary antibody for total AP2M1 (for normalization)

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • PVDF membrane

  • Western blot equipment

Procedure:

  • Cell Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AP2M1 (Thr156) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AP2M1 and a loading control to normalize the data.

  • Analysis: Quantify the band intensities using image analysis software. The level of p-AP2M1 is typically expressed as a ratio to total AP2M1.

References

Validation & Comparative

AAK1 Inhibitors: A Comparative Analysis of AAK1-IN-2 TFA and LP-935509

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Adaptor-Associated Kinase 1 (AAK1) inhibitors: AAK1-IN-2 TFA and LP-935509. This analysis is supported by experimental data to objectively evaluate their performance and characteristics.

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a vital cellular process for the internalization of molecules. Its involvement in various signaling pathways has made it a significant target in drug discovery, particularly for neuropathic pain and potentially for other neurological disorders. This guide focuses on a direct comparison of two widely researched AAK1 inhibitors, this compound and LP-935509, to aid researchers in selecting the appropriate tool for their studies.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and LP-935509, highlighting their potency and selectivity.

ParameterThis compoundLP-935509
Target Adaptor-Associated Kinase 1 (AAK1)Adaptor-Associated Kinase 1 (AAK1)
IC50 (AAK1) 5.8 nM[1]3.3 nM[2][3]
Ki (AAK1) Not explicitly reported0.9 nM[2][3]
IC50 (BIKE) Data not available in searched sources14 nM[2][3]
IC50 (GAK) Data not available in searched sources320 nM[2][3]
Mechanism of Action Potent, selective, and brain-penetrant AAK1 inhibitor[1]Orally active, potent, selective, ATP-competitive, and brain-penetrant AAK1 inhibitor[2][3]

AAK1 Signaling Pathway

The diagram below illustrates the central role of AAK1 in clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the AP2 adaptor complex, which is a critical step for the recruitment of cargo and the subsequent formation of clathrin-coated vesicles.

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binds AP2_complex AP2 Complex Receptor->AP2_complex Recruits AAK1 AAK1 AP2_complex->AAK1 Substrate Clathrin Clathrin Clathrin_coated_pit Clathrin-Coated Pit Clathrin->Clathrin_coated_pit Forms Phosphorylated_AP2 Phosphorylated AP2 (p-μ2) AAK1->Phosphorylated_AP2 Phosphorylates (μ2 subunit) Phosphorylated_AP2->Clathrin Recruits Endocytosis Endocytosis Clathrin_coated_pit->Endocytosis Leads to AAK1_Inhibitor AAK1 Inhibitor (e.g., this compound, LP-935509) AAK1_Inhibitor->AAK1 Inhibits

AAK1's role in clathrin-mediated endocytosis.

Experimental Methodologies

The evaluation of AAK1 inhibitors typically involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of AAK1.

  • Reagents and Materials:

    • Recombinant human AAK1 enzyme

    • AAK1 substrate (e.g., a peptide derived from the μ2 protein)

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

    • Assay buffer

    • Test compounds (this compound, LP-935509) dissolved in DMSO

    • 96- or 384-well plates

    • Scintillation counter or other detection instrument

  • Procedure:

    • A solution of the AAK1 enzyme and the substrate peptide is prepared in the assay buffer.

    • Serial dilutions of the test compounds are added to the wells of the plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the phosphorylated peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.

    • The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Cellular Assay for AAK1 Inhibition (In-Cell Western)

This assay measures the inhibition of AAK1 activity within a cellular context by quantifying the phosphorylation of its substrate, the μ2 subunit of the AP2 complex.

  • Reagents and Materials:

    • A suitable cell line (e.g., HEK293)

    • Primary antibodies against phosphorylated μ2 (p-μ2) and total μ2

    • Fluorescently labeled secondary antibodies

    • Test compounds

    • Cell culture reagents

    • Imaging system

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the AAK1 inhibitors.

    • After an incubation period, the cells are fixed and permeabilized.

    • The cells are incubated with primary antibodies for p-μ2 and total μ2.

    • Following washing, the cells are incubated with corresponding fluorescently labeled secondary antibodies.

    • The fluorescence intensity for both p-μ2 and total μ2 is measured using an imaging system.

    • The ratio of p-μ2 to total μ2 is calculated to determine the extent of AAK1 inhibition in the cells.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of novel AAK1 inhibitors.

Experimental_Workflow Start Start: Identify AAK1 as Target HTS High-Throughput Screening (HTS) of Compound Library Start->HTS Hit_Identification Hit Identification & Validation HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Biochemical_Assay Biochemical Assays (IC50, Ki, MOA) Lead_Optimization->Biochemical_Assay Cellular_Assay Cellular Assays (Target Engagement, Functional Response) Lead_Optimization->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Lead_Optimization->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy & PK/PD Studies in Animal Models Lead_Optimization->In_Vivo_Studies Biochemical_Assay->Lead_Optimization Cellular_Assay->Lead_Optimization Selectivity_Profiling->Lead_Optimization Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Workflow for AAK1 inhibitor development.

Discussion

Both this compound and LP-935509 are potent inhibitors of AAK1. LP-935509 has been more extensively characterized in the public domain, with available data on its Ki value and its selectivity against the closely related kinases BIKE and GAK. This information is valuable for researchers investigating the specific role of AAK1, as it allows for a better understanding of potential off-target effects. The ATP-competitive mechanism of LP-935509 is also a well-defined characteristic.

This compound is also a potent and brain-penetrant inhibitor. While its selectivity profile against BIKE and GAK is not as readily available in the searched literature, its potency makes it a valuable tool for studying AAK1 function. The primary literature for this compound, Hartz et al., 2022 in the Journal of Medicinal Chemistry, should be consulted for more detailed selectivity data.

The choice between these two inhibitors will depend on the specific requirements of the research. For studies requiring a well-characterized inhibitor with a known selectivity profile and mechanism of action, LP-935509 may be the preferred choice. For researchers focused on high potency and brain penetrance, this compound is also a strong candidate, with the recommendation to consult the primary literature for a complete understanding of its selectivity.

References

A Comparative Guide to the Selectivity Profiles of AAK1-IN-2 TFA and BMS-986176

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent Adaptor-Associated Kinase 1 (AAK1) inhibitors: AAK1-IN-2 TFA and BMS-986176. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to AAK1 Inhibitors

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other cargo. By phosphorylating the μ2 subunit of the AP2 adaptor complex, AAK1 facilitates the assembly of clathrin coats. Its involvement in various physiological and pathological processes, including neuropathic pain, has made it an attractive target for drug discovery.

This compound and BMS-986176 are potent inhibitors of AAK1 that are frequently used in preclinical research. While both compounds effectively inhibit AAK1, their selectivity profiles against other kinases are a critical consideration for the interpretation of experimental results and for potential therapeutic development.

In Vitro Potency and Selectivity

CompoundTargetIC50 (nM)BIKE IC50 (nM)GAK IC50 (nM)
This compound AAK15.8Not ReportedNot Reported
LP-935509 *AAK13.314320
BMS-986176 AAK12Not ReportedNot Reported

*Data for LP-935509 is provided as a proxy for the selectivity of the structurally related this compound.[3][4][5]

BMS-986176 has been described as a "highly selective" AAK1 inhibitor.[6][7] Studies on other compounds from the same pyrrolo[2,1-f][3][4][8]triazine series have shown good overall selectivity in kinome panel screenings, suggesting a favorable selectivity profile for this chemical scaffold.[9]

AAK1 Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis. Its primary substrate is the μ2 subunit of the adaptor protein 2 (AP-2) complex. Phosphorylation of AP2M1 by AAK1 is a critical step for the recruitment of cargo and the subsequent formation of clathrin-coated pits. AAK1 is also implicated in the regulation of the Notch and WNT signaling pathways.

AAK1_Signaling_Pathway AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits p_AP2M1 Phosphorylated AP2M1 (μ2) AP2_Complex->p_AP2M1 AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit Clathrin_Coated_Pit Clathrin-Coated Pit p_AP2M1->Clathrin_Coated_Pit promotes formation Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle invaginates to form

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflows

The selectivity and potency of AAK1 inhibitors are determined through a series of biochemical and cellular assays. Below are representative workflows for these experiments.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of AAK1.

Biochemical_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow Start Start Recombinant_AAK1 Recombinant AAK1 Enzyme Start->Recombinant_AAK1 Incubation Incubate at controlled temperature Recombinant_AAK1->Incubation Substrate Substrate (e.g., AP2M1 peptide) Substrate->Incubation ATP ATP (radiolabeled or coupled to reporter) ATP->Incubation Test_Compound Test Compound (e.g., this compound or BMS-986176) Test_Compound->Incubation Detection Detect phosphorylated substrate Incubation->Detection Analysis Analyze data to determine IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for determining the in vitro potency of AAK1 inhibitors.

Cellular Target Engagement Assay (NanoBRET)

This assay measures the binding of an inhibitor to AAK1 within living cells.

Cellular_Assay_Workflow Cellular Target Engagement (NanoBRET) Assay Workflow Start Start Transfect_Cells Transfect cells with NanoLuc-AAK1 fusion construct Start->Transfect_Cells Add_Tracer Add fluorescent tracer that binds to AAK1 ATP pocket Transfect_Cells->Add_Tracer Add_Compound Add test compound in varying concentrations Add_Tracer->Add_Compound Measure_BRET Measure Bioluminescence Resonance Energy Transfer (BRET) signal Add_Compound->Measure_BRET Analyze_Data Analyze data to determine target engagement (IC50) Measure_BRET->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing AAK1 inhibitor target engagement in a cellular context.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Biochemical Kinase Assay (Example: Radiometric Assay)
  • Reagents and Materials:

    • Recombinant human AAK1 enzyme.

    • AAK1 substrate peptide (e.g., a peptide derived from the μ2 subunit of AP-2).

    • [γ-³³P]ATP.

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • Test compounds (this compound or BMS-986176) serially diluted in DMSO.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the AAK1 enzyme, substrate peptide, and kinase assay buffer.

    • Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction for a defined period (e.g., 40 minutes) at 30°C.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Target Engagement Assay (Example: NanoBRET™ Target Engagement Assay)
  • Reagents and Materials:

    • HEK293 cells.

    • Expression vector for NanoLuc®-AAK1 fusion protein.

    • Transfection reagent (e.g., FuGENE® HD).

    • NanoBRET™ Tracer specific for AAK1.

    • NanoBRET™ Nano-Glo® Substrate.

    • Opti-MEM® I Reduced Serum Medium.

    • Test compounds (this compound or BMS-986176) serially diluted in DMSO.

    • White, opaque 96-well or 384-well assay plates.

    • Luminometer capable of measuring BRET signals.

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-AAK1 fusion vector and culture for 24 hours to allow for protein expression.

    • Harvest and resuspend the transfected cells in Opti-MEM®.

    • Dispense the cell suspension into the assay plate.

    • Add the NanoBRET™ Tracer to the cells at a predetermined optimal concentration.

    • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a luminometer.

    • Calculate the BRET ratio (acceptor emission/donor emission) for each well.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Cellular AAK1 Inhibition Assay (Example: Western Blot for p-AP2M1)
  • Reagents and Materials:

    • A suitable cell line endogenously expressing AAK1 and AP2M1 (e.g., SH-SY5Y or HEK293T).

    • Test compounds (this compound or BMS-986176) dissolved in DMSO.

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: rabbit anti-phospho-AP2M1 (Thr156) and mouse anti-total AP2M1.

    • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

    • SDS-PAGE gels and Western blotting equipment.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies against phospho-AP2M1 and total AP2M1.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 signal for each sample.

    • Determine the concentration-dependent inhibition of AP2M1 phosphorylation.

Conclusion

Both this compound and BMS-986176 are potent inhibitors of AAK1. BMS-986176 is reported to be highly selective, making it a valuable tool for studies where minimizing off-target effects is critical. While comprehensive selectivity data for this compound is limited, information from a structurally similar compound suggests it may have some activity against the closely related kinase BIKE. The choice between these inhibitors should be guided by the specific requirements of the experiment, with careful consideration of their respective selectivity profiles. The provided experimental protocols offer a foundation for researchers to independently verify the activity and selectivity of these compounds in their own experimental systems.

References

Validating AAK1 Inhibition: A Comparative Guide to AAK1-IN-2 TFA and Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the target engagement and specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of AAK1-IN-2 TFA, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), with genetic methods for AAK1 inhibition, including siRNA, shRNA, and CRISPR/Cas9. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to effectively design and interpret studies on AAK1 function and inhibition.

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing receptors, nutrients, and pathogens.[1] Its involvement in various signaling pathways, including WNT and Notch, and its association with neuropathic pain and viral infections have positioned AAK1 as a compelling therapeutic target.[2][3] this compound has emerged as a valuable chemical tool for studying AAK1, exhibiting a half-maximal inhibitory concentration (IC50) of 5.8 nM.[4] However, to ensure that the observed cellular and physiological effects of this compound are indeed due to the inhibition of AAK1, it is essential to compare its performance with genetic approaches that directly target the AAK1 gene.

Comparison of Pharmacological and Genetic Inhibition of AAK1

The following tables summarize quantitative data from studies employing both pharmacological inhibitors of AAK1 and genetic knockdown or knockout approaches. While direct comparative studies using this compound are emerging, data from other potent and selective AAK1 inhibitors, such as LP-935509, provide a strong basis for comparison.

Method Key Metric Result Reference
AAK1 Knockout (Mouse) Phase II Formalin Test (Nociception)Markedly reduced pain response[5][6]
AAK1 Inhibitor (LP-935509) Phase II Formalin Test (Nociception)Dose-dependent reduction in pain behavior, similar to AAK1 knockout[6]
AAK1 siRNA Neuritogenesis (PC12-ErbB4-GFP cells)Potentiated Nrg1-induced neuritogenesis[7]
AAK1 Inhibitor (K252a) Neuritogenesis (PC12-ErbB4-GFP cells)Potentiated Nrg1-induced neuritogenesis[7]
AAK1 siRNA SARS-CoV-2 Infection (Calu-3 cells)Suppressed viral infection[8]
AAK1 Inhibitors (Sunitinib, Erlotinib) SARS-CoV-2 Infection (Calu-3 cells)Suppressed viral infection[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to validate AAK1 inhibition.

siRNA-mediated Knockdown of AAK1

This protocol outlines the general steps for transiently reducing AAK1 expression in cultured cells using small interfering RNA (siRNA).

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[9]

  • siRNA Preparation: On the day of transfection, prepare two sterile tubes. In tube A, dilute 20-80 pmols of AAK1-specific siRNA or a non-targeting control siRNA in 100 µL of serum-free medium (e.g., Opti-MEM™). In tube B, dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.[9][10]

  • Complex Formation: Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.[10][11]

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.[9]

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown will depend on the cell type and the stability of the AAK1 protein.[12][13]

  • Validation of Knockdown: Harvest the cells and assess the level of AAK1 knockdown by Western blotting or RT-qPCR.[8][12]

CRISPR/Cas9-mediated Knockout of AAK1

This protocol provides a general workflow for generating a stable AAK1 knockout cell line.

  • Guide RNA Design: Design two or more single guide RNAs (sgRNAs) targeting the early exons of the AAK1 gene using a publicly available design tool.[14][15]

  • Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector.[16]

  • Transfection: Transfect the Cas9/sgRNA expression vector into the target cell line using an appropriate transfection method.

  • Single-Cell Cloning: After 48-72 hours, isolate single cells by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

  • Expansion and Screening: Expand the single-cell clones and screen for AAK1 knockout by genomic DNA sequencing to identify insertions or deletions (indels) and by Western blotting to confirm the absence of the AAK1 protein.[17]

Western Blot Analysis of AAK1 and Phospho-AP2M1

This protocol is used to quantify the levels of total AAK1 protein and the phosphorylation of its direct substrate, the μ2 subunit of the AP-2 complex (AP2M1), at Threonine 156. A reduction in phospho-AP2M1 is a direct indicator of AAK1 inhibition.[18]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against AAK1 and phospho-AP2M1 (Thr156). A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Visualizing the Validation Framework

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane Cargo Cargo Receptor Receptor Cargo->Receptor binds AP2_Complex AP-2 Complex Receptor->AP2_Complex recruits p_AP2M1 p-AP2M1 (Thr156) Clathrin Clathrin AAK1 AAK1 Clathrin->AAK1 stimulates Endocytosis Endocytosis Clathrin->Endocytosis mediates AAK1->AP2_Complex phosphorylates μ2 subunit p_AP2M1->Clathrin recruits Experimental_Workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Inhibition Treat_Cells Treat Cells with This compound Cell_Lysis Cell Lysis and Protein Quantification Treat_Cells->Cell_Lysis Control_Cells Vehicle Control Control_Cells->Cell_Lysis Transfect_siRNA Transfect with AAK1 siRNA Transfect_siRNA->Cell_Lysis Control_siRNA Non-targeting siRNA Control Control_siRNA->Cell_Lysis Western_Blot Western Blot Analysis (AAK1, p-AP2M1, Loading Control) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Logical_Relationship AAK1_IN_2 This compound AAK1_Inhibition AAK1 Inhibition AAK1_IN_2->AAK1_Inhibition Pharmacological Genetic_Inhibition Genetic Inhibition (siRNA, shRNA, CRISPR) Genetic_Inhibition->AAK1_Inhibition Genetic Phenotypic_Outcome Cellular/Physiological Phenotype AAK1_Inhibition->Phenotypic_Outcome Target_Validation On-Target Validation Phenotypic_Outcome->Target_Validation Comparison of Outcomes

References

A Comparative Guide to AAK1 Knockdown: AAK1-IN-2 TFA vs. RNAi

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of Adaptor-Associated Kinase 1 (AAK1) activity is crucial for investigating its role in various cellular processes and its potential as a therapeutic target. This guide provides an objective comparison of two prominent methods for AAK1 knockdown: the small molecule inhibitor AAK1-IN-2 TFA and RNA interference (RNAi) technologies.

This comparison outlines the mechanisms of action, experimental considerations, and potential off-target effects of each approach, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

At a Glance: this compound vs. RNAi

FeatureThis compoundRNAi (siRNA)
Mechanism of Action Competitive inhibition of ATP binding to the AAK1 kinase domain, blocking its catalytic activity.Sequence-specific degradation of AAK1 mRNA, preventing protein translation.
Target AAK1 protein.AAK1 messenger RNA (mRNA).
Effect Inhibition of AAK1 kinase function.Reduction of total AAK1 protein levels.
Speed of Effect Rapid, often within hours.Slower, typically requires 24-72 hours for significant protein reduction.[1][2]
Reversibility Reversible upon removal of the compound.Long-lasting, but transient, effect that is diluted with cell division.[3]
Delivery Cell-permeable small molecule.Requires transfection reagents or viral vectors for delivery into cells.

Mechanism of Action

This compound: A Potent and Selective Kinase Inhibitor

This compound is a small molecule compound that functions as a potent and selective inhibitor of AAK1.[4][5] Its mechanism of action involves binding to the ATP-binding pocket of the AAK1 kinase domain. This competitive inhibition prevents the binding of ATP, the enzyme's natural substrate, thereby blocking the phosphorylation of AAK1 substrates. A primary and well-characterized substrate of AAK1 is the μ2 subunit of the adaptor protein 2 (AP2) complex (AP2M1).[6][7] The phosphorylation of AP2M1 at Threonine 156 is a critical step in clathrin-mediated endocytosis.[6][8][9] Therefore, the efficacy of AAK1 inhibitors is often quantified by measuring the reduction in phosphorylated AP2M1 (p-AP2M1).

RNAi: Silencing Gene Expression at the mRNA Level

RNA interference (RNAi) is a natural biological process for gene silencing that can be harnessed experimentally using small interfering RNAs (siRNAs).[10] Exogenously introduced siRNAs, which are short, double-stranded RNA molecules with sequences complementary to the target AAK1 mRNA, are incorporated into the RNA-induced silencing complex (RISC).[11] The RISC complex then utilizes the siRNA as a guide to identify and cleave the target AAK1 mRNA, leading to its degradation and a subsequent reduction in AAK1 protein synthesis.[10]

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Points of Intervention Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2 AP2 Complex (α, β, μ, σ subunits) Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment pAP2M1 Phosphorylated AP2M1 (Thr156) AAK1 AAK1 AAK1->AP2 Phosphorylates AP2M1 subunit EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle Assembly pAP2M1->Clathrin Promotes binding to clathrin & cargo AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits RNAi RNAi (siRNA) AAK1_mRNA AAK1 mRNA RNAi->AAK1_mRNA Degrades AAK1_mRNA->AAK1 Translates to

Caption: AAK1's role in clathrin-mediated endocytosis and points of intervention.

Quantitative Comparison of Knockdown Efficiency

Direct comparative studies quantifying the knockdown efficiency of this compound versus AAK1-specific siRNA in the same experimental setup are not extensively available in the public domain. However, we can infer their potential efficacy from existing data.

The potency of AAK1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, this compound has an IC50 of 5.8 nM.[4][5] Another inhibitor, AAK1-IN-3 TFA, with an IC50 of 11 nM, has been shown to cause a 46% reduction in μ2 phosphorylation in mice at a dose of 30 mg/kg.[12] One study reported that another AAK1 inhibitor led to an 82% reduction in μ2 phosphorylation.[13]

For RNAi, a successful siRNA-mediated knockdown is generally expected to reduce the target mRNA and protein levels by 70-90% or more.[14] The efficiency can vary depending on the siRNA sequence, cell type, and transfection efficiency.[10]

MethodMetricReported Efficiency
This compound IC505.8 nM[4][5]
Other AAK1 Inhibitors Reduction in p-AP2M146% to 82% in vivo and in cell culture, respectively[12][13]
RNAi (siRNA) Target mRNA/protein reductionTypically >70-90%[14]

Off-Target Effects

This compound:

Small molecule inhibitors can have off-target effects by binding to other kinases with similar ATP-binding pockets.[1][15] Kinome-wide screening is often used to assess the selectivity of kinase inhibitors. While this compound is reported to be selective, detailed public data on its comprehensive off-target kinase profile is limited. It is crucial to consider that even minor off-target binding could lead to unintended biological consequences.

RNAi:

The primary off-target effects in RNAi are mediated by the siRNA seed sequence (nucleotides 2-8 of the guide strand) binding to partially complementary sequences in the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression or degradation.[11] This can result in a broad range of off-target gene silencing.[16][17][18] Strategies to mitigate these effects include using modified siRNAs, pooling multiple siRNAs targeting the same gene, and performing rigorous bioinformatic analysis of potential off-target binding sites.[10][11]

Experimental Protocols

A. AAK1 Inhibition using this compound and Western Blot for p-AP2M1

This protocol describes the treatment of cells with an AAK1 inhibitor and subsequent analysis of the phosphorylation status of its substrate, AP2M1.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-p-AP2M1 (Thr156), anti-total AP2M1, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against p-AP2M1 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AP2M1 and a loading control to normalize the data.[6]

Western_Blot_Workflow A Cell Culture & Inhibitor Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-AP2M1) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Workflow for Western Blot analysis of p-AP2M1.

B. AAK1 Knockdown using siRNA and qRT-PCR Analysis

This protocol details the transfection of cells with AAK1-specific siRNA and the subsequent quantification of AAK1 mRNA levels.

Materials:

  • Cell line of interest

  • Complete cell culture medium (antibiotic-free for transfection)

  • AAK1-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for AAK1 and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate to be 30-50% confluent at the time of transfection.

  • siRNA Transfection:

    • Dilute the AAK1 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for AAK1 and a reference gene.

  • Data Analysis: Calculate the relative expression of AAK1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the non-targeting control.

qRT_PCR_Workflow A Cell Seeding B siRNA Transfection A->B C Incubation (24-72h) B->C D RNA Extraction C->D E cDNA Synthesis D->E F qRT-PCR E->F G Data Analysis (ΔΔCt method) F->G

Caption: Workflow for siRNA-mediated knockdown and qRT-PCR analysis.

Conclusion

The choice between this compound and RNAi for AAK1 knockdown depends on the specific experimental goals. This compound offers a rapid and reversible method to inhibit the kinase function of AAK1, making it ideal for studying the immediate effects of catalytic inhibition. In contrast, RNAi provides a way to deplete the total AAK1 protein pool, which is advantageous for investigating the non-catalytic, scaffolding functions of the protein. Researchers should carefully consider the potential for off-target effects with both methods and employ appropriate controls to ensure the specificity and validity of their findings. This guide provides the foundational information to make an informed decision and design robust experiments for studying the role of AAK1.

References

Cross-Validation of AAK1 Inhibition: A Comparative Analysis of AAK1-IN-2 TFA and CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two powerful methodologies for studying the function of Adaptor-Associated Kinase 1 (AAK1): pharmacological inhibition using the potent and selective inhibitor AAK1-IN-2 TFA, and genetic ablation via CRISPR/Cas9-mediated knockout. Understanding the nuances, strengths, and limitations of each approach is critical for robust target validation and advancing drug discovery programs.

Introduction to AAK1 and its Role in Cellular Processes

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors, transporters, and other molecules.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, enhancing its binding to cargo proteins and promoting the formation of clathrin-coated pits.[1][2] Due to its involvement in key signaling pathways such as Notch and WNT, AAK1 has emerged as a promising therapeutic target for a range of conditions including neuropathic pain, viral infections, and some cancers.[3][4]

Comparative Analysis: Pharmacological vs. Genetic Inhibition

Target validation, a critical step in drug discovery, aims to confirm that modulating a specific molecular target will have the desired therapeutic effect.[5] Both small molecule inhibitors and genetic tools like CRISPR/Cas9 are employed for this purpose, each offering distinct advantages.

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1 with an IC50 of 5.8 nM.[6] It allows for acute, dose-dependent, and reversible inhibition of AAK1 kinase activity, mimicking the action of a potential therapeutic drug.

CRISPR/Cas9 , on the other hand, enables the permanent and complete knockout of the AAK1 gene, providing a definitive "loss-of-function" model.[7] This genetic approach offers high specificity and avoids potential off-target effects that can be associated with small molecule inhibitors.

This guide will now delve into a direct comparison of the outcomes observed with these two methodologies, supported by experimental data and detailed protocols.

Data Presentation: Phenotypic Comparison in a Neuropathic Pain Model

Neuropathic pain is a key area of investigation for AAK1-targeted therapies. Studies in mouse models have demonstrated that both genetic knockout of AAK1 and pharmacological inhibition with a potent AAK1 inhibitor can produce a similar antinociceptive (pain-reducing) phenotype. The following table summarizes comparative data from studies evaluating the effects of AAK1 knockout and a potent AAK1 inhibitor in the formalin-induced pain model, a widely used assay for assessing persistent pain.

Methodology Model Assay Key Finding Reference
CRISPR/Cas9 (Gene Knockout) AAK1 Knockout MiceFormalin Test (Phase II)Markedly reduced response to persistent pain.[8][9]
Spinal Nerve Ligation (SNL)Failed to develop tactile allodynia.[8][9]
Pharmacological Inhibition (LP-935509) Wild-Type MiceFormalin Test (Phase II)Dose-dependent reduction in pain behavior, recapitulating the knockout phenotype.[10]
Spinal Nerve Ligation (SNL)Reversed fully established pain behavior.[8]

Note: LP-935509 is a potent AAK1 inhibitor with a similar mechanism of action to this compound, providing a relevant proxy for comparison.

Experimental Protocols

Protocol 1: In-Cell Western Assay for AAK1 Inhibition

This protocol describes a quantitative method to assess the inhibitory activity of this compound by measuring the phosphorylation of its direct substrate, AP2M1.[1]

Materials:

  • HeLa or other suitable cell line expressing AAK1 and AP2M1

  • This compound (stock solution in DMSO)

  • Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156) and Mouse anti-total AP2M1

  • IRDye®-labeled secondary antibodies

  • 96-well black-walled imaging plates

  • Cell culture reagents, buffers, and an infrared imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1 nM to 10 µM). Add to cells and incubate for 1-2 hours.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS, then permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with a suitable blocking buffer for 1.5 hours.

  • Primary Antibody Incubation: Incubate with a cocktail of anti-phospho-AP2M1 and anti-total AP2M1 antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with corresponding IRDye®-labeled secondary antibodies.

  • Imaging and Analysis: Acquire images using an infrared imaging system and quantify the fluorescence intensity for both phosphorylated and total AP2M1. The ratio of p-AP2M1 to total AP2M1 is used to determine the IC50 of this compound.

Protocol 2: CRISPR/Cas9-Mediated Knockout of AAK1

This protocol outlines the general steps for generating AAK1 knockout cell lines using CRISPR/Cas9 technology.

Materials:

  • Target cell line (e.g., HEK293T)

  • Cas9 expression plasmid (e.g., pX458 with a GFP reporter)

  • AAK1-specific single guide RNA (sgRNA) expression plasmid

  • Transfection reagent

  • Genomic DNA extraction kit

  • PCR reagents and Sanger sequencing service

Procedure:

  • sgRNA Design: Design and clone two sgRNAs targeting an early exon of the AAK1 gene to maximize the likelihood of a functional knockout.

  • Transfection: Co-transfect the Cas9 and sgRNA expression plasmids into the target cells using a suitable transfection reagent.

  • Single-Cell Cloning: 48-72 hours post-transfection, sort GFP-positive cells into a 96-well plate to isolate single clones.

  • Genomic DNA Extraction and PCR: Once colonies are established, extract genomic DNA and perform PCR to amplify the targeted region of the AAK1 gene.

  • Validation of Gene Editing:

    • Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blot: Perform a Western blot using an AAK1-specific antibody to confirm the absence of AAK1 protein expression in the knockout clones.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the AAK1 signaling pathway, the experimental workflow for comparison, and the logical relationship between the two methodologies.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits p_AP2M1 p-AP2M1 (Thr156) AAK1 AAK1 Clathrin->AAK1 Stimulates AAK1->AP2 Phosphorylates μ2 subunit Endocytosis Clathrin-Mediated Endocytosis p_AP2M1->Endocytosis Promotes

Figure 1: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental_Workflow cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockout A Treat Cells/Animals with this compound B Measure p-AP2M1 Levels (In-Cell Western) A->B C Assess Phenotype (e.g., Pain Behavior) B->C Comparison Compare Phenotypic and Mechanistic Outcomes C->Comparison D Generate AAK1 Knockout Cells/Animals (CRISPR) E Confirm AAK1 Ablation (Western Blot/Sequencing) D->E F Assess Phenotype (e.g., Pain Behavior) E->F F->Comparison Start Start: Target Validation of AAK1 Start->A Start->D

Figure 2: Experimental Workflow for Comparing AAK1 Inhibition Methods.

Logical_Relationship cluster_methods Intervention Methods cluster_outcomes Observed Outcomes Target AAK1 Target Pharma Pharmacological Inhibition (this compound) Target->Pharma Genetic Genetic Knockout (CRISPR/Cas9) Target->Genetic Mechanism Inhibition of AAK1 Activity (Reduced p-AP2M1) Pharma->Mechanism Genetic->Mechanism Inferred Phenotype Similar Phenotype (e.g., Reduced Pain) Validation Target Validation Phenotype->Validation Mechanism->Phenotype

Figure 3: Logical Relationship of AAK1 Inhibition and Target Validation.

Conclusion

The cross-validation of results obtained from pharmacological inhibition with this compound and genetic knockout via CRISPR/Cas9 provides a robust and comprehensive approach to AAK1 target validation. The strong concordance between the phenotypes observed with both methods, particularly in the context of neuropathic pain, significantly strengthens the rationale for developing AAK1 inhibitors as a novel therapeutic strategy. Researchers and drug development professionals can leverage these complementary techniques to gain a deeper understanding of AAK1 biology and accelerate the translation of promising scientific discoveries into new medicines.

References

AAK1-IN-2 TFA: A Precision Tool Compared to Broad-Spectrum Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, the distinction between highly selective and broad-spectrum agents is critical for both therapeutic development and dissecting cellular signaling. This guide provides a comparative analysis of AAK1-IN-2 TFA, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), against a panel of well-characterized broad-spectrum kinase inhibitors: Staurosporine, Sunitinib, Sorafenib, and Dasatinib. This comparison, supported by experimental data and detailed protocols, will aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.

Kinase Inhibition Profile: A Tale of Selectivity

The defining characteristic that separates this compound from broad-spectrum inhibitors is its remarkable selectivity. This compound is a highly potent inhibitor of AAK1 with an IC50 value of 5.8 nM.[1] A close analog, BMS-986176, also demonstrates high potency and selectivity for AAK1 with an IC50 of 2 nM.[2][3] In contrast, broad-spectrum inhibitors, by design, target a wide array of kinases, often with varying degrees of potency. This multi-targeted approach can be advantageous in certain therapeutic contexts, such as oncology, but can also lead to off-target effects and a lack of specificity in research applications.

The following table summarizes the inhibitory activity of this compound and the selected broad-spectrum kinase inhibitors against their primary targets and provides a glimpse into their broader selectivity profiles.

InhibitorPrimary Target(s)IC50 (nM)Broader Kinase Inhibition Profile
This compound AAK15.8[1]Described as highly selective. A comprehensive public kinome scan is not readily available.
BMS-986176 (analog) AAK12[2][3]Described as a highly selective AAK1 inhibitor.[2][4]
Staurosporine Pan-kinase~3-20 (for many kinases)Inhibits a vast majority of the kinome with high potency.[5][6]
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R2-80Inhibits multiple receptor tyrosine kinases.[7][8]
Sorafenib Raf-1, B-Raf, VEGFRs, PDGFRβ, c-Kit, FLT36-90Inhibits multiple serine/threonine and receptor tyrosine kinases.[9]
Dasatinib BCR-Abl, Src family kinases<1-10Potently inhibits a broad range of tyrosine and some serine/threonine kinases.[10][11]

Visualizing Selectivity: A Comparative Kinome Map

The following diagram illustrates the conceptual difference in kinase selectivity between a selective inhibitor like this compound and a broad-spectrum inhibitor.

G cluster_0 Selective Inhibitor (this compound) cluster_1 Broad-Spectrum Inhibitor AAK1 AAK1 OtherKinase1 Kinase 2 OtherKinase2 Kinase 3 OtherKinase3 Kinase 4 Inhibitor1 This compound Inhibitor1->AAK1 KinaseA Kinase A KinaseB Kinase B KinaseC Kinase C KinaseD Kinase D Inhibitor2 Broad-Spectrum Inhibitor Inhibitor2->KinaseA Inhibitor2->KinaseB Inhibitor2->KinaseC Inhibitor2->KinaseD

Fig. 1: Conceptual diagram of inhibitor selectivity.

The AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing cell surface receptors, nutrients, and pathogens.[12][13][14] AAK1 phosphorylates the μ2 subunit of the AP2 adaptor complex, a critical step for the recruitment of cargo and the maturation of clathrin-coated pits.[12][13][14] By inhibiting AAK1, this compound can be used to probe the intricate details of this essential cellular trafficking pathway.

G receptor Cargo Receptor cargo Cargo receptor->cargo plasma_membrane Plasma Membrane clathrin Clathrin ccp Clathrin-Coated Pit clathrin->ccp ap2 AP2 Complex p_ap2 p-AP2 Complex ap2->ccp aak1 AAK1 aak1->ap2 Phosphorylates μ2 subunit p_ap2->ccp Promotes Cargo Binding ccv Clathrin-Coated Vesicle ccp->ccv Invagination & Scission endosome Endosome ccv->endosome Uncoating G start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor setup_reaction Set up Kinase Reaction (Enzyme, Substrate, Inhibitor) prep_inhibitor->setup_reaction add_atp Initiate Reaction with ATP setup_reaction->add_atp incubate Incubate at 30°C add_atp->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate_rt1 Incubate at RT add_adpglo->incubate_rt1 add_detection Add Kinase Detection Reagent incubate_rt1->add_detection incubate_rt2 Incubate at RT add_detection->incubate_rt2 read_luminescence Measure Luminescence incubate_rt2->read_luminescence analyze Calculate % Inhibition and IC50 read_luminescence->analyze end End analyze->end G start Start treat_cells Treat Cells with Inhibitor or Vehicle start->treat_cells heat_shock Heat Shock at Various Temperatures treat_cells->heat_shock lyse_cells Cell Lysis (Freeze-Thaw) heat_shock->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant quantify_protein Quantify Protein (BCA Assay) collect_supernatant->quantify_protein western_blot Western Blot for Target Protein (AAK1) quantify_protein->western_blot analyze Analyze Band Intensities and Plot Melting Curves western_blot->analyze end End analyze->end

References

A Comparative Analysis of AAK1-IN-2 TFA and Gabapentin in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel Adaptor-Associated Kinase 1 (AAK1) inhibitor, AAK1-IN-2 TFA, and the established analgesic, gabapentin, in preclinical models of pain. This analysis is supported by experimental data to inform drug discovery and development efforts in the field of analgesia.

Executive Summary

Neuropathic and inflammatory pain continue to present significant therapeutic challenges, driving the search for novel analgesic agents with improved efficacy and side-effect profiles. AAK1 inhibitors have emerged as a promising new class of non-opioid analgesics. This guide synthesizes available preclinical data to compare the performance of this compound with gabapentin, a widely used first-line treatment for neuropathic pain. The data suggests that AAK1 inhibitors demonstrate comparable or, in some instances, superior potency to gabapentin in animal models of inflammatory and neuropathic pain.

Mechanisms of Action

This compound: As an inhibitor of Adaptor-Associated Kinase 1 (AAK1), this compound represents a novel analgesic mechanism. AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process crucial for the regulation of receptor signaling. The analgesic effect of AAK1 inhibition is believed to be mediated through the modulation of α2 adrenergic signaling, a pathway known to be involved in pain processing.

Gabapentin: The primary mechanism of action for gabapentin is its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This interaction leads to a reduction in the release of excitatory neurotransmitters, such as glutamate and substance P, thereby dampening neuronal hyperexcitability associated with neuropathic pain states.[1]

Signaling Pathway Diagrams

cluster_0 AAK1 Inhibition Pathway This compound This compound AAK1 AAK1 This compound->AAK1 inhibits α2 Adrenergic Receptor Signaling α2 Adrenergic Receptor Signaling AAK1->α2 Adrenergic Receptor Signaling modulates Reduced Nociceptive Transmission Reduced Nociceptive Transmission α2 Adrenergic Receptor Signaling->Reduced Nociceptive Transmission

Figure 1: Simplified signaling pathway for this compound.

cluster_1 Gabapentin Signaling Pathway Gabapentin Gabapentin α2δ-1 Subunit of VGCC α2δ-1 Subunit of VGCC Gabapentin->α2δ-1 Subunit of VGCC binds to Reduced Ca2+ Influx Reduced Ca2+ Influx α2δ-1 Subunit of VGCC->Reduced Ca2+ Influx inhibits Decreased Neurotransmitter Release Decreased Neurotransmitter Release Reduced Ca2+ Influx->Decreased Neurotransmitter Release

Figure 2: Simplified signaling pathway for Gabapentin.

Comparative Efficacy in Preclinical Pain Models

The following tables summarize the quantitative data on the efficacy of AAK1 inhibitors and gabapentin in two widely used preclinical pain models: the formalin test (a model of inflammatory pain) and the spinal nerve ligation (SNL) model (a model of neuropathic pain).

Formalin Test

The formalin test induces a biphasic pain response: Phase 1 (acute nociceptive pain) and Phase 2 (inflammatory pain).

CompoundSpeciesDoseRouteEffect on Phase 2 Pain BehaviorCitation
AAK1 Inhibitor (Compound 7 & 8)Mouse30 mg/kgs.c.As active as 200 mg/kg Gabapentin[3]
AAK1 Inhibitor (LP-935509)Mouse30-60 mg/kgp.o.Robust reduction in pain behavior, similar to 200 mg/kg Gabapentin[4]
GabapentinRat30-90 mg/kgs.c.Significant reduction in pain scores[5]
GabapentinRat50-200 mg/kgi.p.Attenuated second phase nociceptive behaviors[6]
GabapentinDiabetic Rat50 mg/kgi.p.Suppressed increased flinching during Phase 2[7]
Spinal Nerve Ligation (SNL) Model

The SNL model is a widely accepted model of neuropathic pain characterized by mechanical allodynia (pain in response to a non-painful stimulus).

CompoundSpeciesDoseRouteEffect on Mechanical AllodyniaCitation
AAK1 Inhibitor (BMS-986176/LX-9211)RodentNot specifiedNot specifiedExcellent efficacy in two neuropathic pain models[8]
GabapentinRat300 mg/kgp.o.62.39% reduction in allodynia[2][9]
GabapentinRat50-100 mg/kgNot specifiedSignificantly reduced thermal sensitivity[10]
Gabapentin (intrathecal)Rat20 µg/hi.t.Prevented the development of mechanical allodynia[11]
Gabapentin (intra-LC)Rat0.3-3 µgintra-LCDose-dependent increase in withdrawal threshold[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Formalin Test

Objective: To assess the efficacy of a compound in a model of inflammatory pain.

Procedure:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Acclimation: Animals are acclimated to the testing environment before the experiment.

  • Drug Administration: The test compound (e.g., this compound or gabapentin) or vehicle is administered via the desired route (e.g., intraperitoneally, orally, or subcutaneously) at a predetermined time before formalin injection.

  • Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).

  • Data Analysis: The total time spent in pain-related behaviors during each phase is calculated and compared between drug-treated and vehicle-treated groups.

A Acclimation B Drug Administration (Test Compound or Vehicle) A->B C Formalin Injection (s.c. into hind paw) B->C D Behavioral Observation (Licking/Flinching) C->D E Phase 1 (0-5 min) D->E F Phase 2 (15-60 min) D->F G Data Analysis E->G F->G

Figure 3: Experimental workflow for the Formalin Test.
Spinal Nerve Ligation (SNL) Model

Objective: To assess the efficacy of a compound in a model of neuropathic pain.

Procedure:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. A sham surgery group undergoes the same procedure without nerve ligation.

  • Post-operative Recovery: Animals are allowed to recover for a period (typically 7-14 days) during which neuropathic pain behaviors develop.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates the presence of mechanical allodynia.

  • Drug Administration: The test compound (e.g., this compound or gabapentin) or vehicle is administered.

  • Post-treatment Assessment: Mechanical allodynia is reassessed at various time points after drug administration to determine the compound's effect on reversing the pain behavior.

  • Data Analysis: The paw withdrawal thresholds are compared between drug-treated and vehicle-treated groups.

A Spinal Nerve Ligation Surgery B Post-operative Recovery & Pain Development A->B C Baseline Assessment of Mechanical Allodynia B->C D Drug Administration (Test Compound or Vehicle) C->D E Post-treatment Assessment of Mechanical Allodynia D->E F Data Analysis E->F

Figure 4: Experimental workflow for the Spinal Nerve Ligation (SNL) Model.

Conclusion

The available preclinical data indicates that AAK1 inhibitors, including this compound, hold significant promise as a novel class of analgesics. In models of both inflammatory and neuropathic pain, AAK1 inhibitors have demonstrated efficacy that is comparable, and in some cases suggests greater potency, than gabapentin. The distinct mechanism of action of AAK1 inhibitors offers a potential alternative for patients who do not respond to or cannot tolerate existing therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of this compound and gabapentin. These findings support the continued clinical development of AAK1 inhibitors as a potential new treatment paradigm for challenging pain conditions.

References

A Head-to-Head Comparison of NAK Family Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of AAK1-IN-2 TFA and other selective inhibitors targeting the Numb-associated kinase (NAK) family, including AAK1, BIKE, GAK, and MPSK1. This guide provides researchers, scientists, and drug development professionals with comparative biochemical and cellular data, detailed experimental protocols, and visual representations of key signaling pathways.

The Numb-associated kinase (NAK) family, a group of serine/threonine kinases, plays a crucial role in regulating clathrin-mediated endocytosis and various signaling pathways. This family, comprising Adaptor-Associated Kinase 1 (AAK1), BMP-2 Inducible Kinase (BIKE), Cyclin G-Associated Kinase (GAK), and Serine/Threonine Kinase 16 (STK16 or MPSK1), has emerged as a promising target for therapeutic intervention in a range of diseases, including neuropathic pain, cancer, and viral infections. The development of potent and selective inhibitors is critical for dissecting the specific functions of each kinase and for advancing drug discovery efforts.

This guide presents a head-to-head comparison of this compound with other notable inhibitors of the NAK family, offering a clear overview of their biochemical potency, cellular activity, and selectivity.

Quantitative Comparison of NAK Family Inhibitors

The following tables summarize the inhibitory activities of selected compounds against the NAK family kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, have been compiled from various studies to provide a comparative perspective. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Inhibitor Potency (IC50/Kd in nM) Against NAK Family Kinases

InhibitorAAK1BIKEGAKMPSK1 (STK16)Reference Compound
This compound 5.8 (IC50) ---Yes
LP-9355093.3 (IC50)14 (IC50)320 (IC50)-No
LP-9227614.8 (IC50)24 (IC50)>1000 (IC50)-No
BMT-1241100.9 (IC50)17 (IC50)99 (IC50)-No
SGC-GAK-153,000 (Ki)-3.1 (Ki) 51,000 (Ki)No
STK16-IN-1---295 (IC50) No

Note: '-' indicates data not available.

Table 2: Cellular Activity of NAK Family Inhibitors

InhibitorTargetAssay TypeCell LineActivity (IC50 in nM)
This compoundAAK1Cellular AssayHEK293F7.6
SGC-GAK-1GAKNanoBRETHEK293110
STK16-IN-1MPSK1 (STK16)Cell ProliferationMCF-7Potentiation of chemotherapy

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays used in the characterization of NAK family inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Dilute the purified recombinant NAK family kinase (AAK1, BIKE, GAK, or MPSK1) to a working concentration in the kinase buffer.

    • Prepare a substrate solution containing a specific peptide substrate and ATP at a concentration close to its Km value.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure :

    • In a 384-well plate, add the test inhibitor at various concentrations. Include a DMSO-only control (vehicle).

    • Add the diluted kinase to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection and Data Analysis :

    • Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[1][2][3][4]

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target kinase within live cells.

  • Cell Preparation :

    • Transfect HEK293 cells with a plasmid encoding the NAK family kinase of interest fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM.

  • Assay Procedure :

    • Dispense the cell suspension into a white 384-well plate.

    • Add the test inhibitor at various concentrations.

    • Add a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the system to reach equilibrium.

  • Detection and Data Analysis :

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters (donor emission ~460 nm, acceptor emission ~610 nm).

    • The BRET ratio is calculated as the acceptor emission divided by the donor emission.

    • Inhibitor binding displaces the tracer, leading to a decrease in the BRET signal.

    • Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.[5][6][7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving the NAK family is essential for a deeper understanding of their function and the mechanism of action of their inhibitors.

cluster_AAK1 AAK1 Signaling Pathway AAK1 AAK1 AP2M1 AP2M1 (μ2) AAK1->AP2M1 phosphorylates Notch Notch Receptor AAK1->Notch stabilizes WNT_LRP6 WNT/LRP6 Receptor AAK1->WNT_LRP6 promotes endocytosis of Clathrin Clathrin AP2M1->Clathrin recruits CME Clathrin-Mediated Endocytosis Clathrin->CME Notch_Signaling Notch Signaling CME->Notch_Signaling regulates WNT_Signaling WNT Signaling CME->WNT_Signaling regulates

Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.

cluster_GAK GAK Signaling Pathway GAK GAK Clathrin_Uncoating Clathrin Vesicle Uncoating GAK->Clathrin_Uncoating facilitates Mitotic_Progression Mitotic Progression GAK->Mitotic_Progression regulates EGFR EGFR GAK->EGFR regulates turnover EGFR_Signaling EGFR Signaling EGFR->EGFR_Signaling cluster_BIKE BIKE Signaling Pathway BIKE BIKE AP2M1_BIKE AP2M1 (μ2) BIKE->AP2M1_BIKE phosphorylates CME_BIKE Clathrin-Mediated Endocytosis AP2M1_BIKE->CME_BIKE Viral_Entry Viral Entry CME_BIKE->Viral_Entry can facilitate cluster_MPSK1 MPSK1 (STK16) Signaling Pathway MPSK1 MPSK1 (STK16) TGF_beta TGF-β Signaling MPSK1->TGF_beta participates in Golgi Golgi Apparatus MPSK1->Golgi localizes to Vesicle_Trafficking Secretory Vesicle Trafficking MPSK1->Vesicle_Trafficking regulates Golgi->Vesicle_Trafficking cluster_workflow Experimental Workflow: In Vitro Kinase Assay start Start reagents Prepare Kinase, Substrate, ATP, and Inhibitor start->reagents incubation Incubate Kinase with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate/ATP incubation->reaction detection Detect Kinase Activity (e.g., ADP-Glo) reaction->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

References

AAK1-IN-2 TFA: A Comparative Analysis of Specificity Against BIKE and GAK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitor AAK1-IN-2 TFA's specificity for Adaptor-Associated Kinase 1 (AAK1) versus the closely related Numb-associated kinases (NAKs), BIKE (BMP-2 inducible kinase), and GAK (Cyclin G-associated kinase). This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

AAK1, BIKE, and GAK are members of the Numb-associated kinase (NAK) family, a group of serine/threonine kinases that play crucial roles in regulating clathrin-mediated endocytosis (CME)[1][2][3]. This process is fundamental for a multitude of cellular events, including nutrient uptake, signal transduction, and synaptic vesicle recycling. Dysregulation of these kinases has been implicated in various diseases, including neuropathic pain, neurodegenerative disorders, and viral infections, making them attractive targets for therapeutic intervention[1][4][5]. This compound is a potent and selective inhibitor of AAK1[6]. Understanding its specificity against other NAK family members like BIKE and GAK is critical for its development as a targeted therapeutic agent and a tool for chemical biology.

Quantitative Assessment of Inhibitor Specificity

Inhibitor Target Kinase IC50 (nM)
This compoundAAK15.8[6]
BIKENot Available
GAKNot Available

While direct IC50 values for this compound against BIKE and GAK are unavailable, studies on other AAK1 inhibitors suggest that achieving high selectivity within the NAK family can be challenging due to the conserved nature of their ATP-binding sites[4]. For instance, the AAK1 inhibitor LP-935509 has been shown to inhibit BIKE and GAK with IC50 values of 14 nM and 320 nM, respectively, in addition to its potent inhibition of AAK1[7]. This highlights the importance of comprehensive selectivity profiling for any AAK1-targeted inhibitor.

Experimental Protocols

To determine the specificity of a kinase inhibitor like this compound, a robust in vitro kinase inhibition assay is essential. A commonly employed method is a radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Radiometric Kinase Inhibition Assay Protocol

Objective: To determine the IC50 values of this compound against AAK1, BIKE, and GAK.

Materials:

  • Recombinant human AAK1, BIKE, and GAK enzymes.

  • Substrate peptide (e.g., a peptide derived from the μ2 subunit of the AP2 complex, a known substrate for AAK1).

  • This compound.

  • [γ-³³P]ATP.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • 96-well filter plates.

  • Phosphoric acid.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the respective kinase (AAK1, BIKE, or GAK), and the substrate peptide.

  • Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, which will bind the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate and add a scintillation cocktail to each well.

  • Data Analysis: Quantify the amount of incorporated radioactivity using a scintillation counter. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflow

AAK1, BIKE, and GAK are key regulators of clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other cargo. Their inhibition can have significant downstream effects on various signaling pathways.

G Role of NAKs in Clathrin-Mediated Endocytosis cluster_0 Plasma Membrane cluster_1 Cytosol cluster_2 Endocytic Vesicle Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Forms AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit BIKE BIKE BIKE->AP2 Phosphorylates μ2 subunit GAK GAK GAK->AP2 Phosphorylates μ2 subunit AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits Endosome Endosome CoatedPit->Endosome Internalization

Caption: NAK family kinases in clathrin-mediated endocytosis.

The diagram above illustrates the central role of AAK1, BIKE, and GAK in phosphorylating the μ2 subunit of the AP2 adaptor complex, a critical step for the recruitment of cargo and the maturation of clathrin-coated pits[8][9]. Inhibition of these kinases by compounds like this compound can disrupt this process and thereby modulate downstream signaling events.

For instance, AAK1 has been shown to be a positive regulator of the Notch signaling pathway and a negative regulator of the Wnt signaling pathway through its role in the endocytosis of key pathway components[10][11].

G Experimental Workflow for Kinase Inhibitor Specificity start Start reagents Prepare Reagents (Kinases, Substrate, ATP, Inhibitor) start->reagents reaction Set up Kinase Reactions (Varying Inhibitor Concentrations) reagents->reaction incubation Incubate at 30°C reaction->incubation termination Terminate Reaction incubation->termination detection Detect Substrate Phosphorylation termination->detection analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->analysis end End analysis->end

References

Validating AAK1-IN-2 TFA On-Target Effects: A Comparative Guide with a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of a small molecule's on-target activity is paramount. This guide provides a comprehensive comparison of the potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, AAK1-IN-2 TFA, with a structurally related but inactive negative control, SGC-AAK1-1N, to unequivocally demonstrate its on-target effects.

This compound is a powerful tool for investigating the biological roles of AAK1, a serine/threonine kinase pivotal in clathrin-mediated endocytosis.[1][2][3][4] AAK1 carries out its function by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1) at the Threonine 156 residue.[5][6][7] This phosphorylation is a critical step for the recruitment of cargo to clathrin-coated pits.[5][7] To ensure that the observed cellular and physiological effects of this compound are a direct consequence of AAK1 inhibition, it is essential to employ a negative control in parallel experiments. SGC-AAK1-1N serves as an ideal negative control as it shares a similar chemical scaffold to active AAK1 inhibitors but exhibits significantly diminished activity against AAK1.[8]

This guide presents supporting experimental data from key validation assays: an in vitro kinase assay, a cellular phospho-AP2M1 (p-AP2M1) Western blot analysis, and a cellular thermal shift assay (CETSA). These experiments collectively provide robust evidence for the specific on-target engagement of this compound.

Comparative Analysis of this compound and Negative Control

The following tables summarize the quantitative data from the key validation experiments, highlighting the stark contrast in activity between this compound and the negative control, SGC-AAK1-1N.

CompoundTargetIC50 (nM)Assay Type
This compound AAK15.8[1][3][9]In Vitro Kinase Assay
SGC-AAK1-1N (Negative Control) AAK11800 - 11000[8]In Vitro Kinase Assay
TreatmentCell Linep-AP2M1 (Thr156) LevelsTotal AP2M1 Levels
Vehicle (DMSO)HEK293TBaselineUnchanged
This compound (1 µM) HEK293TSignificantly ReducedUnchanged
SGC-AAK1-1N (10 µM) HEK293TNo Significant ChangeUnchanged
TreatmentTarget ProteinThermal Shift (ΔTm)
This compound AAK1Significant Stabilization
SGC-AAK1-1N (Negative Control) AAK1No Significant Shift

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below to enable replication and further investigation.

In Vitro AAK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • Biotinylated peptide substrate (e.g., derived from AP2M1)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and SGC-AAK1-1N

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and SGC-AAK1-1N in assay buffer.

  • Add the recombinant AAK1 enzyme to the wells of a microplate.

  • Add the compound dilutions to the wells and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular p-AP2M1 (Thr156) Western Blot Analysis

This assay assesses the ability of the inhibitor to block AAK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, AP2M1.[5]

Materials:

  • HEK293T cells

  • Cell culture medium and supplements

  • This compound and SGC-AAK1-1N dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies: Rabbit anti-p-AP2M1 (Thr156) and Mouse anti-total AP2M1

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed HEK293T cells in culture plates and allow them to adhere.

  • Treat the cells with vehicle (DMSO), this compound (e.g., 1 µM), or SGC-AAK1-1N (e.g., 10 µM) for a specified duration (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-AP2M1 (Thr156).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AP2M1 as a loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased melting temperature.[10][11]

Materials:

  • Intact cells expressing AAK1

  • This compound and SGC-AAK1-1N

  • PBS

  • Lysis buffer

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • Centrifuge

  • Western blot or other protein detection reagents

Procedure:

  • Treat intact cells with either vehicle, this compound, or SGC-AAK1-1N.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C).

  • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Detect the amount of soluble AAK1 in the supernatant using Western blotting or another sensitive protein detection method.

  • Plot the amount of soluble AAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the underlying biology and the experimental design, the following diagrams illustrate the AAK1 signaling pathway, the target validation workflow, and the logical framework for using a negative control.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Cargo_Receptor->Clathrin_Coated_Pit Clathrin Clathrin Clathrin->Clathrin_Coated_Pit AP2_Complex AP-2 Complex (inactive) p_AP2_Complex p-AP-2 Complex (active) AAK1 AAK1 AAK1->AP2_Complex Phosphorylates AP2M1 (Thr156) p_AP2_Complex->Cargo_Receptor Binds Endocytosis Endocytosis Clathrin_Coated_Pit->Endocytosis

Caption: AAK1 phosphorylates the AP-2 complex, promoting cargo binding and endocytosis.

Target_Validation_Workflow Hypothesis This compound Inhibits AAK1 In_Vitro In Vitro Kinase Assay Hypothesis->In_Vitro Biochemical Confirmation Cellular_Activity p-AP2M1 Western Blot Hypothesis->Cellular_Activity Cellular Confirmation Target_Engagement Cellular Thermal Shift Assay (CETSA) Hypothesis->Target_Engagement Direct Binding Confirmation Validation On-Target Effect Validated In_Vitro->Validation Cellular_Activity->Validation Target_Engagement->Validation

Caption: Workflow for validating the on-target effects of this compound.

Negative_Control_Logic cluster_active Active Compound cluster_negative Negative Control AAK1_IN_2 This compound Inhibits_AAK1 Inhibits AAK1 AAK1_IN_2->Inhibits_AAK1 Phenotype_A Observed Effect Inhibits_AAK1->Phenotype_A Leads to Conclusion Effect is On-Target Phenotype_A->Conclusion SGC_AAK1_1N SGC-AAK1-1N No_Inhibition Does Not Inhibit AAK1 SGC_AAK1_1N->No_Inhibition No_Phenotype_A No Effect Observed No_Inhibition->No_Phenotype_A Leads to No_Phenotype_A->Conclusion

Caption: Logic of using a negative control to confirm on-target effects.

References

A Comparative Guide to AAK1-IN-2 TFA and Tool Compounds for Major Endocytosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AAK1-IN-2 TFA, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) involved in clathrin-mediated endocytosis, with established tool compounds that modulate other key endocytosis pathways. This document aims to assist researchers in selecting the appropriate chemical tools for studying specific internalization mechanisms by presenting objective performance comparisons, supporting experimental data, and detailed protocols.

Introduction to Endocytosis Pathways and Their Inhibitors

Endocytosis is a fundamental cellular process responsible for the internalization of a wide variety of molecules from the extracellular environment. This process is broadly categorized into several distinct pathways, each with unique machinery and regulation. The three major endocytic routes are clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CvME), and macropinocytosis. Understanding and dissecting these pathways are crucial for various fields of research, including cell biology, drug delivery, and virology.

Chemical inhibitors are invaluable tools for studying these pathways. This guide focuses on this compound as a tool for investigating CME and compares its function and efficacy with well-characterized inhibitors of other endocytic routes.

This compound: A Specific Modulator of Clathrin-Mediated Endocytosis

AAK1 is a serine/threonine kinase that plays a critical role in CME. It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the maturation of clathrin-coated pits and subsequent vesicle formation.[1][2] By inhibiting AAK1, this compound disrupts this phosphorylation event, leading to a reduction in the internalization of cargo that relies on this pathway.[3][4]

Mechanism of Action of AAK1 in Clathrin-Mediated Endocytosis

AAK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Receptor Receptor Cargo->Receptor binds Vesicle Clathrin-coated Vesicle Cargo->Vesicle AP2 AP2 Complex Receptor->AP2 recruits Receptor->Vesicle Clathrin Clathrin AP2->Clathrin recruits AP2->Vesicle Clathrin->Vesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit AAK1-IN-2_TFA This compound AAK1-IN-2_TFA->AAK1 inhibits

Caption: AAK1's role in clathrin-mediated endocytosis.

Comparative Data of Endocytosis Inhibitors

The following tables summarize the key quantitative data for this compound and other commonly used tool compounds for inhibiting major endocytosis pathways.

Table 1: Inhibitors of Clathrin-Mediated Endocytosis (CME)

CompoundTargetMechanism of ActionIC50 / Effective ConcentrationCitation(s)
This compound AAK1Inhibits phosphorylation of the AP2 complex μ2 subunit.Enzymatic IC50: 5.8 nM[4]
Pitstop® 2Clathrin Terminal DomainCompetitively inhibits the interaction of amphiphysin with the clathrin terminal domain.12 µM (inhibition of amphiphysin association)[4][5]

Table 2: Inhibitors of Caveolae-Mediated Endocytosis (CvME)

CompoundTargetMechanism of ActionIC50 / Effective ConcentrationCitation(s)
GenisteinTyrosine KinasesInhibits tyrosine phosphorylation required for caveolae internalization.~200 µM (for HDL uptake inhibition)[6][7]
FilipinCholesterolBinds to cholesterol, disrupting caveolae structure.0.5 µM (for Cholera Toxin activity inhibition)[8][9]

Table 3: Inhibitors of Macropinocytosis

CompoundTargetMechanism of ActionIC50 / Effective ConcentrationCitation(s)
5-(N-Ethyl-N-isopropyl)amiloride (EIPA)Na+/H+ ExchangerIndirectly inhibits macropinocytosis by lowering submembranous pH, affecting Rac1 and Cdc42.25 - 100 µM[10]
NSC23766Rac1Prevents Rac1 activation by its guanine nucleotide exchange factors (GEFs).~50 µM (for Rac1-GEF interaction)[11][12]
WortmanninPI3-KinasesIrreversibly inhibits PI3-kinases, which are crucial for macropinosome formation.~5 nM (in vitro)[13]
Cytochalasin DActin PolymerizationInhibits actin polymerization, which is essential for membrane ruffling and macropinosome formation.Varies by cell type and assay

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This assay measures the uptake of fluorescently labeled transferrin, a classic cargo for CME.

Materials:

  • Cells cultured on coverslips

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Alexa Fluor™ 647 Conjugate)

  • Paraformaldehyde (PFA) for fixation

  • Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Starvation: Starve the cells in serum-free medium for 1 hour at 37°C in a humidified incubator with 5% CO2.

  • Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound or other inhibitors for 30 minutes.

  • Transferrin Incubation: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for 1-15 minutes at 37°C.

  • Fixation: Remove the transferrin-containing medium and immediately fix the cells with 4% PFA for 15 minutes.

  • Washing and Staining: Wash the cells three times with PBS. Add Hoechst stain and incubate for 10 minutes. Wash again three times with PBS.

  • Mounting and Imaging: Mount the coverslips on slides with an anti-fade mounting medium and image using a fluorescence microscope.

Experimental Workflow for Transferrin Uptake Assay

Transferrin_Workflow Start Start: Cells on coverslips Starve 1. Starve cells in serum-free medium (1 hr) Start->Starve Inhibit 2. Pre-incubate with inhibitor (30 min) Starve->Inhibit Tfn 3. Add fluorescent Transferrin (1-15 min) Inhibit->Tfn Fix 4. Fix with 4% PFA (15 min) Tfn->Fix Stain 5. Wash and stain with Hoechst Fix->Stain Image 6. Mount and Image Stain->Image End End: Analyze uptake Image->End

Caption: Workflow for transferrin uptake assay.

Protocol 2: Dextran Uptake Assay for Macropinocytosis

This assay quantifies the uptake of high-molecular-weight fluorescent dextran, a marker for fluid-phase uptake via macropinocytosis.

Materials:

  • Cells cultured on coverslips

  • Serum-free medium

  • High-molecular-weight fluorescent dextran (e.g., FITC-Dextran, 70 kDa)

  • Paraformaldehyde (PFA) for fixation

  • Hoechst stain

Procedure:

  • Pre-incubation: Pre-incubate cells with the desired inhibitor (e.g., EIPA, NSC23766) in serum-free medium for 30 minutes at 37°C.[1]

  • Dextran Incubation: Add fluorescent dextran (e.g., 0.2 mg/mL) to the medium and incubate for 15-30 minutes at 37°C.[1]

  • Washing: To stop the uptake, wash the cells three times with ice-cold PBS.[1]

  • Fixation and Staining: Fix the cells with 4% PFA for 15 minutes, wash with PBS, and stain with Hoechst.[1]

  • Imaging and Analysis: Mount the coverslips and quantify the internalized dextran using fluorescence microscopy and image analysis software.

Protocol 3: Cholera Toxin B Subunit (CTB) Uptake Assay for Caveolae-Mediated Endocytosis

This assay utilizes fluorescently labeled Cholera Toxin B subunit, which binds to GM1 gangliosides and is internalized via CvME in many cell types.

Materials:

  • Cells cultured on coverslips

  • Complete cell culture medium

  • Fluorescently labeled Cholera Toxin B subunit (e.g., CF® Dye Conjugates)

  • Paraformaldehyde (PFA) for fixation

Procedure:

  • Inhibitor Pre-treatment: Pre-incubate cells with the desired inhibitor (e.g., Genistein, Filipin) for the appropriate time.

  • CTB Incubation: Dilute the fluorescent CTB conjugate in complete medium (e.g., 400 ng/mL to 1 µg/mL) and add to the cells. Incubate for 10-60 minutes at 37°C, protected from light.

  • Washing and Fixation: Wash the cells twice with HBSS and then fix with 4% PFA for 15 minutes at room temperature.

  • Imaging: Mount the coverslips and visualize the internalized CTB using fluorescence microscopy.

Conclusion

The selection of an appropriate chemical inhibitor is critical for the accurate study of endocytic pathways. This compound offers a highly potent and selective tool for investigating the role of AAK1 in clathrin-mediated endocytosis. By comparing its effects with well-established inhibitors of caveolae-mediated endocytosis and macropinocytosis, researchers can delineate the specific internalization routes of their molecules of interest. The data and protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at dissecting the complex and vital processes of endocytosis.

References

Safety Operating Guide

Proper Disposal of AAK1-IN-2 TFA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper disposal of AAK1-IN-2 TFA, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. The disposal protocol is primarily determined by the presence of Trifluoroacetic acid (TFA), a corrosive and environmentally hazardous component.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be fully aware of the potential hazards, which are largely dictated by the trifluoroacetic acid component.

Personal Protective Equipment (PPE): A thorough approach to safety starts with the correct PPE. Always wear the following when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields or a full-face shield are mandatory.

  • Hand Protection: Use suitable chemical-resistant gloves. It is advisable to consult with the glove supplier for specific compatibility with trifluoroacetic acid.

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Emergency Procedures:

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for AAK1-IN-2 and Trifluoroacetic acid (TFA).

PropertyAAK1-IN-2Trifluoroacetic acid (TFA)
Molecular Formula Not specified in search results.C₂HF₃O₂
CAS Number 1802703-21-4[1]76-05-1
Primary Hazard Biological activity as a kinase inhibitor.Corrosive, causes severe skin burns and eye damage, harmful to aquatic life with long-lasting effects.[2][3]
Toxicity Specific toxicity data not available.Low to moderate toxicity to a range of organisms.[4] There are indications from mammalian toxicity studies that TFA is toxic to reproduction and exhibits liver toxicity.[5][6]
Solubility Not specified in search results.Miscible with water.
Storage Temperature Room temperature in continental US.[1]Store in a dry place, keep container tightly closed.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Waste Segregation and Collection:

    • Solid Waste: Place any solid this compound and any materials used for cleaning up spills (e.g., absorbent pads) into a clearly labeled, sealed container designated for halogenated organic waste.[7]

    • Liquid Waste: Collect all liquid solutions containing this compound in a separate, clearly labeled, and sealed container for acidic halogenated waste.[7]

    • Do not mix this waste with other non-halogenated or non-acidic waste streams unless explicitly permitted by your EHS department.[7]

  • Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., corrosive, environmental hazard).

    • Store the sealed waste containers in a designated, secure waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste disposal program.

AAK1 Signaling and Inhibition Workflow

The following diagram illustrates the role of AAK1 in clathrin-mediated endocytosis and the point of inhibition by AAK1-IN-2. AAK1 phosphorylates the μ2 subunit of the AP2 complex, a key step in this process. AAK1-IN-2 blocks this phosphorylation event.

AAK1_Inhibition_Workflow AAK1 Inhibition Workflow in Clathrin-Mediated Endocytosis cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cargo Cargo Protein receptor Receptor ap2 AP2 Complex receptor->ap2 Binds clathrin Clathrin ap2->clathrin Recruits endosome Endosome clathrin->endosome Forms coated pit leading to aak1 AAK1 aak1->ap2 Phosphorylates μ2 subunit adp ADP aak1->adp pi Pi aak1->pi aak1_in_2 This compound aak1_in_2->aak1 Inhibits atp ATP atp->aak1

Caption: A diagram illustrating the inhibition of AAK1 by this compound within the clathrin-mediated endocytosis pathway.

Disposal Decision Workflow

The following flowchart provides a logical sequence for the proper disposal of this compound waste.

Disposal_Decision_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for halogenated organic waste solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for acidic halogenated waste liquid_waste->collect_liquid storage Store waste container in a designated secure waste accumulation area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A flowchart outlining the decision-making process for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling AAK1-IN-2 TFA

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for AAK1-IN-2 TFA, a potent and selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Immediate Safety and Hazard Information

Emergency Procedures:

Exposure Type Immediate Action
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.

PPE Category Specific Recommendations Reasoning
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and when contaminated.To prevent skin contact with the corrosive TFA salt and potentially cytotoxic AAK1-IN-2.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from splashes of the corrosive and potentially irritating compound.
Skin and Body Protection Laboratory coat. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron or suit is recommended.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.To prevent inhalation of potentially harmful aerosols or dust.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Unused or expired this compound powder, contaminated weigh boats, pipette tips, and gloves.
Liquid Waste Solutions containing this compound (e.g., in DMSO or cell culture media).
Sharps Waste Needles, syringes, or any other sharp objects contaminated with this compound.

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Signaling Pathways and Experimental Workflows

AAK1 is a key regulator of clathrin-mediated endocytosis and is involved in several critical signaling pathways.

AAK1_Handling_Workflow Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Proceed if understood Work_in_Hood Work in Chemical Fume Hood Select_PPE->Work_in_Hood Wear PPE Weigh_and_Dissolve Weigh Solid & Dissolve Work_in_Hood->Weigh_and_Dissolve Handle with care Decontaminate_Surfaces Decontaminate Surfaces Weigh_and_Dissolve->Decontaminate_Surfaces After experiment Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste

Caption: A workflow for the safe handling of this compound from preparation to disposal.

AAK1 plays a crucial role in clathrin-mediated endocytosis, a fundamental process for the internalization of receptors and other molecules.[1][2]

AAK1_CME_Pathway Figure 2. AAK1 in Clathrin-Mediated Endocytosis Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex Binds to Clathrin Clathrin AP2_Complex->Clathrin Recruits AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Forms Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle Invaginates to form AAK1_IN_2 This compound AAK1_IN_2->AAK1 Inhibits

Caption: AAK1 phosphorylates the AP2 complex, promoting the formation of clathrin-coated pits.

AAK1 has also been implicated in the regulation of the Wnt and Notch signaling pathways.[3]

AAK1_Wnt_Notch_Signaling Figure 3. AAK1 Interaction with Wnt & Notch Pathways cluster_wnt Wnt Signaling cluster_notch Notch Signaling Wnt_Ligand Wnt Frizzled_LRP6 Frizzled/LRP6 Wnt_Ligand->Frizzled_LRP6 Beta_Catenin β-catenin Frizzled_LRP6->Beta_Catenin Stabilizes Gene_Transcription_Wnt Target Gene Transcription Beta_Catenin->Gene_Transcription_Wnt Activates Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor NICD NICD Notch_Receptor->NICD Cleavage Gene_Transcription_Notch Target Gene Transcription NICD->Gene_Transcription_Notch Activates AAK1 AAK1 AAK1->Frizzled_LRP6 Promotes endocytosis of LRP6 AAK1->Notch_Receptor Positive regulation

Caption: AAK1 negatively regulates Wnt signaling and positively regulates Notch signaling.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.